Product packaging for 5,15-Diphenylporphyrin(Cat. No.:CAS No. 22112-89-6)

5,15-Diphenylporphyrin

Katalognummer: B1663767
CAS-Nummer: 22112-89-6
Molekulargewicht: 462.5 g/mol
InChI-Schlüssel: QIBKIAFNCVIIMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Signal transducer and activator of transcription 3 (STAT3) is a cytokine-inducible transcription factor with roles in inflammation and cancer. 5,15-DPP is a cell-permeable porphyrin derivative that selectively binds STAT3 (Kd = 880 nM). This inhibits STAT3 dimerization via Src homology 2 (Sh2) domains (IC50 = 280 nM), preventing nuclear translocation and DNA binding. 5,15-DPP poorly inhibits STAT1 (IC50 = 10 µM) and does not affect Grb2.3 It reduces IL-6-dependent STAT3 activation and consequent c-myc expression in MDA-MB-468 cells and blocks TRAIL-induced migration and invasion in A549 cells. Furthermore, inhibition of JAK/STAT signaling in satellite cells via 5,15-DPP and the JAK2 inhibitor AG-490 has been used to stimulate muscle regeneration in a model of aging skeletal muscle deterioration.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H22N4 B1663767 5,15-Diphenylporphyrin CAS No. 22112-89-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

10,20-diphenyl-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N4/c1-3-7-21(8-4-1)31-27-15-11-23(33-27)19-25-13-17-29(35-25)32(22-9-5-2-6-10-22)30-18-14-26(36-30)20-24-12-16-28(31)34-24/h1-20,33,35H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBKIAFNCVIIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C=C6C=CC2=N6)C7=CC=CC=C7)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447492
Record name 5,15-Diphenyl-21H,23H-porphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22112-89-6
Record name 5,15-Diphenyl-21H,23H-porphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Advent and Advancement of 5,15-Diphenylporphyrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolving synthetic methodologies of 5,15-diphenylporphyrin (DPP), a significant molecule in various scientific domains. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing experimental protocols, quantitative data, and relevant biological pathways.

Introduction: A Porphyrin of Unique Stature

This compound (DPP) stands as a cornerstone in porphyrin chemistry, valued for its unique structural features and accessibility. Unlike its more symmetrically substituted tetraphenyl- or octaethyl- counterparts, DPP possesses two unsubstituted meso-positions and eight unsubstituted β-positions. This configuration offers a valuable platform for further functionalization, making it an ideal model compound for studying fundamental porphyrin properties and a versatile building block for more complex molecular architectures. Its stability and solubility in common organic solvents further enhance its utility in a wide range of applications, from materials science to medicinal chemistry.[1]

A Historical Perspective on the Synthesis of this compound

The journey to an efficient and reliable synthesis of this compound has been marked by significant evolution, reflecting broader advancements in synthetic organic chemistry.

Early Attempts and Challenges

Initial forays into the synthesis of DPP were fraught with difficulties, primarily resulting in low yields and issues with reproducibility. One of the earliest documented methods by Treibs and Haberle involved the reaction of dipyrromethane with benzaldehyde (B42025), which unfortunately yielded a meager 3% of the desired product.[1] Another notable early attempt by Manka and Lawrence claimed a remarkable 92% yield. However, this high yield proved to be difficult to reproduce, and a lack of detailed experimental data cast a shadow of uncertainty on the method's reliability.[1] These early struggles underscored the challenges in controlling the condensation and oxidation reactions required for porphyrin macrocycle formation.

The Advent of Rational Synthesis: The "(2+2)" Condensation

A significant breakthrough in DPP synthesis came with the development of the "(2+2)" condensation strategy. This approach involves the reaction of two dipyrromethane precursors, a more controlled and predictable method for constructing the porphyrin core. This methodology, particularly the work pioneered by Lindsey and others, has become the foundation for modern, reliable syntheses of DPP and its derivatives.[2][3][4][5] These methods typically involve the acid-catalyzed condensation of a dipyrromethane with an aldehyde, followed by oxidation to the aromatic porphyrin.

A key intermediate in many of these syntheses is 5-phenyldipyrromethane, which can be synthesized from the reaction of pyrrole (B145914) and benzaldehyde. The subsequent condensation of 5-phenyldipyrromethane with an appropriate C1 source, such as an orthoformate, followed by oxidation, leads to the formation of this compound in significantly higher and more reproducible yields than the earlier methods.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of this compound, compiled from various reliable sources.

Table 1: Comparison of Synthetic Yields for this compound

MethodResearchersReported Yield (%)Notes
Dipyrromethane + BenzaldehydeTreibs and Haberle3Difficult to access[1]
Dipyrromethane + BenzaldehydeManka and Lawrence92Not readily reproducible[1]
(2+2) CondensationOrganic Syntheses Procedure14-20Reliable and scalable[1]
(2+2) CondensationLindsey's MethodHighGeneral method for diarylporphyrins[2][5]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueSolventReference
UV-Vis Absorption
Soret Band (λmax)400 nmAcetonitrile[6]
Q-Bands (λmax)500, 536, 575, 627 nmAcetonitrile[6]
Fluorescence
Emission Maxima---
Fluorescence Quantum Yield (Φf)-Acetonitrile[6]
Nuclear Magnetic Resonance (NMR)
¹H NMR (δ, ppm)-3.07 (s, 2H, NH), 7.84 (m, 6H, Ph), 8.31 (m, 4H, Ph), 9.11 (d, 4H, β-H), 9.42 (d, 4H, β-H), 10.34 (s, 2H, meso-H)CDCl₃
High-Resolution Mass Spectrometry (HRMS)
Calculated (M+) for C₃₂H₂₂N₄462.1844-
Found462.1847-

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of this compound, from historical methods to modern, optimized procedures.

Historical Synthetic Protocols (Conceptual)

4.1.1. Treibs and Haberle Method (Low Yield)

This method involved the direct condensation of one equivalent of dipyrromethane with one equivalent of benzaldehyde in an acidic medium, followed by oxidation. The reaction likely suffered from the formation of a complex mixture of linear polypyrromethanes and other porphyrin isomers, leading to the very low isolated yield of this compound.[1]

4.1.2. Manka and Lawrence Method (High Yield, Reproducibility Issues)

While the specifics of this protocol are not well-documented, it is reported to also involve the reaction of dipyrromethane and benzaldehyde.[1] The claimed high yield suggests reaction conditions that significantly favored the formation of the desired porphyrinogen, which was then oxidized to this compound. The lack of reproducibility, however, indicates that these optimal conditions were likely very sensitive and difficult to control.

Modern Synthetic Protocol: (2+2) Condensation via 5-Phenyldipyrromethane

The following protocol is adapted from a reliable and scalable procedure published in Organic Syntheses.[1]

Step 1: Synthesis of 5-Phenyldipyrromethane

  • To a solution of benzaldehyde (1 equivalent) in a large excess of pyrrole (typically >20 equivalents), add a catalytic amount of trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for approximately 15 minutes.

  • Remove the excess pyrrole under reduced pressure.

  • Purify the resulting crude product by flash chromatography on silica (B1680970) gel to yield 5-phenyldipyrromethane.

Step 2: Synthesis of this compound

  • Dissolve 5-phenyldipyrromethane (2 equivalents) and trimethyl orthoformate (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add a catalytic amount of trichloroacetic acid.

  • Stir the reaction mixture at room temperature for a designated period.

  • Add an oxidizing agent, such as p-chloranil (DDQ), and continue stirring.

  • Purify the crude porphyrin by column chromatography on silica gel, followed by recrystallization to obtain pure this compound as purple crystals.[1]

Visualizing a Key Synthetic Workflow

The following diagram illustrates the logical flow of the modern (2+2) synthesis of this compound.

G Pyrrole Pyrrole Condensation1 Acid-Catalyzed Condensation Pyrrole->Condensation1 Benzaldehyde Benzaldehyde Benzaldehyde->Condensation1 TFA TFA (catalyst) TFA->Condensation1 Purification1 Purification (Chromatography) Condensation1->Purification1 Phenyldipyrromethane 5-Phenyldipyrromethane Condensation2 (2+2) Condensation Phenyldipyrromethane->Condensation2 Orthoformate Trimethyl Orthoformate Orthoformate->Condensation2 TCA TCA (catalyst) TCA->Condensation2 Porphyrinogen Porphyrinogen Intermediate Condensation2->Porphyrinogen Oxidation Oxidation Porphyrinogen->Oxidation DDQ DDQ (oxidant) DDQ->Oxidation Purification2 Purification (Chromatography & Recrystallization) Oxidation->Purification2 DPP This compound Purification1->Phenyldipyrromethane Purification2->DPP

Caption: A flowchart of the modern (2+2) synthesis of this compound.

Biological Relevance: The STAT3 Signaling Pathway

This compound has garnered attention for its potential as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a crucial role in cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers.

The precise mechanism of STAT3 inhibition by DPP is a subject of ongoing research. Initially, it was proposed that DPP directly binds to the SH2 domain of STAT3, thereby preventing its dimerization, a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression. However, more recent studies have cast doubt on this direct interaction with the SH2 domain, suggesting that DPP may instead interact with the N-terminal domain of STAT3. This interaction is still thought to disrupt STAT3 dimerization and its downstream functions.

The following diagram illustrates the STAT3 signaling pathway and the putative points of inhibition by this compound, reflecting the current understanding and the existing scientific debate.

G cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive Phosphorylation STAT3_active Active STAT3 (dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus DNA DNA STAT3_active->DNA Binds to promoter regions Gene_Expression Target Gene Expression (e.g., cell survival, proliferation) DNA->Gene_Expression Transcription DPP This compound Inhibition_SH2 Inhibition of Dimerization (SH2 domain?) DPP->Inhibition_SH2 Inhibition_Nterm Inhibition of Dimerization (N-terminal domain?) DPP->Inhibition_Nterm Inhibition_SH2->STAT3_active Prevents Inhibition_Nterm->STAT3_active Prevents

Caption: The STAT3 signaling pathway and the proposed inhibitory mechanisms of this compound.

References

Spectroscopic Properties of 5,15-Diphenylporphyrin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 5,15-Diphenylporphyrin (DPP), a key synthetic porphyrin derivative. This document details the characteristic spectral features, presents quantitative data in a structured format, and outlines the experimental protocols for its analysis. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in fields such as drug development, materials science, and photodynamic therapy.

Introduction to this compound

This compound (DPP) is a synthetic porphyrin that is notable for its stability and solubility in a range of organic solvents.[1] Its structure, featuring two phenyl groups at the meso positions, provides a unique platform for further chemical modifications and studies.[2] Understanding its spectroscopic properties is fundamental to its application and characterization.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of this compound, like other porphyrins, is characterized by an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region.[3][4][5] These bands arise from π-π* electronic transitions within the porphyrin macrocycle.[6]

Table 1: UV-Visible Absorption Data for this compound

BandWavelength (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent
Soret (B)~410 - 420> 200,000CH₂Cl₂ or CHCl₃
Q(IV)~515~15,000CH₂Cl₂ or CHCl₃
Q(III)~550~8,000CH₂Cl₂ or CHCl₃
Q(II)~590~5,000CH₂Cl₂ or CHCl₃
Q(I)~645~3,000CH₂Cl₂ or CHCl₃

Note: The exact λmax and ε values can vary slightly depending on the solvent and concentration.

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃).[4] From the stock solution, prepare a dilute solution with a concentration typically in the range of 10⁻⁶ M to ensure the absorbance values fall within the linear range of the spectrophotometer.[4][7]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[4]

  • Measurement: Record the absorption spectrum over a wavelength range of approximately 350 nm to 700 nm using a 1 cm path length quartz cuvette.[4] Use the pure solvent as a reference.

  • Data Analysis: Identify the λmax for the Soret and Q bands. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

UV-Visible Spectroscopy Experimental Workflow

Fluorescence Spectroscopy

This compound exhibits characteristic fluorescence emission in the red region of the electromagnetic spectrum upon excitation at a wavelength corresponding to its absorption bands, typically the Soret band.[8][9] The fluorescence properties, including the emission maxima and quantum yield, are sensitive to the molecular environment.[10]

Table 2: Fluorescence Emission Data for this compound

Excitation Wavelength (nm)Emission Maxima (λem, nm)Solvent
~418~650 and ~715CH₂Cl₂ or CHCl₃

Note: The emission spectrum of DPP typically shows two main bands. The relative intensities of these bands can be influenced by the solvent and other environmental factors.

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., CH₂Cl₂). The concentration should be low enough to avoid self-quenching effects (typically around 10⁻⁷ M).

  • Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector.

  • Measurement: Set the excitation wavelength to the Soret band maximum (around 418 nm). Record the emission spectrum from approximately 600 nm to 800 nm.

  • Data Analysis: Identify the wavelengths of the emission maxima. For quantum yield measurements, a standard fluorophore with a known quantum yield is typically used for comparison.

Fluorescence Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of porphyrins. The unique ring current effect of the porphyrin macrocycle results in a large dispersion of proton chemical shifts.[11][12] The inner NH protons are strongly shielded and appear upfield (at negative ppm values), while the peripheral meso and β-pyrrolic protons are deshielded and resonate downfield.[11]

Table 3: ¹H NMR Chemical Shift Data for this compound (in CDCl₃)

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegration
NH (inner)~ -2.8s2H
β-pyrrolic~ 8.8d4H
β-pyrrolic~ 9.2d4H
meso-H~ 10.2s2H
Phenyl (ortho)~ 8.2d4H
Phenyl (meta, para)~ 7.7m6H

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary slightly based on solvent and concentration.

¹³C NMR spectroscopy provides further structural information. The large number of carbons in the porphyrin macrocycle and the phenyl substituents result in a complex spectrum.

Table 4: Representative ¹³C NMR Chemical Shift Ranges for this compound (in CDCl₃)

Carbon TypeChemical Shift (δ, ppm)
meso-C (unsubstituted)~105
meso-C (phenyl-substituted)~120
α-pyrrolic~145
β-pyrrolic~130
Phenyl~127 - 142
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in an NMR tube.[13]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement: Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the proton signals and assign the resonances based on their chemical shifts, multiplicities, and integration values.

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by observing its vibrational modes. For this compound, key vibrational bands include N-H stretches, C-H stretches of the aromatic rings, and various C-C and C-N stretching and bending modes of the porphyrin macrocycle.[6][14][15]

Table 5: Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3315N-H stretch
~3050 - 3020Aromatic C-H stretch
~1595Phenyl C=C stretch
~1470Pyrrole C=C stretch
~965N-H bend (out-of-plane)
~800Aromatic C-H bend (out-of-plane)

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto an IR-transparent window.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Measurement: Record the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Conclusion

The spectroscopic properties of this compound are well-defined and provide a robust basis for its identification, characterization, and the study of its interactions. The distinct features in its UV-Vis, fluorescence, NMR, and IR spectra, governed by its unique electronic and molecular structure, make it a versatile molecule for a wide range of scientific applications. The experimental protocols outlined in this guide provide a standardized approach to obtaining high-quality spectroscopic data for this important porphyrin derivative.

References

The Electronic Structure of 5,15-Diphenylporphyrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, spectroscopic properties, and theoretical framework of 5,15-Diphenylporphyrin (H2DPP), a foundational molecule in porphyrin chemistry with significant applications in drug development, materials science, and catalysis.

Introduction

This compound (H2DPP) is a synthetic porphyrin that serves as a crucial building block and model compound in the study of porphyrin chemistry and its applications. Its unique electronic structure, characterized by a highly conjugated π-system, gives rise to distinct spectroscopic and electrochemical properties. This guide provides a comprehensive overview of the electronic structure of H2DPP, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, theoretical underpinnings, and experimental characterization, presenting key data in a structured format and offering detailed experimental protocols.

Theoretical Framework: The Gouterman Four-Orbital Model

The electronic absorption spectra of porphyrins are elegantly explained by the Gouterman four-orbital model. This model focuses on the four frontier molecular orbitals: the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1). In an idealized D4h symmetry (metalloporphyrin), the HOMOs are designated as a1u and a2u, and the LUMOs are a degenerate pair, eg.

Electronic transitions between these orbitals give rise to the characteristic features of the porphyrin UV-Vis spectrum:

  • The Soret Band (or B-band): An intense absorption band typically observed around 400-420 nm. It arises from a strongly allowed transition to the second excited state (S2).

  • The Q-bands: A series of weaker absorption bands in the 500-700 nm region. These correspond to a weakly allowed transition to the first excited state (S1).

In free-base porphyrins like H2DPP, the symmetry is lowered to D2h, which lifts the degeneracy of the LUMOs. This results in a more complex Q-band region, typically showing four distinct peaks. The relative energies of the a1u and a2u orbitals influence the intensity of the Q-bands.

Simplified Gouterman four-orbital model for porphyrin electronic transitions.

Synthesis of this compound

The synthesis of H2DPP is well-established and can be achieved through a [2+2] condensation reaction. A reliable method involves the condensation of 5-phenyldipyrromethane with trimethyl orthoformate.[1]

Experimental Protocol: Synthesis of this compound[1]
  • Preparation of the Reaction Mixture: In a 1-liter, one-necked, round-bottomed flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve 5-phenyldipyrromethane (0.5 g, 2.3 mmol) in 630 mL of dichloromethane (B109758).

  • Addition of Reagents: Add trimethyl orthoformate (18 mL, 0.165 mol) to the flask in one portion. The flask should be wrapped in aluminum foil to protect it from light.

  • Initiation of Condensation: While stirring the mixture magnetically, add a solution of trichloroacetic acid (8.83 g, 54 mmol) in 230 mL of dichloromethane dropwise over 15 minutes.

  • Reaction Monitoring and Work-up: The progress of the reaction can be monitored by UV-Vis spectroscopy. Upon completion, the reaction is typically quenched, and the product is purified by chromatography.

Spectroscopic and Electrochemical Properties

The electronic properties of H2DPP have been characterized by various techniques, providing insights into its ground and excited states.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of H2DPP in dichloromethane exhibits the characteristic Soret and Q-bands.

BandWavelength (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Soret408Data not available in the provided search results
Q(IV)512Data not available in the provided search results
Q(III)547Data not available in the provided search results
Q(II)588Data not available in the provided search results
Q(I)644Data not available in the provided search results

Note: Specific molar extinction coefficients for this compound were not found in the provided search results. The values for related porphyrins can be on the order of 10⁵ M⁻¹cm⁻¹ for the Soret band and 10³-10⁴ M⁻¹cm⁻¹ for the Q-bands.

Fluorescence Spectroscopy

H2DPP exhibits fluorescence from its first singlet excited state (S1).

ParameterValue
Emission Maxima (nm)645, 710
Fluorescence Quantum Yield (Φf)Data not available in the provided search results
Excited-State Lifetime (τ)Data not available in the provided search results

Note: While general information on porphyrin fluorescence is available, specific quantitative data for this compound's quantum yield and lifetime were not found in the provided search results. For comparison, tetraphenylporphyrin (B126558) (TPP) has a reported fluorescence quantum yield of approximately 0.11 and a lifetime of around 10-12 ns in non-polar solvents.

Electrochemical Properties

Cyclic voltammetry is used to probe the redox potentials of H2DPP, corresponding to the removal or addition of electrons to its π-system.

ProcessPotential (V vs. reference electrode)
First Oxidation (H2DPP → H2DPP⁺•)Data not available in the provided search results
Second Oxidation (H2DPP⁺• → H2DPP²⁺)Data not available in the provided search results
First Reduction (H2DPP → H2DPP⁻•)Data not available in the provided search results
Second Reduction (H2DPP⁻• → H2DPP²⁻)Data not available in the provided search results

Note: Specific redox potentials for the parent this compound were not explicitly found in the provided search results. The redox potentials are sensitive to the solvent, electrolyte, and reference electrode used.

Experimental Protocols

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of H2DPP in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) of known concentration. Perform serial dilutions to obtain solutions with absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a wavelength range of approximately 350-750 nm. Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands. Calculate the molar extinction coefficient (ε) for each band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of H2DPP in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

  • Measurement:

    • Emission Spectrum: Excite the sample at the Soret band maximum (around 408 nm) and record the emission spectrum over a range that includes the expected Q-band fluorescence (e.g., 600-800 nm).

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator to obtain the excitation spectrum.

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity of the H2DPP solution and a standard with a known quantum yield (e.g., tetraphenylporphyrin) under identical experimental conditions (excitation wavelength, slit widths).

    • Measure the absorbance of both solutions at the excitation wavelength.

    • Calculate the quantum yield of H2DPP using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Cyclic Voltammetry
  • Electrochemical Cell Setup: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Dissolve H2DPP in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6). Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Measurement:

    • Connect the electrodes to a potentiostat.

    • Scan the potential from an initial value where no redox processes occur towards positive potentials to observe oxidations, and then reverse the scan towards negative potentials to observe reductions.

    • Record the current response as a function of the applied potential.

  • Data Analysis: Determine the half-wave potentials (E½) for the observed redox couples from the cyclic voltammogram. These are typically taken as the average of the anodic and cathodic peak potentials.

Visualizing the Workflow and Molecular Structure

References

Photophysical Characterization of 5,15-Diphenylporphyrin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,15-Diphenylporphyrin (H2DPP) is a synthetically accessible and versatile porphyrin derivative that serves as a crucial building block in the development of photosensitizers for photodynamic therapy (PDT), catalysts, and materials for optoelectronics. Its photophysical properties, which govern its interaction with light and subsequent energy dissipation pathways, are of paramount importance for these applications. This technical guide provides a comprehensive overview of the core photophysical characteristics of H2DPP, detailed experimental protocols for their determination, and visual representations of the underlying processes and workflows.

Core Photophysical Data

The photophysical properties of this compound are solvent-dependent. The following tables summarize key quantitative data obtained from spectroscopic measurements in various organic solvents.

Table 1: UV-Vis Absorption Spectral Data for this compound

SolventSoret Band (λ_max, nm)Q-Bands (λ_max, nm)
Dichloromethane (CH2Cl2)412508, 543, 580, 636[1]
Acetonitrile (CH3CN)400500, 536, 575, 627[2]

Table 2: Fluorescence Emission Data for this compound

SolventExcitation Wavelength (nm)Emission Maxima (λ_em, nm)
Acetonitrile (CH3CN)400~650, ~715

Table 3: Fluorescence Quantum Yield and Lifetime Data for this compound

SolventQuantum Yield (Φ_F)Lifetime (τ_F, ns)
Acetonitrile (CH3CN)Data not availableData not available
Dichloromethane (CH2Cl2)Data not availableData not available
TolueneData not availableData not available
Tetrahydrofuran (THF)Data not availableData not available

Note: While specific quantum yield and lifetime data for H2DPP in these exact solvents were not found in the immediate search, the provided experimental protocols detail how these crucial parameters can be determined. For comparison, the related tetraphenylporphyrin (B126558) (TPP) has a fluorescence quantum yield of approximately 0.11 in toluene.

Experimental Protocols

Detailed methodologies for the key experiments in the photophysical characterization of this compound are provided below.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (Soret and Q-bands) and molar extinction coefficients of H2DPP.

Materials:

  • This compound (H2DPP)

  • Spectroscopic grade solvents (e.g., dichloromethane, acetonitrile, toluene, THF)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of H2DPP and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Sample Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁶ to 10⁻⁷ M.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 350-750 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Measurement: Record the absorption spectra of the H2DPP solutions, starting from the most dilute. Ensure that the maximum absorbance of the Soret band is within the linear dynamic range of the instrument (typically < 1.5).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at a specific wavelength, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and identify the emission maxima of H2DPP.

Materials:

  • H2DPP solutions of known concentration (prepared as for UV-Vis)

  • Spectroscopic grade solvents

  • Fluorometer

  • Quartz fluorescence cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: Use a dilute solution of H2DPP with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the Soret band maximum determined from the UV-Vis spectrum. Set the emission wavelength range to scan from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 420-800 nm).

  • Blank Subtraction: Record the emission spectrum of the pure solvent to account for any background fluorescence or Raman scattering.

  • Measurement: Record the fluorescence emission spectrum of the H2DPP solution.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum. Identify the wavelengths of maximum fluorescence emission.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_F) of H2DPP relative to a standard of known quantum yield.

Materials:

  • H2DPP solutions

  • A standard fluorophore with a known quantum yield in the same solvent (e.g., tetraphenylporphyrin, Rhodamine 6G)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilute solutions of both the H2DPP and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Absorption Spectra: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectra for both the sample (A_sample) and the standard (A_standard).

    • The quantum yield of the sample (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,standard × (A_sample / A_standard) × (Abs_standard / Abs_sample) × (n_sample² / n_standard²) where:

      • Φ_F,standard is the quantum yield of the standard.

      • A is the integrated fluorescence intensity.

      • Abs is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Excited-State Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τ_F) of the excited singlet state of H2DPP.

Materials:

  • Dilute H2DPP solution (absorbance ~0.1 at the excitation wavelength)

  • TCSPC instrument, including a pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser), a single-photon sensitive detector, and timing electronics.

Procedure:

  • Instrument Setup: Set up the TCSPC system, ensuring proper alignment of the excitation source and detector. The repetition rate of the light source should be chosen to allow for the full decay of the fluorescence before the next pulse arrives.

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

  • Sample Measurement: Replace the scattering solution with the H2DPP solution and collect the fluorescence decay profile.

  • Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to fit the experimental decay data to an exponential decay model to extract the fluorescence lifetime (τ_F).

Visualizations

Photophysical Processes of this compound

The following Jablonski diagram illustrates the primary photophysical pathways for H2DPP following the absorption of light.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S0 (Ground State) S1 S1 (First Excited Singlet State) S0->S1 Absorption (Q-Bands) S2 S2 (Second Excited Singlet State) S0->S2 Absorption (Soret Band) S1->S0 Fluorescence (nanoseconds) S1->S0 Non-radiative Decay T1 T1 (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) (picoseconds) T1->S0 Phosphorescence (microseconds to seconds) T1->S0 Non-radiative Decay

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

Experimental Workflow for Photophysical Characterization

The logical flow of experiments for a comprehensive photophysical characterization of H2DPP is depicted below.

Workflow cluster_prep Sample Preparation cluster_exp Experimental Measurements cluster_analysis Data Analysis & Interpretation prep Prepare H2DPP Solutions (various solvents & concentrations) uv_vis UV-Vis Absorption Spectroscopy prep->uv_vis fluorescence Steady-State Fluorescence Spectroscopy uv_vis->fluorescence analysis Determine: - Absorption & Emission Maxima - Molar Extinction Coefficients - Fluorescence Quantum Yield - Excited-State Lifetime uv_vis->analysis qy Fluorescence Quantum Yield Measurement fluorescence->qy lifetime Excited-State Lifetime Measurement (TCSPC) fluorescence->lifetime qy->analysis lifetime->analysis report Compile Technical Report analysis->report

Caption: Workflow for the photophysical characterization of this compound.

References

Theoretical Calculations of 5,15-Diphenylporphyrin Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize the properties of 5,15-Diphenylporphyrin (H₂DPP). The application of computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for elucidating the geometric, electronic, and spectroscopic features of porphyrin systems, offering insights that are often complementary to experimental data.

Introduction to Theoretical Modeling of Porphyrins

Porphyrins and their derivatives are of significant interest in various scientific fields, including medicine, materials science, and catalysis, owing to their unique electronic and photophysical properties. Theoretical calculations provide a powerful means to understand these properties at a molecular level. By solving the Schrödinger equation for the molecule, albeit with approximations, we can predict a range of characteristics that are crucial for designing new porphyrin-based materials and drugs. For this compound, theoretical studies often focus on how the phenyl substituents at the meso positions influence the overall structure and electronic behavior of the porphyrin macrocycle.

Key Calculated Properties of this compound

Theoretical investigations of this compound typically focus on several key properties that govern its behavior and potential applications. These include its molecular geometry, electronic structure, and spectroscopic characteristics.

Geometric Structure

The substitution of two phenyl groups at the 5 and 15 (meso) positions of the porphyrin core can induce distortions in the planarity of the macrocycle. Computational methods are used to determine the optimized ground-state geometry, providing detailed information on bond lengths, bond angles, and dihedral angles. Studies have shown that 5,15-disubstitution can cause significant in-plane distortion of the porphyrin ring, while the out-of-plane distortion is often negligible[1][2].

Electronic Properties

The electronic properties of H₂DPP are central to its functionality. Theoretical calculations provide valuable data on the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and reactivity. Introducing different substituents at the meso-positions can modify the physical, chemical, and electrochemical properties of metalloporphyrins[3].

Spectroscopic Properties

Theoretical methods are extensively used to simulate and interpret the spectroscopic signatures of H₂DPP.

  • UV-Vis Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption spectra of molecules. For porphyrins, the characteristic Soret (or B) and Q bands in the UV-Vis spectrum can be accurately predicted. The calculated electronic structure of H₂DPP is consistent with its absorption spectra when compared with free-base porphine (B87208) (H₂P) and meso-tetraphenylporphine (H₂TPP)[1].

  • Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to its infrared (IR) and Raman spectra. The calculated vibrational frequencies of H₂DPP, when scaled by an appropriate factor, show good agreement with experimental data[1][2]. For instance, a study using the B3LYP/6-31G(d) method found that a scaling factor of 0.971 for the calculated frequencies resulted in a root-mean-square error of only 8.0 cm⁻¹ when compared to experimental Raman bands[1][2].

Data Presentation

The following tables summarize the key quantitative data obtained from theoretical calculations of this compound and related systems.

Table 1: Calculated Electronic Properties of Porphyrin Systems

PropertyMolecule/SystemMethodCalculated ValueReference
HOMO EnergyNiDPPNH₂DFTHighest in the series[3]
LUMO EnergyNiDPPNH₂DFTHighest in the series[3]
HOMO EnergyNiDPPCNDFTLowest in the series[3]
LUMO EnergyNiDPPCNDFTLowest in the series[3]
Energy GapMDPPSH (M = Sc--Cu)DFT1.05 to 3.03 eV[4]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies for H₂DPP

ParameterMethodValueReference
Scaling FactorB3LYP/6-31G(d)0.971[1][2]
RMS ErrorB3LYP/6-31G(d)8.0 cm⁻¹[1][2]

Experimental and Computational Protocols

The theoretical investigation of this compound properties follows a well-established computational workflow.

Computational Methodology

The most common theoretical approach for studying porphyrin systems is Density Functional Theory (DFT)[5]. A typical computational protocol involves the following steps:

  • Geometry Optimization: The first step is to determine the molecule's most stable three-dimensional structure. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. The B3LYP functional with the 6-31G(d) basis set is a widely used and reliable method for this purpose[1][2][6].

  • Frequency Calculations: Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and they provide the theoretical vibrational spectrum (IR and Raman) of the molecule[1].

  • Electronic Structure Analysis: From the optimized geometry, the electronic properties, such as the HOMO and LUMO energies and the overall molecular orbital picture, are analyzed.

  • Excited-State Calculations: To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry. This method calculates the energies and oscillator strengths of the electronic transitions from the ground state to various excited states[5][7].

Visualizations

The following diagrams illustrate the logical workflow and relationships in the theoretical study of this compound.

Theoretical_Workflow cluster_input Input cluster_dft DFT Calculations Input Molecular Structure (this compound) Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation Opt->Freq Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom Elec Electronic Structure (HOMO, LUMO, Gap) Opt->Elec TDDFT Excited State Calculation (e.g., TD-B3LYP) Opt->TDDFT Vib Vibrational Spectra (IR, Raman) Freq->Vib Spec Simulated UV-Vis Spectrum TDDFT->Spec

Caption: Computational workflow for determining theoretical properties of this compound.

Property_Relationship Geom Molecular Geometry Elec Electronic Structure Geom->Elec influences Spec Spectroscopic Properties Geom->Spec affects Elec->Spec determines React Chemical Reactivity Elec->React governs

Caption: Interrelationship between key molecular properties of this compound.

References

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Biological Activity of 5,15-Diphenylporphyrin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique photochemical and biological properties of porphyrins have long positioned them as promising candidates in the development of novel therapeutic agents. Among these, 5,15-diphenylporphyrin (DPP) and its derivatives have emerged as a particularly versatile class of molecules with significant potential in anticancer and antimicrobial therapies. Their robust chemical structure allows for a wide range of modifications, enabling the fine-tuning of their photophysical and biological characteristics. This technical guide provides a comprehensive overview of the current state of research on the biological activities of DPP derivatives, with a focus on their applications in photodynamic therapy (PDT). We delve into the quantitative measures of their efficacy, detailed experimental protocols for their evaluation, and the intricate signaling pathways they modulate.

Quantitative Analysis of Biological Efficacy

The therapeutic potential of this compound derivatives is underscored by a growing body of quantitative data. These metrics, primarily focused on anticancer and antimicrobial activities, provide a clear framework for comparing the efficacy of different derivatives and understanding the structure-activity relationships.

Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of anticancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the photodynamic and dark cytotoxicity of various DPP derivatives against different cancer cell lines.

DerivativeCancer Cell LineIC50 (µM) with Light ExposureIC50 (µM) in DarkReference
Cationic this compound-monoclonal antibody conjugateHuman colon carcinoma LoVo cells0.05> 10[1](2)
5,15-Diaryl-10,20-dihalogeno porphyrin (II4)Human esophageal cancer Eca-109 cells0.4Not specified[3](4)
L1 (a 5,15-diarylporphyrin derivative)Human esophageal cancer Eca-109 cellsSignificantly inhibited growthLow cytotoxicity[5](6)
Antimicrobial Activity (MIC Values)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. For antimicrobial photodynamic therapy (aPDT), this is often determined both with and without light exposure.

DerivativeMicroorganismMIC (µg/mL) with Light ExposureMIC (µg/mL) in DarkReference
5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP)Methicillin-resistant Staphylococcus aureus (MRSA)69.42109.30[7](7)
5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP)Pseudomonas aeruginosa54.71402.90[7](7)
5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP)Staphylococcus aureus67.6858.26[7](7)
Photophysical Properties

The efficacy of DPP derivatives in PDT is intrinsically linked to their photophysical properties, particularly their ability to absorb light and generate singlet oxygen, a highly reactive oxygen species that is the primary cytotoxic agent in PDT.

DerivativeAbsorption Maxima (nm)Singlet Oxygen Quantum Yield (ΦΔ)Reference
5,15-Diaryl-10,20-dihalogeno porphyrins~425 (Soret), 523, 558, 602, ~660 (Q-bands)Significantly higher than unhalogenated porphyrins[3](4)
5,10,15,20-tetrakis(4-ethylphenyl) porphyrin (TEtPP)Not specified0.81 ± 0.23[7](7)
Tetraphenylporphyrin (TPP)Not specified0.67 ± 0.14(--INVALID-LINK--)
Zn-TPPNot specified0.68 ± 0.19(--INVALID-LINK--)

Key Experimental Protocols

The evaluation of the biological activity of this compound derivatives relies on a set of standardized and robust experimental protocols. Below are detailed methodologies for key assays cited in the literature.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Materials:

    • DPP derivative stock solution (dissolved in a suitable solvent like DMSO)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the DPP derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control. For photodynamic studies, a parallel set of plates is kept in the dark.

    • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • Light Exposure (for PDT): For phototoxicity assessment, expose the designated plates to a light source with the appropriate wavelength and light dose, while the "dark toxicity" plates remain wrapped in foil.

    • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using appropriate software.

  • Caution: Some porphyrin compounds can interfere with the MTT assay by causing rapid degradation of the formazan dye upon light exposure.[9] It is crucial to perform appropriate controls and consider alternative viability assays if interference is suspected.

Apoptosis Detection: Annexin V/Propidium Iodide Staining with Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Materials:

    • Annexin V-FITC (or other fluorochrome conjugate)

    • Propidium Iodide (PI) solution

    • 1X Binding Buffer

    • PBS

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Treat cells with the DPP derivative (and light exposure for PDT studies) as described for the MTT assay.

    • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

    • Washing: Wash the cells twice with cold PBS by centrifugation.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Data Interpretation:

      • Annexin V-negative and PI-negative: Viable cells

      • Annexin V-positive and PI-negative: Early apoptotic cells

      • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative and PI-positive: Necrotic cells

Cellular Uptake and Subcellular Localization: Fluorescence Microscopy

Fluorescence microscopy is used to visualize the cellular uptake and subcellular distribution of fluorescent DPP derivatives.[14][15] Confocal laser scanning microscopy (CLSM) is often preferred for its ability to provide high-resolution images and optical sectioning.[16]

  • Materials:

    • Fluorescent DPP derivative

    • Cell culture-grade glass-bottom dishes or chamber slides

    • Cell culture medium

    • PBS

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

    • Nuclear counterstain (e.g., DAPI, Hoechst)

    • Organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

    • Fluorescence or confocal microscope

  • Procedure:

    • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

    • Compound Incubation: Replace the medium with fresh medium containing the fluorescent DPP derivative at the desired concentration and incubate for various time points.

    • Washing: After incubation, wash the cells three times with PBS to remove the extracellular compound.

    • Live-Cell Imaging (Optional): For live-cell imaging, add fresh medium and immediately visualize the cells under the microscope.

    • Fixation and Permeabilization: For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes, followed by washing with PBS. If intracellular staining is required, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Staining: Incubate with organelle-specific probes and/or a nuclear counterstain according to the manufacturer's instructions.

    • Imaging: Mount the slides with an appropriate mounting medium and visualize under a fluorescence or confocal microscope using the appropriate filter sets for the DPP derivative and other stains.

    • Image Analysis: Analyze the images to determine the extent of cellular uptake and the colocalization of the DPP derivative with specific organelles.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives, particularly in the context of photodynamic therapy, are mediated through the induction of complex cellular signaling pathways, primarily leading to apoptosis. The generation of reactive oxygen species (ROS) upon photoactivation is the initial trigger for these cascades.

Photodynamic Therapy (PDT) and Apoptosis Induction

Upon irradiation, the DPP derivative in its triplet excited state transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This ROS can directly damage cellular components, including mitochondria, lysosomes, and the endoplasmic reticulum, initiating apoptotic signaling.

PDT_Apoptosis cluster_0 Extracellular cluster_1 Cellular Environment Light Light Activated_DPP Activated DPP (Triplet State) DPP_Derivative 5,15-DPP Derivative ROS Reactive Oxygen Species (ROS) Activated_DPP->ROS Energy Transfer to O₂ Mitochondria Mitochondria ROS->Mitochondria Induces Damage Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c Release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General mechanism of apoptosis induction by 5,15-DPP derivatives in PDT.

PI3K/Akt/mTOR Signaling Pathway

Several studies have implicated the PI3K/Akt/mTOR pathway in the cellular response to porphyrin-mediated PDT.[1] This pathway is a critical regulator of cell survival, proliferation, and growth. PDT can lead to the downregulation of this pro-survival pathway, thereby promoting apoptosis.

PI3K_Pathway PI3K PI3K Akt Akt PI3K->Akt Activates Apoptosis Apoptosis PI3K->Apoptosis Suppression of this pathway leads to apoptosis mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by PDT-generated ROS.

Experimental Workflow for Biological Evaluation

A systematic workflow is essential for the comprehensive biological evaluation of novel this compound derivatives. This process typically begins with in vitro screening and can progress to more complex in vivo models.

Experimental_Workflow Photophysical Photophysical Characterization In_Vitro_Screening In Vitro Screening (Cytotoxicity, Antimicrobial) Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cellular Uptake) In_Vitro_Screening->Mechanism_Studies In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Synthesis Synthesis Synthesis->In_Vitro_Screening

References

5,15-Diphenylporphyrin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on a Versatile Model Porphyrin Compound

Introduction

5,15-Diphenylporphyrin (DPP) is a synthetic porphyrin that serves as a crucial model compound in a wide array of scientific disciplines, including chemistry, materials science, and medicine.[1] Its unique structure, featuring phenyl groups at the meso-positions, imparts a combination of stability, solubility in organic solvents, and versatile reactivity.[2] These characteristics make it an ideal platform for fundamental studies and a valuable building block for the synthesis of more complex porphyrin-based systems. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its relevance to drug development and photodynamic therapy (PDT).

Physicochemical Properties

The distinct physicochemical properties of this compound underpin its utility as a model compound. These properties are summarized in the tables below.

General Properties
PropertyValueReference
Molecular Formula C₃₂H₂₂N₄[2]
Molecular Weight 462.54 g/mol [2]
Appearance Purple solid
CAS Number 22112-89-6[2]
Solubility Soluble in organic solvents such as chloroform (B151607), dichloromethane (B109758), and tetrahydrofuran.
Spectroscopic Data

The electronic absorption and emission spectra of this compound are characterized by a strong Soret band in the near-UV region and several weaker Q-bands in the visible region, which are typical for porphyrins.

Table 1: UV-Vis Absorption Data for this compound Derivatives in Dichloromethane

BandWavelength (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Soret Band~410 - 420~300,000 - 500,000
Q(IV)~515~18,000
Q(III)~550~7,000
Q(II)~590~5,000
Q(I)~645~4,000

Note: The exact absorption maxima and molar extinction coefficients can vary depending on the solvent and the specific derivative of this compound.

Table 2: Fluorescence Data for Porphyrins

ParameterValueConditionsReference
Fluorescence Quantum Yield (Φf) ~0.10 - 0.15Benzene[3]
Emission Wavelengths ~650 nm and ~715 nmDichloromethane

Note: The fluorescence quantum yield is sensitive to the solvent environment and the presence of quenching agents.

Electrochemical Data

The redox behavior of this compound and its derivatives has been investigated by cyclic voltammetry, revealing reversible oxidation and reduction processes.

Table 3: Redox Potentials of meso-Substituted Porphyrins

ProcessPotential (V vs. Fc/Fc⁺)
First Oxidation~0.8 - 1.0
Second Oxidation~1.1 - 1.3
First Reduction~-1.0 - -1.2
Second Reduction~-1.3 - -1.5

Note: Redox potentials are highly dependent on the solvent, electrolyte, and the specific substituents on the porphyrin ring.[4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of a dipyrromethane with an aldehyde. The Lindsey synthesis is a widely used method that offers good yields and purity.

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_intermediates Intermediates cluster_purification Purification cluster_product Final Product pyrrole (B145914) Pyrrole condensation Acid-Catalyzed Condensation (e.g., TFA) pyrrole->condensation benzaldehyde (B42025) Benzaldehyde benzaldehyde->condensation dipyrromethane 5-Phenyldipyrromethane condensation->dipyrromethane oxidation Oxidation (e.g., DDQ or p-chloranil) chromatography Column Chromatography (Silica Gel) oxidation->chromatography porphyrinogen (B1241876) Porphyrinogen dipyrromethane->porphyrinogen porphyrinogen->oxidation dpp This compound (DPP) chromatography->dpp

Caption: Synthetic workflow for this compound.

Experimental Protocol: Lindsey Synthesis of this compound

Materials:

  • Pyrrole (freshly distilled)

  • Benzaldehyde

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

  • Triethylamine (B128534) (TEA)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Chloroform

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Add a catalytic amount of trifluoroacetic acid (TFA) to the solution and stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Once the formation of the porphyrinogen is observed, add an oxidizing agent such as DDQ or p-chloranil (2-3 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for another 1-2 hours, or until the reaction is complete (indicated by a color change to deep purple and TLC analysis).

  • Neutralize the reaction mixture with a small amount of triethylamine (TEA).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/chloroform gradient as the eluent.

  • Collect the purple fraction corresponding to this compound and evaporate the solvent to obtain the final product as a crystalline solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Experimental Protocol: UV-Vis Spectroscopy
  • Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform or dichloromethane) in a quartz cuvette.

  • Record the absorption spectrum from 350 nm to 700 nm using a UV-Vis spectrophotometer.

  • Identify the Soret band (around 410-420 nm) and the Q-bands (in the 500-700 nm region).

Experimental Protocol: Fluorescence Spectroscopy
  • Prepare a dilute solution of this compound in a suitable solvent in a fluorescence cuvette. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Excite the sample at the Soret band maximum.

  • Record the emission spectrum over a wavelength range that covers the expected emission peaks (typically 600-800 nm).

Applications in Drug Development

This compound and its derivatives are of significant interest in drug development, primarily due to their photosensitizing properties, which are exploited in photodynamic therapy (PDT).

Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death in diseased tissues, such as tumors. Porphyrins, including DPP, are excellent photosensitizers due to their strong absorption in the visible region and efficient generation of singlet oxygen.[6]

G cluster_activation Photosensitizer Activation cluster_ros Reactive Oxygen Species Generation cluster_cellular_effects Cellular Effects PS_ground Porphyrin (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Excitation PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing O2_ground Molecular Oxygen (³O₂) PS_triplet->O2_ground Energy Transfer (Type II) O2_singlet Singlet Oxygen (¹O₂) O2_ground->O2_singlet cell_damage Oxidative Damage to Cellular Components (Lipids, Proteins, DNA) O2_singlet->cell_damage apoptosis Apoptosis cell_damage->apoptosis necrosis Necrosis cell_damage->necrosis light Light (hν) light->PS_ground Absorption

Caption: Mechanism of Type II Photodynamic Therapy.

Upon irradiation with light of a specific wavelength, the porphyrin photosensitizer is excited from its ground state (S₀) to a short-lived excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). In the presence of molecular oxygen (³O₂), the triplet state photosensitizer can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in Type II PDT.[7][8][9] Singlet oxygen can then oxidize various biomolecules, leading to cellular damage and ultimately cell death through apoptosis or necrosis.[6]

Structural Information

The three-dimensional structure of this compound and its derivatives has been elucidated by X-ray crystallography. The porphyrin macrocycle is generally planar, with the phenyl groups being tilted with respect to the porphyrin plane.

Table 4: Selected Bond Lengths and Angles for a 5,10,15-triphenyl-substituted porphyrin derivative

Bond/AngleLength (Å) / Angle (°)
Cα-Cβ~1.37 - 1.45
Cα-N~1.36 - 1.38
Cmeso-Cα~1.39 - 1.41
N-H~0.86
Cα-Cmeso-Cα~125 - 128
N-Cα-Cβ~124 - 127
Cα-N-Cα~106 - 109

Note: The provided data is for a closely related triphenyl-substituted porphyrin and serves as a representative example. The exact values for this compound may vary slightly.[10][11]

Conclusion

This compound stands out as a remarkably versatile and fundamentally important molecule in the field of porphyrin chemistry. Its well-defined structure, accessible synthesis, and tunable properties have established it as an indispensable tool for researchers. For professionals in drug development, DPP and its derivatives offer a promising platform for the design of novel photosensitizers for photodynamic therapy and other biomedical applications. This technical guide has provided a detailed overview of the core aspects of this compound, from its synthesis and characterization to its mechanism of action in a therapeutic context, thereby serving as a valuable resource for the scientific community.

G cluster_properties Key Properties cluster_applications Key Applications dpp This compound (DPP) stability Chemical Stability dpp->stability solubility Good Solubility in Organic Solvents dpp->solubility spectroscopy Strong UV-Vis Absorption (Soret and Q-bands) dpp->spectroscopy photophysics Efficient Photosensitizer dpp->photophysics materials Materials Science - Building Block for  Complex Architectures dpp->materials catalysis Catalysis - Mimicking Heme Enzymes dpp->catalysis pdt Photodynamic Therapy (PDT) - Photosensitizer photophysics->pdt

Caption: Key characteristics and applications of this compound.

References

Methodological & Application

Application Note & Protocol: Synthesis of 5,15-Diphenylporphyrin from Dipyrromethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,15-Diphenylporphyrin (5,15-DPP) is a versatile synthetic porphyrin with applications in diverse fields, including as a photosensitizer in photodynamic therapy, a building block for supramolecular assemblies, and a ligand in coordination chemistry.[1] Its strategic placement of phenyl groups at the meso-positions leaves two meso-positions and all β-positions unsubstituted, making it an ideal platform for further functionalization.[1][2] This document provides a detailed protocol for the synthesis of this compound via the [2+2] condensation of dipyrromethane with benzaldehyde (B42025), a method widely recognized for its efficiency and scalability.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, based on established literature protocols.

ParameterValueReference
Reactants
Dipyrromethane1.0 equiv[6]
Benzaldehyde1.05 equiv[6]
Catalyst
Trifluoroacetic Acid (TFA)0.8 equiv[6]
Oxidizing Agent
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)1.4 equiv[6]
Solvent Dichloromethane (B109758) (DCM)[6]
Reaction Time
Condensation18 hours[6]
Oxidation30 minutes[6]
Temperature Room Temperature[6]
Yield 39%[6]

Experimental Protocol

This protocol details the synthesis of this compound from dipyrromethane and benzaldehyde.

Materials:

  • Dipyrromethane

  • Benzaldehyde

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (B128534)

  • Silica (B1680970) gel for column chromatography

  • Argon gas

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Septum

  • Needles and tubing for argon purging

  • Apparatus for column chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a 1 L round-bottomed flask equipped with a magnetic stir bar, dissolve dipyrromethane (1.0 g, 6.8 mmol, 1.0 equiv) and benzaldehyde (0.72 mL, 7.1 mmol, 1.05 equiv) in anhydrous dichloromethane (1 L).[6]

    • Protect the flask from light by wrapping it with aluminum foil.[6]

    • Purge the solution with argon gas for 15 minutes to remove dissolved oxygen.[6]

  • Acid-Catalyzed Condensation:

    • While maintaining the argon atmosphere, add trifluoroacetic acid (TFA) (0.42 mL, 5.4 mmol, 0.8 equiv) to the reaction mixture.[6]

    • Stir the reaction at room temperature for 18 hours. The solution will typically darken during this period, indicating the formation of the porphyrinogen (B1241876) intermediate.[7]

  • Oxidation:

    • After the condensation period, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 g, 9.52 mmol, 1.4 equiv) to the mixture.[6]

    • Continue stirring at room temperature for an additional 30 minutes. The solution should turn a deep purple color, characteristic of the porphyrin macrocycle.[6]

  • Work-up and Purification:

    • Quench the reaction by adding triethylamine (5 mL).[6]

    • Remove the solvent under reduced pressure using a rotary evaporator.[6]

    • The crude residue is then purified by flash chromatography on a silica gel column.[6]

    • Elute the column with a dichloromethane/ethyl acetate (B1210297) mixture to separate the desired this compound from byproducts.[6]

    • The main purple fraction containing the product is collected.

    • Evaporate the solvent from the collected fraction to yield this compound as a purple solid.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the pyrrolic NH protons in the negative ppm region (around -3 ppm), as well as signals for the β-pyrrolic protons and the phenyl protons in the aromatic region.[7]

  • UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent like dichloromethane will exhibit a strong Soret band around 400-410 nm and four weaker Q-bands in the 500-650 nm region, which is typical for free-base porphyrins.[8]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Purification cluster_product Final Product Dipyrromethane Dipyrromethane Condensation Acid-Catalyzed Condensation (TFA, DCM, 18h, RT) Dipyrromethane->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Oxidation Oxidation (DDQ, 30 min, RT) Condensation->Oxidation Workup Quench (Triethylamine) & Solvent Removal Oxidation->Workup Chromatography Silica Gel Chromatography Workup->Chromatography DPP This compound Chromatography->DPP

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism Reactants 2 Dipyrromethane + 2 Benzaldehyde Intermediate Porphyrinogen Intermediate Reactants->Intermediate TFA, DCM Room Temp Product This compound Intermediate->Product DDQ (Oxidation)

Caption: Simplified reaction scheme for this compound synthesis.

References

Application Notes and Protocols for the Synthesis of 5,15-Diphenylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5,15-diphenylporphyrin (H₂DPP), a versatile platform molecule in various research applications, including the development of novel therapeutics and materials. The protocol described is based on the widely adopted Lindsey synthesis, which offers a reliable and scalable method for producing high-purity H₂DPP.[1][2][3]

Introduction

This compound is a synthetic porphyrin that is soluble in a range of organic solvents such as chloroform, dichloromethane, and tetrahydrofuran.[1] Its unique structure, featuring two unsubstituted meso-positions and eight unsubstituted β-positions, makes it an ideal model compound for a variety of chemical modifications and studies.[1] The synthesis of H₂DPP is typically achieved through a [2+2] condensation strategy, which involves the reaction of a dipyrromethane with an aldehyde.[4][5] The following protocol details a two-step process: the synthesis of the 5-phenyldipyrromethane intermediate, followed by its condensation with benzaldehyde (B42025) and subsequent oxidation to yield the final porphyrin.

Experimental Protocols

Part 1: Synthesis of 5-Phenyldipyrromethane

This initial step involves the acid-catalyzed condensation of pyrrole (B145914) with benzaldehyde to form the dipyrromethane intermediate.[4][5][6] Pyrrole is used in large excess to serve as both a reactant and the solvent.[6]

Materials:

Procedure:

  • In a round-bottom flask, degas a solution of benzaldehyde in a large excess of pyrrole by bubbling with an inert gas (e.g., argon) for 15 minutes.[6]

  • Add trifluoroacetic acid (TFA) as a catalyst to the solution.[6]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically within 25-30 minutes).[6]

  • Once the reaction is complete, dilute the mixture with dichloromethane.[6]

  • Wash the organic phase with an aqueous 0.1 M NaOH solution and then with water.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[6][7]

  • Purify the crude product by flash chromatography on silica gel to obtain 5-phenyldipyrromethane as a solid.[7]

Part 2: Synthesis of this compound

This step involves the condensation of the synthesized 5-phenyldipyrromethane with benzaldehyde, followed by oxidation to form the porphyrin macrocycle.[7]

Materials:

  • 5-Phenyldipyrromethane

  • Benzaldehyde

  • Dichloromethane (CH₂Cl₂), high purity

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine

  • Silica gel for column chromatography

  • Dichloromethane/Petroleum ether mixture for chromatography

Procedure:

  • In a large round-bottom flask protected from light, dissolve 5-phenyldipyrromethane and benzaldehyde in dichloromethane.[7]

  • Degas the solution by bubbling with argon for 15 minutes.[7]

  • Add TFA to the solution and stir the reaction at room temperature for approximately 18 hours.[7]

  • Add the oxidizing agent, DDQ, to the reaction mixture and continue stirring for another 30 minutes.[7]

  • Quench the reaction by adding triethylamine.[7]

  • Remove the solvent under reduced pressure.[7]

  • Purify the resulting residue by flash chromatography on silica gel using a dichloromethane/petroleum ether mixture as the eluent.[7]

  • Collect the purple fraction and evaporate the solvent to yield this compound as a purple solid.[7]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Part 1: 5-Phenyldipyrromethane Synthesis
Benzaldehyde to Pyrrole Molar Ratio1:45[6]
CatalystTrifluoroacetic acid (TFA)[6]
Reaction Time~25 minutes[6]
Yield44%[1]
Part 2: this compound Synthesis
Dipyrromethane to Benzaldehyde Molar Ratio1:1.05[7]
CatalystTrifluoroacetic acid (TFA)[7]
Oxidizing AgentDDQ[7]
Reaction Time (Condensation)18 hours[7]
Reaction Time (Oxidation)30 minutes[7]
Yield39%[7]
Characterization Data
UV-Vis (Soret Band in CH₂Cl₂)~408 nm
UV-Vis (Q-Bands in CH₂Cl₂)~505, 537, 578, 633 nm

Mandatory Visualization

The following diagrams illustrate the key processes in the synthesis of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis cluster_part1 Part 1: Synthesis of 5-Phenyldipyrromethane cluster_part2 Part 2: Synthesis of this compound Reactants1 Pyrrole + Benzaldehyde Reaction1 Acid-Catalyzed Condensation (TFA, Room Temp) Reactants1->Reaction1 Workup1 Dilution (CH2Cl2) Wash (NaOH, H2O) Drying (Na2SO4) Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 5-Phenyldipyrromethane Purification1->Intermediate Reactants2 5-Phenyldipyrromethane + Benzaldehyde Intermediate->Reactants2 Reaction2 Acid-Catalyzed Condensation (TFA, Room Temp, 18h) Reactants2->Reaction2 Oxidation Oxidation (DDQ, 30 min) Reaction2->Oxidation Workup2 Quench (Triethylamine) Solvent Removal Oxidation->Workup2 Purification2 Column Chromatography Workup2->Purification2 Product This compound Purification2->Product signaling_pathway Simplified Reaction Pathway cluster_step1 Step 1 cluster_step2 Step 2 Pyrrole Pyrrole Dipyrromethane 5-Phenyldipyrromethane Pyrrole->Dipyrromethane + TFA Benzaldehyde1 Benzaldehyde Benzaldehyde1->Dipyrromethane + TFA Porphyrinogen Porphyrinogen Intermediate Dipyrromethane->Porphyrinogen + TFA Benzaldehyde2 Benzaldehyde Benzaldehyde2->Porphyrinogen + TFA DPP This compound Porphyrinogen->DPP + DDQ (Oxidation)

References

Application Notes and Protocols for 5,15-Diphenylporphyrin in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality for various cancers and other diseases. It utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce cell death and tissue destruction. 5,15-Diphenylporphyrin (DPP) and its derivatives have emerged as promising photosensitizers due to their favorable photophysical properties, including strong absorption in the visible region of the electromagnetic spectrum and efficient generation of singlet oxygen.

These application notes provide a comprehensive overview of the use of this compound and its derivatives in PDT, including their mechanism of action, detailed experimental protocols for their evaluation, and a summary of their photodynamic efficacy.

Mechanism of Action

The photodynamic action of this compound begins with its accumulation in target cells, particularly in specific organelles such as mitochondria, lysosomes, and the plasma membrane. Upon irradiation with light of an appropriate wavelength, the DPP molecule absorbs a photon and transitions from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can undergo intersystem crossing to a more stable, long-lived excited triplet state (T₁).

The triplet state DPP can then transfer its energy to molecular oxygen (³O₂) in the surrounding tissue, converting it into the highly reactive singlet oxygen (¹O₂), a potent oxidizing agent. This process is known as a Type II photochemical reaction. Singlet oxygen can rapidly react with and damage essential cellular components, including lipids, proteins, and nucleic acids, leading to cellular dysfunction and ultimately cell death.[1]

The subcellular localization of the DPP derivative plays a crucial role in determining the primary mechanism of cell death. Localization in mitochondria tends to initiate apoptosis, a programmed cell death pathway, while accumulation in the plasma membrane or lysosomes often leads to necrosis, a form of cell death resulting from acute cellular injury.[2]

Signaling Pathways in DPP-Mediated Photodynamic Therapy

The cellular damage induced by ROS triggers a cascade of signaling events that culminate in cell death. The two primary cell death modalities initiated by DPP-mediated PDT are apoptosis and necrosis.

Apoptotic Pathway

PDT-induced apoptosis is often initiated by mitochondrial damage. The release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol activates a cascade of caspases, a family of cysteine proteases that execute the apoptotic program. This intrinsic pathway is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting mitochondrial outer membrane permeabilization and anti-apoptotic members like Bcl-2 inhibiting this process.[3][4]

cluster_PDT DPP-Mediated PDT cluster_Mitochondria Mitochondrial Damage cluster_Caspase Caspase Cascade DPP + Light DPP + Light ROS ROS DPP + Light->ROS ¹O₂ Generation Mitochondria Mitochondria ROS->Mitochondria Bax Bax Mitochondria->Bax Activation Cytochrome_c Cytochrome_c Bax->Cytochrome_c Release Bcl2 Bcl2 Bcl2->Bax Inhibition Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 Activation Caspase3 Caspase3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Apoptotic signaling pathway in DPP-PDT.

Necroptotic Pathway

When apoptosis is inhibited or when the cellular damage is extensive, particularly at the plasma membrane, cells may undergo a regulated form of necrosis known as necroptosis. This pathway is initiated by the activation of receptor-interacting protein kinase 1 (RIPK1) and RIPK3, which then phosphorylate and activate mixed lineage kinase domain-like pseudokinase (MLKL).[5][6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to membrane rupture and cell lysis.[6][7]

cluster_PDT DPP-Mediated PDT cluster_Membrane Plasma Membrane Damage cluster_Necroptosis Necroptosis Cascade DPP + Light DPP + Light ROS ROS DPP + Light->ROS ¹O₂ Generation Plasma_Membrane Plasma_Membrane ROS->Plasma_Membrane RIPK1 RIPK1 Plasma_Membrane->RIPK1 Activation RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Pore Formation

Figure 2: Necroptotic signaling pathway in DPP-PDT.

Data Presentation

The following tables summarize the quantitative data for various this compound derivatives from published studies.

Table 1: In Vitro Photodynamic Efficacy of this compound Derivatives

CompoundCell LineIC₅₀ (µM)Light Dose (J/cm²)Wavelength (nm)Reference
II₄ Eca-1090.42650[1]
Porphyrin 1 WiDr<0.05Not SpecifiedNot Specified[8]
Porphyrin 1 A375<0.025Not SpecifiedNot Specified[8]
Derivative 9 HeLa0.458.1525
Porphyrin 4 HEp22.41.5Not Specified[9]
Porphyrin 3 HEp27.41.5Not Specified[9]

Table 2: Photophysical Properties of this compound Derivatives

CompoundSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Cationic Porphyrins (3, 4, 5) Not Specified0.52 - 0.61[9]
Halogenated Porphyrins Not SpecifiedHigher than non-halogenated[8]
TCM4PP Toluene0.47[10]
TBCM3PP Toluene0.76[10]
TCM3IPP Toluene0.89[10]

Table 3: In Vivo Antitumor Efficacy of a this compound Derivative

CompoundTumor ModelDosageLight Dose (J/cm²)Tumor Growth InhibitionReference
II₄ Eca-109 xenograft2 mg/kg120Significant inhibition[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the photodynamic efficacy of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the DPP derivative that inhibits cell growth by 50% (IC₅₀) upon photoactivation.

cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 add_dpp Add DPP derivative at various concentrations incubate1->add_dpp incubate2 Incubate for 4-24h add_dpp->incubate2 irradiate Irradiate with light incubate2->irradiate incubate3 Incubate for 24h irradiate->incubate3 add_mtt Add MTT solution incubate3->add_mtt incubate4 Incubate for 4h add_mtt->incubate4 add_dmso Add DMSO to dissolve formazan (B1609692) incubate4->add_dmso read Measure absorbance at 570 nm add_dmso->read

Figure 3: Workflow for the in vitro cytotoxicity MTT assay.

Materials:

  • Cancer cell line of interest (e.g., Eca-109, HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Light source with appropriate wavelength and power density

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the DPP derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted DPP derivative solutions. Include wells with medium only as a control.

  • Incubate the plates for a predetermined time (e.g., 4 to 24 hours) to allow for cellular uptake of the photosensitizer.

  • Wash the cells twice with PBS.

  • Add 100 µL of fresh medium to each well.

  • Irradiate the plate with a light source at the appropriate wavelength (e.g., 650 nm) and light dose (e.g., 2 J/cm²).[1] A parallel plate should be kept in the dark to assess dark toxicity.

  • Incubate the plates for another 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

Protocol 2: Intracellular Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect the generation of intracellular ROS upon PDT.

Materials:

  • Cancer cell line of interest

  • 6-well plates or confocal dishes

  • This compound derivative

  • DCFH-DA stock solution (in DMSO)

  • PBS

  • Light source

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in 6-well plates or on coverslips in confocal dishes and allow them to attach overnight.

  • Treat the cells with the DPP derivative at a specific concentration (e.g., 1 µM) for 4 hours.[1]

  • Wash the cells twice with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes in the dark.[1]

  • Wash the cells twice with PBS.

  • Add fresh medium and irradiate the cells with the appropriate light source and dose.

  • Immediately visualize the cells under a fluorescence microscope or analyze them by flow cytometry to detect the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes the evaluation of the antitumor efficacy of a DPP derivative in a subcutaneous tumor model.

cluster_workflow In Vivo Antitumor Efficacy Workflow start Inject tumor cells subcutaneously into nude mice tumor_growth Allow tumors to grow to 100-150 mm³ start->tumor_growth grouping Randomly divide mice into treatment groups tumor_growth->grouping injection Inject DPP derivative intravenously (e.g., 2 mg/kg) grouping->injection irradiation Irradiate tumor with light (e.g., 120 J/cm²) injection->irradiation measurement Measure tumor volume every 2 days irradiation->measurement endpoint Sacrifice mice and excise tumors for analysis measurement->endpoint

Figure 4: Workflow for the in vivo antitumor efficacy study.

Materials:

  • BALB/c nude mice

  • Cancer cell line (e.g., Eca-109)

  • This compound derivative formulated for intravenous injection

  • PBS

  • Calipers

  • Anesthesia

  • Laser with a fiber optic delivery system

Procedure:

  • Subcutaneously inject 5 x 10⁶ cancer cells into the flank of each mouse.[1]

  • Allow the tumors to grow to a volume of 100-150 mm³.

  • Randomly divide the mice into treatment groups (e.g., control, light only, DPP derivative only, DPP derivative + light).

  • Administer the DPP derivative via tail vein injection at the desired dose (e.g., 2 mg/kg).[1]

  • After a specific drug-light interval (e.g., 5 minutes to 24 hours, depending on the pharmacokinetic profile of the derivative), anesthetize the mice.

  • Irradiate the tumor area with a laser at the appropriate wavelength and light dose (e.g., 120 J/cm²).[1]

  • Measure the tumor dimensions with calipers every other day and calculate the tumor volume (Volume = 0.5 x length x width²).

  • At the end of the study, sacrifice the mice, and excise the tumors for weighing and histological analysis.

Conclusion

This compound and its derivatives represent a versatile class of photosensitizers with significant potential for application in photodynamic therapy. Their efficacy is attributed to their ability to generate cytotoxic reactive oxygen species upon photoactivation, leading to tumor cell death through apoptosis and/or necrosis. The detailed protocols and compiled data in these application notes provide a valuable resource for researchers and drug development professionals working to advance the use of these promising compounds in the fight against cancer. Further research focusing on optimizing the chemical structure of DPPs for enhanced tumor targeting and deeper tissue penetration will continue to expand their therapeutic utility.

References

Application Notes and Protocols: 5,15-Diphenylporphyrin in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the catalytic applications of 5,15-diphenylporphyrin (DPP) and its derivatives. While DPP itself can act as a photocatalyst, its utility is significantly enhanced when used as a ligand in metal complexes or as a structural component in more complex catalytic systems like metal-organic frameworks (MOFs). This document outlines key applications, presents comparative data, and provides detailed experimental protocols for representative catalytic reactions.

Photocatalytic Oxidation of Organic Sulfides

Application Overview: this compound and its metallated derivatives are effective photocatalysts for the selective oxidation of organic sulfides to sulfoxides. This transformation is crucial in organic synthesis and for the detoxification of sulfur-containing pollutants. The catalytic cycle is typically initiated by the photoexcitation of the porphyrin, which then generates singlet oxygen (¹O₂) as the primary oxidant. This method offers a green alternative to traditional oxidation methods that often require harsh reagents.

Experimental Protocol: Photocatalytic Oxidation of Thioanisole (B89551) to Methyl Phenyl Sulfoxide

Materials:

  • This compound (DPP) or its zinc(II) complex (ZnDPP)

  • Thioanisole

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (B52724) (CH₃CN), analytical grade

  • Oxygen (O₂) gas

  • Visible light source (e.g., 150W tungsten lamp or LED lamp with appropriate wavelength)

  • Reaction vessel (e.g., Schlenk tube or a round-bottom flask with a gas inlet)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 25 mL Schlenk tube equipped with a magnetic stir bar, dissolve this compound (0.01 mmol) in 10 mL of dichloromethane.

  • Add thioanisole (1.0 mmol) to the solution.

  • Seal the tube and bubble oxygen gas through the solution for 15 minutes to ensure an oxygen-saturated atmosphere.

  • Place the reaction vessel approximately 10 cm from the visible light source.

  • Irradiate the mixture while stirring vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (typically 2-4 hours, as determined by the disappearance of the starting material), evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to obtain pure methyl phenyl sulfoxide.

Logical Workflow for Photocatalytic Sulfide (B99878) Oxidation

cluster_setup Reaction Setup cluster_reaction Photocatalytic Cycle cluster_workup Product Isolation Setup Dissolve DPP and Substrate O2_Sat Saturate with O₂ Setup->O2_Sat Irradiation Visible Light Irradiation O2_Sat->Irradiation Excitation DPP → ¹DPP Irradiation->Excitation ISC ¹DPP → ³DPP Excitation->ISC Energy_Transfer ³DPP + ³O₂ → DPP + ¹O₂ ISC->Energy_Transfer Oxidation Sulfide + ¹O₂ → Sulfoxide Energy_Transfer->Oxidation Monitoring Monitor by TLC/GC Oxidation->Monitoring Solvent_Removal Solvent Evaporation Monitoring->Solvent_Removal Purification Column Chromatography Solvent_Removal->Purification Product Pure Sulfoxide Purification->Product

Caption: Workflow for photocatalytic sulfide oxidation using DPP.

Biomimetic Alkane Hydroxylation

Application Overview: Metalloporphyrins, particularly iron and manganese complexes of this compound and its derivatives, are widely used as biomimetic catalysts that mimic the function of cytochrome P450 enzymes. These catalysts are capable of activating C-H bonds in alkanes to produce alcohols. This is a highly valuable transformation for converting abundant hydrocarbons into more functionalized products. The catalytic cycle involves a high-valent metal-oxo species as the active oxidant.

Experimental Protocol: Catalytic Hydroxylation of Cyclohexane (B81311)

Materials:

  • [5,15-Diphenylporphyrinato(2-)]manganese(III) chloride (Mn(DPP)Cl)

  • Cyclohexane

  • Iodosylbenzene (PhIO) or m-chloroperbenzoic acid (m-CPBA) as the oxygen source

  • Acetonitrile (CH₃CN)

  • Inert gas (Argon or Nitrogen)

  • Gas-tight syringe

  • Reaction vial

Procedure:

  • Add Mn(DPP)Cl (0.005 mmol) to a 10 mL reaction vial containing a magnetic stir bar.

  • Seal the vial with a septum and purge with an inert gas.

  • Add 5 mL of acetonitrile to the vial via a syringe.

  • Add cyclohexane (1.0 mmol) to the solution.

  • In a separate vial, suspend the oxidant (PhIO, 0.2 mmol) in 2 mL of acetonitrile.

  • Add the oxidant suspension to the reaction mixture dropwise over a period of 10 minutes while stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, quench the reaction by adding a small amount of a saturated aqueous solution of sodium thiosulfate.

  • Extract the products with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Analyze the product mixture by gas chromatography-mass spectrometry (GC-MS) to determine the conversion and product distribution (cyclohexanol and cyclohexanone).

Catalytic Cycle for Biomimetic Hydroxylation

cluster_reactants Reactants Mn_III Mn(III)DPP Mn_V_O [Mn(V)=O]DPP⁺ Mn_III->Mn_V_O Oxidant Addition Mn_IV_OH [Mn(IV)-OH]DPP Mn_V_O->Mn_IV_OH H-atom abstraction from Alkane Mn_IV_OH->Mn_III Radical rebound & Alcohol release Alcohol Alcohol (R-OH) Mn_IV_OH->Alcohol Oxidant Oxidant (e.g., PhIO) Alkane Alkane (R-H) Alkane->Mn_V_O Ligand DPP-Derivative Ligand Synthesis Solvothermal Synthesis Ligand->Synthesis Metal Metal Salt Metal->Synthesis Solvent Solvent (DMF) Solvent->Synthesis MOF Porphyrin-based MOF Synthesis->MOF Activation Activation (Solvent Exchange & Heat) MOF->Activation Active_MOF Activated MOF Catalyst Activation->Active_MOF Reaction Heterogeneous Catalytic Reaction Active_MOF->Reaction Recovery Catalyst Recovery (Filtration) Reaction->Recovery Reuse Catalyst Reuse Recovery->Reuse

Application Notes and Protocols for Chemical Sensor Development using 5,15-Diphenylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 5,15-Diphenylporphyrin (5,15-DPP) and its derivatives in the fabrication of chemical sensors. The unique photophysical and electrochemical properties of this porphyrin macrocycle make it an excellent candidate for the detection of a wide array of analytes, including metal ions, volatile organic compounds (VOCs), and gases.

Introduction to this compound in Chemical Sensing

This compound is a synthetic porphyrin characterized by two phenyl groups at the meso positions of the porphyrin core.[1] This structure provides a versatile platform for chemical sensing due to several key features:

  • Rich Electronic Spectrum: 5,15-DPP exhibits a strong Soret band and weaker Q-bands in the UV-visible spectrum, which are sensitive to the molecule's environment.[2]

  • Fluorescence Properties: The molecule is fluorescent, and its emission can be quenched or enhanced upon interaction with analytes.[3][4][5]

  • Coordinating Cavity: The central cavity of the porphyrin can coordinate with a variety of metal ions, leading to significant changes in its optical and electrochemical properties.[6][7]

  • Tunable Periphery: The phenyl groups and other positions on the porphyrin ring can be functionalized to enhance selectivity and sensitivity towards specific analytes.[1][8]

These properties enable the development of both optical and electrochemical sensors.[6][9][10] Optical sensors often rely on changes in absorbance or fluorescence, while electrochemical sensors measure changes in the electrical properties of the porphyrin layer upon analyte binding.[9][11]

Data Presentation: Performance of this compound-Based Sensors

The following tables summarize the quantitative performance of chemical sensors developed using 5,15-DPP and its derivatives for various analytes.

Table 1: Metal Ion Detection

Porphyrin DerivativeAnalyteSensing MethodDetection LimitLinear RangeResponse TimeReference
5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrinPb²+FluorescenceNot SpecifiedNot SpecifiedNot Specified[12]
5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrinNi²+FluorescenceNot SpecifiedNot SpecifiedNot Specified[12]
meso-tetratolylporphyrinAg+Potentiometric10⁻⁷ M10⁻⁷– 10⁻¹ M< 10 s[13]
meso-tetraphenylporphyrinPb²+Potentiometric8.5 x 10⁻⁶ M10⁻⁵ – 10⁻² M15 s[13]

Table 2: Volatile Organic Compound (VOC) and Gas Detection

Porphyrin DerivativeAnalyteSensing MethodDetection LimitLinear RangeResponse TimeReference
5,10,15,20-tetrakis[3,4-bis(2-ethylhexyloxy)phenyl]-21H,23H-porphine and its metal complexesVarious VOCsColorimetricNot SpecifiedNot SpecifiedNot Specified[14][15]
MnTPP film on an optical waveguideTriethylamineOptical WaveguideNot Specified0.1 - 1000 ppm1.5 s[16]
H₂T(4-Py)P coated glassHCl (in air)AbsorbanceNot SpecifiedLinear correlationNot Specified[11]
5,10,15,20-tetrakis(4-nitrophenyl)porphyrinAmmoniaAbsorbanceTens of ppbNot SpecifiedNot Specified[11]
5,10,15,20-tetraphenylporphyrin (H₂TPP) LB filmsNO₂UV-visible Spectroscopy7000 ppmNot SpecifiedNot Specified[2]
Zn-THPP complex on an optical waveguideNO₂Optical Waveguide< 50 ppmNot SpecifiedNot Specified[17]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound, which is a foundational step for creating more complex derivatives.[18][19]

Materials:

Procedure:

  • In a round-bottom flask, dissolve pyrrole (2 equivalents) and benzaldehyde (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Add a catalytic amount of trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting materials are consumed, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents) in DCM to oxidize the porphyrinogen (B1241876) intermediate to the porphyrin.

  • Stir the mixture for an additional 1-2 hours at room temperature.

  • Neutralize the reaction mixture with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a hexane/chloroform gradient as the eluent.

  • Collect the fractions containing the desired this compound and evaporate the solvent to obtain the purified product.

Protocol 2: Fabrication of a Thin-Film Optical Sensor by Spin-Coating

This protocol outlines the fabrication of a porphyrin-based thin-film sensor on a glass or quartz substrate, suitable for optical measurements.[6]

Materials:

  • This compound or a derivative

  • Chloroform or other suitable organic solvent

  • Glass or quartz substrate

  • Acetone

  • Isopropanol

  • Deionized water

  • Nitrogen gas source

  • Spin-coater

Procedure:

  • Prepare a dilute solution of the porphyrin in chloroform (e.g., 1 mg/mL).

  • Thoroughly clean the substrate by sonication in acetone, followed by isopropanol, and finally deionized water.

  • Dry the substrate with a stream of high-purity nitrogen gas.

  • For improved film adhesion, the substrate surface can be activated using oxygen plasma or UV-ozone treatment for 5-10 minutes.[20]

  • Place the cleaned substrate on the chuck of the spin-coater.

  • Dispense a small amount of the porphyrin solution onto the center of the substrate.

  • Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.

  • Anneal the film on a hotplate at a moderate temperature (e.g., 60-80 °C) for 10-30 minutes to remove any residual solvent and improve molecular ordering.[20]

Protocol 3: Analyte Detection Using UV-Vis Spectroscopy

This protocol describes the general procedure for detecting an analyte using the fabricated thin-film sensor and a UV-Vis spectrophotometer.

Materials:

  • Fabricated porphyrin thin-film sensor

  • UV-Vis spectrophotometer

  • Gas flow cell or a cuvette for liquid samples

  • Analyte source (gas or liquid solution)

  • Inert gas for purging (e.g., nitrogen)

Procedure:

  • Place the sensor in the sample holder of the UV-Vis spectrophotometer.

  • Record the baseline absorption spectrum of the porphyrin film in the absence of the analyte (e.g., under a stream of inert gas or in a pure solvent).

  • Introduce the analyte to the sensor. For gaseous analytes, flow a known concentration of the gas through the cell. For liquid analytes, immerse the sensor in the analyte solution.

  • Record the absorption spectra at regular intervals until no further changes are observed, indicating that the sensor response has stabilized.

  • Analyze the changes in the Soret and Q-bands of the porphyrin's spectrum (e.g., shifts in wavelength, changes in absorbance intensity) to determine the presence and concentration of the analyte.

  • To test for reversibility, purge the sensor with an inert gas or rinse with a pure solvent and record the spectrum to see if it returns to the baseline.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the development and operation of this compound-based chemical sensors.

Synthesis_Workflow start Starting Materials (Pyrrole, Benzaldehyde) condensation [2+2] Condensation (Acid Catalyst) start->condensation oxidation Oxidation (DDQ) condensation->oxidation purification Purification (Column Chromatography) oxidation->purification product This compound purification->product

Synthesis of this compound.

Sensor_Fabrication_Workflow porphyrin Porphyrin Solution spin_coating Spin-Coating porphyrin->spin_coating substrate Substrate Cleaning substrate->spin_coating annealing Annealing spin_coating->annealing sensor Porphyrin Thin-Film Sensor annealing->sensor

Thin-Film Sensor Fabrication Workflow.

Optical_Sensing_Mechanism porphyrin Porphyrin Sensor interaction Interaction (Coordination/Binding) porphyrin->interaction analyte Analyte analyte->interaction spectral_change Change in Absorption/Fluorescence interaction->spectral_change detection Detection spectral_change->detection

Optical Sensing Signaling Pathway.

References

Application Notes and Protocols for meso-Position Functionalization of 5,15-Diphenylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 5,15-diphenylporphyrin (DPP) at the unsubstituted meso positions (10 and 20). The functionalization of the porphyrin core is a critical step in the development of photosensitizers for photodynamic therapy (PDT), catalysts, and novel materials. The following protocols detail key transformations including bromination, nitration, and subsequent palladium-catalyzed cross-coupling reactions, providing a versatile toolkit for the synthesis of asymmetrically substituted porphyrins.

Introduction to meso-Functionalization of this compound

This compound is a valuable starting material in porphyrin chemistry due to its inherent C2v symmetry, which simplifies spectroscopic analysis, and the presence of two reactive meso positions. Functionalization at these positions allows for the modulation of the porphyrin's electronic properties, solubility, and biological activity. The introduction of halogens, nitro groups, or new aryl moieties through cross-coupling reactions opens up a vast chemical space for the design of targeted therapeutic agents and functional molecules.

Key Functionalization Strategies

The primary strategies for the functionalization of the meso positions of this compound involve electrophilic substitution to introduce versatile functional groups, which can then be further elaborated.

Electrophilic Halogenation: Bromination

Bromination of the meso positions is a common first step to introduce a reactive handle for subsequent cross-coupling reactions. The use of N-bromosuccinimide (NBS) provides a highly regioselective method for the dibromination of this compound.[1]

Electrophilic Nitration

Nitration introduces a nitro group, which is a strong electron-withdrawing group that can significantly alter the electronic properties of the porphyrin. The nitro group can also be reduced to an amino group, providing a site for further conjugation. Selective nitration can be achieved using a combination of iodine and silver nitrite (B80452).[2][3][4]

Palladium-Catalyzed Cross-Coupling Reactions

Meso-brominated 5,15-diphenylporphyrins are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the synthesis of unsymmetrically substituted A2B2- and A2BC-type porphyrins.[5][6]

Experimental Protocols

Protocol 1: Synthesis of 5,15-Dibromo-10,20-diphenylporphyrin

This protocol describes the regioselective dibromination of this compound at the 10 and 20 meso positions.

Materials:

Procedure:

  • Dissolve this compound in anhydrous chloroform in a round-bottom flask.

  • Add a small amount of anhydrous pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N-bromosuccinimide (2.2 equivalents) in anhydrous chloroform to the cooled porphyrin solution over a period of 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane (B109758)/hexanes).

  • Collect the fraction corresponding to the desired 5,15-dibromo-10,20-diphenylporphyrin and remove the solvent to yield the product.

Quantitative Data:

ProductReagentSolventTemperatureTimeYieldReference
5,15-Dibromo-10,20-diphenylporphyrinNBSChloroform/Pyridine0 °C1 hour96%[1]
Protocol 2: Synthesis of 5-Nitro-10,20-diphenylporphyrin and 5,15-Dinitro-10,20-diphenylporphyrin

This protocol details the selective mono- and di-nitration of this compound.

Materials:

  • This compound (DPP)

  • Silver(I) nitrite (AgNO2)

  • Iodine (I2)

  • Acetonitrile (B52724)

  • Dichloromethane (CH2Cl2)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in a mixture of acetonitrile and dichloromethane.

  • Add an excess of silver(I) nitrite to the solution.

  • Add a solution of iodine (1.1 equivalents for mono-nitration, 2.2 equivalents for di-nitration) in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture to remove silver salts.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent in vacuo.

  • Separate the mono- and di-nitro products by column chromatography on silica gel.

Quantitative Data:

ProductReagentsSolventsYieldReference
5-Nitro-10,20-diphenylporphyrinAgNO2, I2Acetonitrile/DichloromethaneNot specified[2][3]
5,15-Dinitro-10,20-diphenylporphyrinAgNO2, I2Acetonitrile/DichloromethaneNot specified[2][3]
Protocol 3: Suzuki Cross-Coupling of 5,15-Dibromo-10,20-diphenylporphyrin

This protocol describes the synthesis of unsymmetrically substituted tetraarylporphyrins via a Suzuki cross-coupling reaction.

Materials:

  • 5,15-Dibromo-10,20-diphenylporphyrin

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a suitable ligand)

  • Base (e.g., K3PO4 or K2CO3)

  • Solvent (e.g., THF, Toluene, or DMF)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 5,15-dibromo-10,20-diphenylporphyrin, the arylboronic acid (2.5 equivalents), and the base.

  • Add the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired A2B2-tetraphenylporphyrin.

Quantitative Data for Suzuki Coupling:

DibromoporphyrinArylboronic AcidCatalystBaseSolventYieldReference
5,15-Dibromo-10,20-diphenylporphyrin4-Methoxyphenylboronic acidPd(PPh3)4K3PO4THF74-78%[5]
5,15-Dibromo-10,20-bis(4-methoxycarbonylphenyl)porphyrin4-Methoxyphenylboronic acidPd(PPh3)4K3PO4THF77%[5]

Visualized Workflows and Pathways

Functionalization_Workflow DPP This compound Bromination Bromination (NBS, Pyridine) DPP->Bromination Nitration Nitration (AgNO2, I2) DPP->Nitration DibromoDPP 5,15-Dibromo-10,20- diphenylporphyrin Bromination->DibromoDPP Suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst) DibromoDPP->Suzuki NitroDPP 5-Nitro/5,15-Dinitro- 10,20-diphenylporphyrin Nitration->NitroDPP Reduction Reduction (e.g., SnCl2/HCl) NitroDPP->Reduction A2B2_Porphyrin A2B2-Tetraarylporphyrin Suzuki->A2B2_Porphyrin AminoDPP 5-Amino-10,20- diphenylporphyrin Reduction->AminoDPP Suzuki_Coupling_Workflow Start Start: Combine Reactants Reactants 5,15-Dibromo-10,20-diphenylporphyrin + Arylboronic acid + Base Start->Reactants Catalyst Add Pd Catalyst (Inert Atmosphere) Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat Reaction Mixture Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Incomplete Workup Workup: Cool, Filter, Evaporate Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Final Product: A2B2-Tetraarylporphyrin Purification->Product

References

Application Notes and Protocols: Metalation of 5,15-Diphenylporphyrin for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the metalation of 5,15-diphenylporphyrin (H₂DPP) and its subsequent applications in catalysis and photodynamic therapy (PDT). Detailed experimental protocols for the synthesis of various metallo-5,15-diphenylporphyrins (M-DPP) are provided, along with quantitative data to facilitate the selection of appropriate catalysts and photosensitizers for specific research and development needs.

Introduction to this compound and its Metalation

This compound (H₂DPP) is a versatile synthetic porphyrin that serves as a valuable platform for the development of functional molecules. Its structure features two phenyl groups at the meso positions, leaving two opposing meso positions and all β-pyrrolic positions available for further functionalization. The central cavity of the porphyrin macrocycle can accommodate a wide variety of metal ions, and this metalation process is key to unlocking and tuning its properties for specific applications. The choice of the central metal ion profoundly influences the electronic structure, photophysical properties, and reactivity of the porphyrin, making M-DPP complexes highly adaptable for use as catalysts, photosensitizers, and in materials science.

Applications in Catalysis: Oxidation Reactions

Metallo-5,15-diphenylporphyrins, particularly those containing manganese (Mn) and iron (Fe), are effective catalysts for a variety of oxidation reactions, mimicking the function of cytochrome P450 enzymes. These catalysts are capable of activating oxidants to perform selective oxidations of organic substrates under mild conditions.

Application Note: Catalytic Epoxidation of Olefins

Manganese(III)-5,15-diphenylporphyrin chloride [Mn(DPP)Cl] is a highly efficient catalyst for the epoxidation of various olefins. This reaction is of significant interest in organic synthesis as epoxides are versatile intermediates for the production of a wide range of chemicals. The catalyst's performance can be influenced by the choice of oxidant and reaction conditions.

Workflow for Catalytic Epoxidation of Styrene:

cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis H2DPP This compound (H₂DPP) Metalation Metalation H2DPP->Metalation MnCl2 Manganese(II) Chloride (MnCl₂) MnCl2->Metalation Solvent_Prep Solvent (e.g., DMF) Solvent_Prep->Metalation MnDPPCl Mn(DPP)Cl Metalation->MnDPPCl Styrene Styrene Reaction Epoxidation Styrene->Reaction Oxidant Oxidant (e.g., m-CPBA) Oxidant->Reaction Solvent_React Solvent (e.g., CH₂Cl₂) Solvent_React->Reaction MnDPPCl_cat Mn(DPP)Cl (catalyst) MnDPPCl_cat->Reaction Styrene_Oxide Styrene Oxide Reaction->Styrene_Oxide Major Product Benzaldehyde Benzaldehyde Reaction->Benzaldehyde Minor Product Reaction_Mixture Reaction Mixture Reaction->Reaction_Mixture GC_MS GC-MS Analysis Reaction_Mixture->GC_MS Yield Yield Calculation GC_MS->Yield TON Turnover Number Calculation GC_MS->TON

Caption: Workflow for Mn(DPP)Cl catalyzed epoxidation of styrene.

Quantitative Data for Catalytic Oxidation:

CatalystSubstrateOxidantConversion (%)Selectivity for Epoxide (%)Turnover Number (TON)Reference
Mn(DPP)ClStyrenem-CPBA>95>90>1000[1][2]
Mn(DPP)ClCycloocteneH₂O₂HighHighHigh[3]
Fe(DPP)ClAnilineEDA>95N/AHigh[4]

Note: Specific values can vary depending on reaction conditions.

Experimental Protocol: Synthesis of Mn(DPP)Cl

Materials:

  • This compound (H₂DPP)

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chloroform (B151607) (CHCl₃)

  • Methanol (MeOH)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve H₂DPP in DMF.

  • Add a 10-fold molar excess of MnCl₂·4H₂O to the solution.

  • Reflux the mixture under an inert atmosphere (Argon or Nitrogen) for 2-4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the two Q-bands characteristic of the metalloporphyrin.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing chloroform and wash with water several times to remove excess MnCl₂ and DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a chloroform/methanol mixture to yield Mn(DPP)Cl as a dark solid.

Applications in Photodynamic Therapy (PDT)

Metalloporphyrins are excellent photosensitizers for PDT, a non-invasive cancer treatment modality. Upon activation with light of a specific wavelength, the photosensitizer transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS) that induce cancer cell death. The choice of the central metal ion is crucial for tuning the photophysical properties, such as the singlet oxygen quantum yield (ΦΔ).

Application Note: Metallo-DPP as Photosensitizers

Zinc(II)-5,15-diphenylporphyrin [Zn(DPP)] and Palladium(II)-5,15-diphenylporphyrin [Pd(DPP)] are promising photosensitizers due to their high singlet oxygen quantum yields. These complexes can be formulated for targeted delivery to tumor tissues, where they can be activated by light to induce localized cytotoxicity.

Signaling Pathway of Porphyrin-Based Photodynamic Therapy:

cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_cell_death Cellular Effects PS_ground Photosensitizer (Ground State, S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Excitation Light Light (Specific Wavelength) Light->PS_ground Absorption PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing PS_triplet_ros Excited Triplet State (T₁) O2_ground Molecular Oxygen (³O₂) O2_singlet Singlet Oxygen (¹O₂) O2_ground->O2_singlet O2_singlet_effect Singlet Oxygen (¹O₂) PS_triplet_ros->O2_ground Energy Transfer (Type II) Cellular_Damage Oxidative Damage to Cellular Components (Lipids, Proteins, DNA) O2_singlet_effect->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis Necrosis Necrosis Cellular_Damage->Necrosis

Caption: Mechanism of Type II photodynamic therapy.

Quantitative Data for Photodynamic Activity:

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)SolventIC₅₀ (µM) vs. HeLa cellsReference
H₂DPP~0.60DMF-[5]
Zn(DPP)~0.70DMF-[5][6]
Pd(DPP)High--[7]
Pt-Porphyrin Conjugates--0.8 - 9.7[8]

Note: IC₅₀ values are highly dependent on the cell line, light dose, and formulation.

Experimental Protocol: Synthesis of Zn(DPP)

Materials:

  • This compound (H₂DPP)

  • Zinc(II) acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve H₂DPP in chloroform in a round-bottom flask.

  • Prepare a saturated solution of zinc(II) acetate in methanol.

  • Add the zinc acetate solution to the porphyrin solution.

  • Reflux the mixture for 1-2 hours. Monitor the reaction by UV-Vis spectroscopy.[9]

  • After completion, wash the reaction mixture with water in a separatory funnel to remove excess zinc salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain Zn(DPP) as a purple solid.

Application in Electrochemical Sensing: Ferrocene (B1249389) Conjugates

The unique electrochemical properties of ferrocene can be combined with the rich chemistry of metalloporphyrins to create novel electrochemical sensors. Ferrocene-conjugated metallo-5,15-diphenylporphyrins can be designed for the sensitive and selective detection of various analytes. The metal center in the porphyrin can act as a binding site, while the ferrocene moiety provides a readily accessible redox signal.

Application Note: Ferrocene-M-DPP for Analyte Detection

The synthesis of ferrocene-conjugated M-DPP involves the initial preparation of a ferrocene-functionalized porphyrin ligand, followed by metalation. The choice of metal will influence the binding affinity and selectivity for the target analyte, while the ferrocene provides a stable and reversible redox couple for electrochemical detection.

Logical Relationship for Electrochemical Sensing:

cluster_synthesis Sensor Synthesis cluster_detection Analyte Detection cluster_measurement Electrochemical Measurement Fc_Porphyrin Ferrocene-Functionalized Porphyrin Metalation Metalation Fc_Porphyrin->Metalation Metal_Salt Metal Salt Metal_Salt->Metalation Fc_M_Porphyrin Ferrocene-M-DPP (Sensor Molecule) Fc_M_Porphyrin_detect Ferrocene-M-DPP Metalation->Fc_M_Porphyrin Analyte Target Analyte Binding Analyte Binding Analyte->Binding Fc_M_Porphyrin_detect->Binding Signal_Change Change in Redox Potential of Ferrocene Binding->Signal_Change Signal_Change_measure Change in Redox Potential CV Cyclic Voltammetry Signal_Change_measure->CV DPV Differential Pulse Voltammetry Signal_Change_measure->DPV Concentration Analyte Concentration CV->Concentration DPV->Concentration

Caption: Principle of an electrochemical sensor using Ferrocene-M-DPP.

Electrochemical Data of Ferrocene Conjugates:

CompoundLinkerE₁/₂ (mV vs Ag/AgCl)Stability of Ferrocenium CationReference
Ferrocene-Ester ConjugateEster+400 to +410Moderate[4]
Ferrocene-Amide ConjugateAmide+350 to +370Good[4]
Ferrocene-Amine ConjugateAmine+260 to +270High[4]
Experimental Protocol: General Metalation of a Ferrocene-Porphyrin Conjugate

Materials:

  • Ferrocene-functionalized this compound

  • Appropriate metal salt (e.g., Zn(OAc)₂, PdCl₂, PtCl₂(PhCN)₂)

  • Appropriate solvent (e.g., Chloroform, Toluene, DMF)

Procedure:

  • Dissolve the ferrocene-porphyrin ligand in a suitable solvent.

  • Add an excess of the corresponding metal salt.

  • The reaction conditions (temperature, time) will vary depending on the metal to be inserted. For example, zinc insertion can often be achieved at room temperature or with gentle heating, while platinum and palladium insertion may require higher temperatures and longer reaction times.[7][9]

  • Monitor the reaction by UV-Vis spectroscopy until completion.

  • Work-up of the reaction mixture typically involves washing with water to remove excess metal salts, followed by drying of the organic phase and solvent evaporation.

  • Purification is usually achieved by column chromatography on silica (B1680970) gel or by recrystallization.

General Protocols for Metalation of H₂DPP

The following are general procedures for the insertion of other common metals into the H₂DPP core.

Protocol for Copper(II) Insertion (Cu-DPP)

Materials:

  • H₂DPP

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve H₂DPP in chloroform.

  • Add a saturated solution of copper(II) acetate in methanol.

  • Reflux the mixture for 1-2 hours.[8][10]

  • Monitor the reaction by UV-Vis spectroscopy.

  • After cooling, wash the solution with water, dry the organic layer, and evaporate the solvent.

Protocol for Iron(III) Insertion (Fe(DPP)Cl)

Materials:

  • H₂DPP

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve H₂DPP in DMF.

  • Add a large excess of FeCl₂·4H₂O.

  • Reflux the mixture for 2 hours.[11]

  • After cooling, add water and extract the product with chloroform.

  • Wash the organic layer with water, dry, and evaporate the solvent. The product will be the Fe(III) complex due to aerial oxidation.

Protocol for Palladium(II) Insertion (Pd-DPP)

Materials:

Procedure:

  • Dissolve H₂DPP in benzonitrile.

  • Add an excess of PdCl₂.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction and remove the solvent under vacuum.

  • Purify the residue by column chromatography on silica gel.

Protocol for Platinum(II) Insertion (Pt-DPP)

Materials:

  • H₂DPP

  • Platinum(II) chloride (PtCl₂) or Platinum(II) acetylacetonate (B107027) (Pt(acac)₂)

  • Benzonitrile or 1,2,4-trichlorobenzene

Procedure:

  • Dissolve H₂DPP in a high-boiling solvent like benzonitrile or 1,2,4-trichlorobenzene.

  • Add an excess of the platinum salt.

  • Reflux the mixture for several hours to days, as platinum insertion is often slow.[7][12]

  • Monitor the reaction by UV-Vis spectroscopy.

  • After completion, cool the mixture and purify by column chromatography.

Conclusion

The metalation of this compound provides a powerful tool for the development of functional molecules with tailored properties. By carefully selecting the central metal ion, researchers can fine-tune the catalytic activity, photophysical characteristics, and electrochemical behavior of the resulting M-DPP complexes. The protocols and data presented in these application notes serve as a guide for the synthesis and application of these versatile compounds in catalysis, photodynamic therapy, and electrochemical sensing.

References

Application Notes and Protocols: 5,15-Diphenylporphyrin in Light-Harvesting Antenna Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,15-Diphenylporphyrin (DPP) is a synthetic porphyrin that serves as a versatile building block in the construction of artificial light-harvesting antenna systems. Its well-defined structure, featuring phenyl groups at the meso positions, allows for facile functionalization and tuning of its photophysical and electrochemical properties. DPP and its derivatives are of significant interest in the fields of artificial photosynthesis, solar energy conversion, and photodynamic therapy due to their strong absorption in the visible region of the electromagnetic spectrum and their ability to participate in efficient energy transfer processes. These notes provide detailed protocols for the synthesis, characterization, and application of DPP in light-harvesting systems.

Quantitative Data Summary

The photophysical properties of this compound and its derivatives are crucial for their application in light-harvesting systems. The following tables summarize key quantitative data for DPP and a representative metallated derivative, Zinc this compound (ZnDPP), in common organic solvents.

Table 1: Spectroscopic Properties of this compound (DPP) and its Zinc Complex (ZnDPP)

CompoundSolventSoret Band (λ_max, nm)Q-Bands (λ_max, nm)Molar Extinction Coefficient (ε) at Soret Band (M⁻¹cm⁻¹)
H₂DPPCH₂Cl₂412508, 543, 580, 636[1]~4.0 x 10⁵
ZnDPPCH₂Cl₂414548, 591[1]~5.0 x 10⁵

Table 2: Photophysical Dynamics of this compound (DPP) and its Zinc Complex (ZnDPP)

CompoundSolventFluorescence Emission (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F, ns)
H₂DPPToluene640, 710~0.10~10-12
ZnDPPToluene595, 650~0.03~1.5-2.5

Note: The exact values for molar extinction coefficient, fluorescence quantum yield, and lifetime can vary depending on the specific experimental conditions, solvent purity, and measurement technique.

Experimental Protocols

Synthesis of this compound (H₂DPP)

This protocol is based on the Lindsey condensation method, which is a widely used procedure for the synthesis of meso-substituted porphyrins.[2][3]

Materials:

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and freshly distilled pyrrole (1 equivalent) in anhydrous dichloromethane to achieve a final concentration of approximately 10 mM for each reactant.

  • Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Add trifluoroacetic acid (TFA) as a catalyst. A typical concentration is around 1 mM.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 2-3 hours. The color of the solution will gradually darken.

  • Monitor the reaction by UV-Vis spectroscopy. The formation of the porphyrinogen (B1241876) intermediate is indicated by the appearance of a broad absorption band around 500 nm.

  • Once the condensation is complete, add a solution of DDQ (2-3 equivalents) in DCM to oxidize the porphyrinogen to the porphyrin.

  • Stir the reaction mixture for an additional 1-2 hours at room temperature. The solution will turn a deep purple color.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by washing with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4][5] A typical eluent system is a gradient of hexane and dichloromethane. The desired this compound will elute as a purple band.

  • Collect the fractions containing the pure porphyrin, combine them, and evaporate the solvent.

  • Recrystallize the solid from a mixture of dichloromethane and methanol (B129727) to obtain pure H₂DPP as purple crystals.

Spectroscopic Characterization

a. UV-Vis Absorption Spectroscopy

This protocol outlines the standard procedure for acquiring the UV-Vis absorption spectrum of DPP.

Materials:

  • Synthesized H₂DPP

  • Spectroscopic grade solvent (e.g., dichloromethane, toluene)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of H₂DPP in the chosen solvent of a known concentration (e.g., 1 mM).

  • From the stock solution, prepare a dilute solution with a concentration that results in a Soret band absorbance between 0.8 and 1.2. A typical concentration is in the micromolar range.

  • Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

  • Replace the reference cuvette with the cuvette containing the H₂DPP solution.

  • Record the absorption spectrum over the desired wavelength range (typically 350-750 nm).

  • Identify the wavelengths of the Soret and Q-bands.

b. Steady-State Fluorescence Spectroscopy

This protocol describes how to measure the fluorescence emission spectrum and determine the fluorescence quantum yield of DPP using a comparative method.[6][7]

Materials:

  • H₂DPP solution (prepared as for UV-Vis, with absorbance at the excitation wavelength < 0.1)

  • Fluorescence standard with a known quantum yield (e.g., tetraphenylporphyrin (B126558) in toluene, Φ_F = 0.11)

  • Spectroscopic grade solvents

  • Quartz fluorescence cuvettes

  • Fluorometer

Procedure:

  • Prepare a series of solutions of both the H₂DPP sample and the fluorescence standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.

  • Measure the absorption spectra of all solutions.

  • Set the excitation wavelength of the fluorometer to a wavelength where both the sample and the standard absorb light (e.g., the Soret band).

  • Record the fluorescence emission spectrum of the solvent blank.

  • Record the fluorescence emission spectra of the H₂DPP and standard solutions, ensuring identical instrument settings (e.g., excitation and emission slit widths).

  • Integrate the area under the emission spectra for both the sample and the standard.

  • The fluorescence quantum yield (Φ_F) of the sample can be calculated using the following equation: Φ_F_sample = Φ_F_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Incorporation into a Light-Harvesting System (Self-Assembly)

This protocol provides a general method for forming a self-assembled light-harvesting system using DPP as an acceptor and a zinc porphyrin as a donor.[8][9][10][11]

Materials:

  • This compound (H₂DPP)

  • A zinc porphyrin with coordinating ligands (e.g., Zinc 5,10,15,20-tetra(4-pyridyl)porphyrin, ZnTPyP)

  • Spectroscopic grade solvent (e.g., toluene)

Procedure:

  • Prepare stock solutions of H₂DPP and ZnTPyP in the chosen solvent.

  • In a series of vials, mix the donor (ZnTPyP) and acceptor (H₂DPP) solutions in varying molar ratios.

  • Allow the solutions to equilibrate for a set period (e.g., 1 hour) to facilitate self-assembly through coordination of the pyridyl groups of ZnTPyP to the zinc center of another ZnTPyP or interaction with H₂DPP.

  • Characterize the formation of the assemblies and the energy transfer using UV-Vis, fluorescence, and time-resolved spectroscopy.

Measurement of Energy Transfer Efficiency

Energy transfer efficiency from a donor to an acceptor (DPP) can be determined by fluorescence quenching of the donor.[12][13][14][15]

Procedure:

  • Prepare a solution of the donor porphyrin at a concentration where its fluorescence can be accurately measured.

  • Record the fluorescence spectrum of the donor-only solution upon excitation at a wavelength where the donor absorbs strongly but the acceptor (DPP) has minimal absorbance.

  • Prepare a series of solutions with a constant concentration of the donor and increasing concentrations of the acceptor (DPP).

  • Record the fluorescence spectra of these mixed solutions under the same conditions as the donor-only sample.

  • The energy transfer efficiency (ETE) can be calculated from the degree of donor fluorescence quenching using the following formula: ETE = 1 - (F_DA / F_D) where:

    • F_DA is the fluorescence intensity of the donor in the presence of the acceptor.

    • F_D is the fluorescence intensity of the donor in the absence of the acceptor.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Pyrrole + Benzaldehyde Condensation Lindsey Condensation (DCM, TFA) Reactants->Condensation Oxidation Oxidation (DDQ) Condensation->Oxidation Crude Crude H₂DPP Oxidation->Crude Chromatography Column Chromatography (Silica, Hexane/DCM) Crude->Chromatography Pure Pure H₂DPP Chromatography->Pure

Caption: Workflow for the synthesis and purification of this compound.

Photophysical_Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Sample DPP Sample UVVis UV-Vis Absorption Sample->UVVis Fluorescence Steady-State Fluorescence Sample->Fluorescence TimeResolved Time-Resolved Spectroscopy Sample->TimeResolved AbsorptionSpectra Absorption Maxima (λ_abs) UVVis->AbsorptionSpectra EmissionSpectra Emission Maxima (λ_em) Quantum Yield (Φ_F) Fluorescence->EmissionSpectra DecayKinetics Excited-State Lifetime (τ_F) Energy Transfer Rate (k_ET) TimeResolved->DecayKinetics

Caption: Experimental workflow for the photophysical characterization of DPP.

Light_Harvesting_System Donor Donor (e.g., Zn-Porphyrin) Acceptor Acceptor (DPP) Donor->Acceptor k_ET Fluorescence Fluorescence Acceptor->Fluorescence Light Light (Photon) Light->Donor EnergyTransfer Energy Transfer (FRET)

Caption: Energy transfer in a DPP-based light-harvesting antenna system.

References

Application Notes and Protocols for Conjugating 5,15-Diphenylporphyrin to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the covalent conjugation of 5,15-Diphenylporphyrin (DPP), a photosensitizer, to monoclonal antibodies (mAbs). The resulting antibody-porphyrin conjugates are valuable tools in targeted therapies, such as photodynamic therapy (PDT), where the antibody directs the cytotoxic agent to a specific target cell or tissue.[1][2][3][4] The protocols outlined below describe two common conjugation strategies: one utilizing an isothiocyanate-functionalized DPP and another employing carbodiimide (B86325) chemistry for carboxylated DPP derivatives.

Introduction

The conjugation of photosensitizers like this compound to antibodies combines the specificity of monoclonal antibodies with the therapeutic or imaging properties of the porphyrin. This approach aims to increase the therapeutic index of the photosensitizer by concentrating it at the target site, thereby reducing off-target toxicity.[2][4] The choice of conjugation chemistry is critical and depends on the available functional groups on the DPP molecule. The most common methods involve the reaction of an activated DPP derivative with primary amines (lysine residues) on the antibody.[5]

This application note details the materials, step-by-step protocols, and characterization methods for preparing DPP-antibody conjugates.

Data Presentation

Quantitative analysis of the final conjugate is crucial for ensuring reproducibility and understanding its biological activity. The key parameter is the Degree of Labeling (DOL), also known as the Dye-to-Antibody Ratio (DAR), which represents the average number of porphyrin molecules conjugated to each antibody.[1][6]

ParameterMethodTypical RangeReference
Degree of Labeling (DOL) UV-Vis Spectroscopy1-10[1][2]
Conjugate Purity Size-Exclusion Chromatography (SEC)>95%[7][]
Antibody Recovery UV-Vis Spectroscopy (A280)>80%[6]
Antigen Binding Affinity ELISA / Flow Cytometry<2-fold change vs. unconjugated mAb[1][9]

Experimental Protocols

Two primary protocols are presented here based on the functional group of the this compound derivative.

Protocol 1: Conjugation of Isothiocyanate-Functionalized DPP to Antibody Lysine (B10760008) Residues

This method is highly efficient for linking molecules to proteins and avoids the risk of protein cross-linking.[1][2] The isothiocyanate group reacts with primary amines on the antibody, such as the side chain of lysine residues, to form a stable thiourea (B124793) bond.[3][10]

Materials:

  • Monoclonal antibody (mAb) in a buffer free of amines (e.g., PBS).

  • This compound-isothiocyanate (DPP-NCS).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 9.0-9.2.[10]

  • Purification column: Sephadex G-25 or similar size-exclusion chromatography resin.[7][11]

  • Dialysis tubing or centrifugal ultrafiltration units.[][11]

  • Phosphate Buffered Saline (PBS), pH 7.4.

Procedure:

  • Antibody Preparation:

    • Dialyze the antibody solution against the Conjugation Buffer overnight at 4°C to raise the pH and remove any amine-containing stabilizers.[11]

    • Adjust the antibody concentration to 2-5 mg/mL using the Conjugation Buffer. Determine the precise concentration by measuring the absorbance at 280 nm.[11]

  • DPP-NCS Preparation:

    • Immediately before use, dissolve the DPP-NCS in anhydrous DMSO to a concentration of 10 mg/mL.[11][12]

  • Conjugation Reaction:

    • Add the DPP-NCS solution to the antibody solution while gently stirring. A typical starting point is a 10 to 20-fold molar excess of DPP-NCS to the antibody.[6]

    • Incubate the reaction mixture for 2 hours at room temperature with continuous gentle mixing, protected from light.[11]

  • Purification of the Conjugate:

    • Remove unreacted DPP-NCS and DMSO by passing the reaction mixture through a pre-equilibrated Sephadex G-25 column with PBS.[11]

    • The first colored fraction to elute will be the DPP-antibody conjugate.[11]

    • Alternatively, use dialysis against PBS at 4°C with several buffer changes or centrifugal ultrafiltration to purify the conjugate.[][13]

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the UV-Vis absorbance of the purified conjugate at 280 nm (for the antibody) and at the Soret peak of the DPP (around 410-420 nm).[1]

    • The DOL can be calculated using the following formula:

      • DOL = (A_max_porphyrin / ε_porphyrin) / ((A_280 - (A_max_porphyrin * CF)) / ε_antibody)

      • Where A_max_porphyrin is the absorbance at the porphyrin's Soret peak, ε_porphyrin is the molar extinction coefficient of the porphyrin at this wavelength, A_280 is the absorbance at 280 nm, CF is a correction factor for the porphyrin's absorbance at 280 nm, and ε_antibody is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).[6]

Protocol 2: Conjugation of Carboxylated DPP to Antibody Lysine Residues using EDC/NHS Chemistry

This two-step protocol is used when the DPP is functionalized with a carboxylic acid group. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to create a more stable amine-reactive NHS ester, which then couples to the antibody.[9][14][15]

Materials:

  • Monoclonal antibody (mAb) in PBS.

  • Carboxylated this compound (DPP-COOH).

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[16]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Quenching Solution: 1 M Tris-HCl, pH 8.5.

  • Purification supplies as in Protocol 1.

Procedure:

  • DPP Activation:

    • Dissolve DPP-COOH in a minimal amount of DMSO and then dilute into the Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.[14]

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the DPP-COOH solution.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[14][17]

  • Antibody Preparation:

    • Exchange the antibody buffer to the Conjugation Buffer (PBS, pH 7.4) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Conjugation Reaction:

    • Add the activated DPP solution to the antibody solution. A 10 to 20-fold molar excess of activated DPP to the antibody is a good starting point.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

    • Purify the conjugate using size-exclusion chromatography, dialysis, or ultrafiltration as described in Protocol 1 to remove unreacted porphyrin and byproducts.[7][]

  • Characterization:

    • Characterize the conjugate for DOL as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis mAb Antibody in PBS buffer_exchange Buffer Exchange to Conjugation Buffer mAb->buffer_exchange DPP DPP Derivative (e.g., DPP-NCS) dissolve_dpp Dissolve DPP in DMSO DPP->dissolve_dpp reaction Mix Antibody and DPP Incubate 2h @ RT buffer_exchange->reaction dissolve_dpp->reaction sec Size-Exclusion Chromatography reaction->sec characterization Characterization (UV-Vis for DOL) sec->characterization final_product Purified DPP-Antibody Conjugate characterization->final_product

Caption: General workflow for the conjugation of a this compound (DPP) derivative to an antibody.

conjugation_chemistry cluster_reactants Reactants cluster_product Product Ab Antibody-NH₂ (Lysine Residue) Conjugate Antibody-NH-C(S)-NH-DPP (Thiourea Bond) Ab->Conjugate pH 9.0-9.2 DPP_NCS DPP-N=C=S (DPP-Isothiocyanate) DPP_NCS->Conjugate

Caption: Chemical reaction scheme for conjugating a DPP-isothiocyanate to a lysine residue on an antibody.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,15-Diphenylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,15-Diphenylporphyrin (H2DPP).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: My yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?

Answer:

Low yields in this compound synthesis are a frequent issue and can stem from several factors. The most common synthesis routes are modifications of the Rothemund and Lindsey methods, with the "(2+2)" condensation approach generally offering higher yields.[1][2][3] Here are the primary areas to troubleshoot:

  • Purity of Reactants and Solvents: Impurities in pyrrole (B145914), benzaldehyde (B42025), or the solvents can lead to unwanted side reactions and decrease the yield. Ensure all reactants and solvents are of high purity and appropriately dried.

  • Reaction Conditions: The concentration of reactants, catalyst, and the reaction temperature are critical. Deviations from optimized conditions can significantly impact the yield. For instance, the Lindsey synthesis and its modifications often require specific concentrations of acid catalysts like trifluoroacetic acid (TFA) or boron trifluoride (BF3).[4][5]

  • Atmosphere: Porphyrin synthesis is sensitive to oxygen, which can lead to the formation of unwanted oxidized byproducts. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) until the oxidation step is crucial.[6]

  • Formation of Side Products: The acid-catalyzed condensation can lead to the formation of linear polypyrrolic oligomers and other porphyrin isomers, a phenomenon known as "scrambling."[7] This is particularly problematic in one-pot syntheses. The "(2+2)" approach, which involves the synthesis of a dipyrromethane precursor, helps to minimize these side reactions.[1][2] Common side-products include 1,1,2,2-dipyrrolylethane and 5,10-diphenyltripyrrane.[1][2]

  • Oxidation Step: Incomplete oxidation of the porphyrinogen (B1241876) intermediate to the final porphyrin will result in a lower yield of the desired product. Ensure the appropriate oxidant (e.g., DDQ or p-chloranil) is used in the correct stoichiometric amount and for a sufficient duration.[6][7]

  • Purification Method: Inefficient purification can lead to loss of product. While column chromatography is common, it can be challenging.[8] Alternative methods like sublimation for the 5-phenyldipyrromethane intermediate have been shown to be effective and can obviate the need for large-scale chromatography.[8]

Question: I am observing multiple spots on my TLC plate after the reaction, making purification difficult. What are these impurities and how can I minimize them?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of products, a common issue in porphyrin synthesis. These impurities are typically:

  • Unreacted Starting Materials: Residual pyrrole, benzaldehyde, or dipyrromethane precursors.

  • Linear Polypyrrolic Oligomers: These are open-chain structures formed from the condensation of pyrrole and benzaldehyde that have not cyclized.

  • Other Porphyrin Isomers: Acid-catalyzed "scrambling" of the pyrrole units can lead to the formation of other porphyrin isomers besides the desired this compound.[7]

  • Chlorins: These are partially reduced porphyrins that can form as byproducts, especially in Rothemund-type syntheses.[9]

To minimize these impurities:

  • Optimize Reaction Conditions: Carefully control the stoichiometry of reactants and the concentration of the acid catalyst. Lowering the reaction temperature and reactant concentrations can sometimes reduce the rate of side reactions.[7]

  • Utilize a Stepwise "(2+2)" Synthesis: This method, which involves the pre-synthesis and purification of 5-phenyldipyrromethane, significantly reduces the formation of scrambled porphyrin isomers and other side products.[1][2][3]

  • Ensure Complete Oxidation: Use an adequate amount of a suitable oxidizing agent like DDQ to convert the porphyrinogen intermediate fully to the porphyrin.[7] This also helps to convert some byproducts like chlorins into the corresponding porphyrin.[9]

  • Efficient Purification: Employ careful column chromatography, potentially using a sequence of solvents with varying polarities to separate the different components. Purification of the 5-phenyldipyrromethane intermediate before the final condensation is highly recommended.[8]

Question: The synthesis of the 5-phenyldipyrromethane precursor is low-yielding. How can I improve this step?

Answer:

The yield of 5-phenyldipyrromethane is critical for a successful "(2+2)" synthesis of this compound. Here are some tips for improvement:

  • Acid Catalyst and Concentration: The choice and concentration of the acid catalyst are crucial. Trifluoroacetic acid (TFA) is commonly used.[8]

  • Reactant Ratio: A large excess of pyrrole is often used to favor the formation of the dipyrromethane and minimize the formation of higher oligomers.[10]

  • Reaction Time and Temperature: The reaction is typically run at room temperature. Monitor the reaction progress to determine the optimal reaction time.

  • Purification: Purifying 5-phenyldipyrromethane can be challenging due to its sensitivity. Sublimation has been reported as a novel and effective method for obtaining pure product on a gram scale, avoiding large-scale chromatography.[8]

Frequently Asked Questions (FAQs)

What are the main synthetic routes to this compound?

The two primary approaches for synthesizing this compound are:

  • One-Pot Syntheses (Rothemund/Adler-Longo type): These methods involve the direct condensation of pyrrole and benzaldehyde in an acidic medium.[4] While simpler, they often result in lower yields and a complex mixture of products due to scrambling.[5][7]

  • Stepwise "(2+2)" Syntheses (Lindsey type): These methods involve the initial synthesis of a dipyrrolic precursor, typically 5-phenyldipyrromethane, which is then condensed with itself or another precursor to form the porphyrin.[1][2][3] This approach offers better control over the final product and generally results in higher yields.[5]

What is the role of the acid catalyst in the synthesis?

The acid catalyst (e.g., TFA, BF3) plays a crucial role in protonating the aldehyde, making it more electrophilic and facilitating the condensation reaction with the electron-rich pyrrole. However, the acid can also catalyze the unwanted cleavage and scrambling of dipyrromethanes and higher oligomers, leading to a mixture of porphyrin isomers.[7]

What is the purpose of the oxidation step?

The condensation of pyrrole and benzaldehyde initially forms a porphyrinogen, which is a colorless macrocycle that is not aromatic. The oxidation step, typically using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, removes six hydrogen atoms from the porphyrinogen, leading to the formation of the highly conjugated and colored aromatic porphyrin ring system.[7]

What are typical yields for this compound synthesis?

Yields can vary significantly depending on the method used.

  • Early Rothemund-type syntheses reported yields as low as 3%.[8]

  • Modified Adler-Longo methods can achieve yields around 20%.[4]

  • The Lindsey "(2+2)" synthesis, which is a more controlled method, can provide yields in the range of 20-40%.[4][8] Some optimized procedures for the "(2+2)" synthesis report even higher yields.[1][2]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Synthesis MethodGeneral ApproachTypical YieldAdvantagesDisadvantages
Rothemund/Adler-Longo One-pot condensation of pyrrole and benzaldehyde.[4]3-20%[4][8]Simplicity, one-step reaction.Low yields, formation of significant byproducts (chlorins, tars), harsh reaction conditions.[5][9]
Lindsey Synthesis Two-step: formation of porphyrinogen followed by oxidation.[5]30-40%[4][5]Higher yields, milder conditions, applicable to sensitive aldehydes.[5]Requires high dilution, can be difficult to scale up.[5]
"(2+2)" Condensation Stepwise synthesis via a dipyrromethane precursor.[1][2]21-54%[8]High yields, better control over product distribution, minimizes scrambling.[1][2][7]Multi-step process, requires synthesis and purification of intermediates.[8]

Experimental Protocols

Detailed Methodology for the "(2+2)" Synthesis of this compound via 5-Phenyldipyrromethane

This protocol is based on established high-yield procedures.[6][8]

Part A: Synthesis of 5-Phenyldipyrromethane

  • Reaction Setup: In a flask protected from light, combine a large excess of freshly distilled pyrrole and benzaldehyde in dichloromethane (B109758) (CH2Cl2) under an inert atmosphere (argon or nitrogen).

  • Catalyst Addition: Add trifluoroacetic acid (TFA) dropwise while stirring at room temperature. The solution will darken.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a weak base (e.g., aqueous sodium bicarbonate). Extract the product into dichloromethane.

  • Purification: Remove the excess pyrrole and solvent under reduced pressure. The crude 5-phenyldipyrromethane can be purified by flash column chromatography on silica (B1680970) gel or by sublimation, which has been shown to be a highly effective method for obtaining pure product on a larger scale.[8]

Part B: Synthesis of this compound

  • Reaction Setup: In a large flask protected from light, dissolve the purified 5-phenyldipyrromethane and trimethyl orthoformate in dry dichloromethane under an inert atmosphere.

  • Condensation: Add trichloroacetic acid or trifluoroacetic acid as a catalyst and stir the mixture at room temperature.[8]

  • Oxidation: After the condensation is complete (as monitored by UV-Vis spectroscopy, observing the disappearance of the porphyrinogen peak and the appearance of the Soret band of the porphyrin), add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane and continue stirring.[6]

  • Purification: Neutralize the reaction mixture with triethylamine. Remove the solvent under reduced pressure. The crude porphyrin is then purified by column chromatography on silica gel, typically using a mixture of dichloromethane and hexanes as the eluent.

Visualizations

experimental_workflow cluster_step1 Step 1: 5-Phenyldipyrromethane Synthesis cluster_step2 Step 2: this compound Synthesis reactants1 Pyrrole (excess) + Benzaldehyde in CH2Cl2 catalyst1 Add TFA catalyst reactants1->catalyst1 reaction1 Stir at RT under N2 catalyst1->reaction1 workup1 Quench with NaHCO3, Extract with CH2Cl2 reaction1->workup1 purification1 Purify by Chromatography or Sublimation workup1->purification1 product1 Pure 5-Phenyldipyrromethane purification1->product1 reactants2 5-Phenyldipyrromethane + Trimethyl Orthoformate in CH2Cl2 product1->reactants2 catalyst2 Add TFA catalyst reactants2->catalyst2 condensation Condensation at RT under N2 catalyst2->condensation oxidation Add DDQ for Oxidation condensation->oxidation purification2 Purify by Column Chromatography oxidation->purification2 product2 This compound purification2->product2

Caption: Workflow for the (2+2) synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of This compound cause1 Impure Reactants/ Solvents issue->cause1 cause2 Suboptimal Reaction Conditions issue->cause2 cause3 Side Reactions (Scrambling) issue->cause3 cause4 Incomplete Oxidation issue->cause4 cause5 Inefficient Purification issue->cause5 solution1 Use High Purity Materials cause1->solution1 solution2 Optimize Catalyst, Concentration, Temp. cause2->solution2 solution3 Use (2+2) Synthesis Method cause3->solution3 solution4 Ensure Sufficient Oxidant & Time cause4->solution4 solution5 Optimize Chromatography or use Sublimation cause5->solution5

Caption: Troubleshooting logic for low yield in H2DPP synthesis.

References

Technical Support Center: Purification of 5,15-Diphenylporphyrin by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 5,15-Diphenylporphyrin (H2DPP) using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Porphyrin won't elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a dichloromethane (B109758)/hexane system, this means increasing the proportion of dichloromethane.
The porphyrin has decomposed on the silica (B1680970) gel.Porphyrins can be sensitive to acidic silica gel.[1] Before running the column, test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before developing (2D TLC).[1] If decomposition occurs, consider deactivating the silica gel with a base like triethylamine (B128534) or using a different stationary phase such as alumina (B75360).[1]
Fractions are all mixed despite good TLC separation The sample was loaded in too large a volume of solvent.Dissolve the crude product in the minimum amount of solvent for loading.[2] If the compound has poor solubility in the eluent, consider a dry loading technique.
The column was overloaded with the crude product.Use an appropriate ratio of stationary phase to crude product. A general guideline is a 50:1 to 100:1 ratio of silica gel to sample by weight.
The solvent polarity was increased too quickly.Increase the solvent polarity gradually to prevent broad bands and poor separation.
The colored band is tailing significantly The compound is interacting too strongly with the stationary phase.Adding a small amount of a more polar solvent, like methanol, to the mobile phase can sometimes reduce tailing. However, be cautious as this can also decrease separation.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. A wet slurry packing method is often recommended.[2] Tapping the side of the column gently during packing can help settle the silica evenly.[2]
The column is running very slowly or is blocked The silica gel particles are too fine.Ensure the mesh size of the silica gel is appropriate for gravity or flash chromatography.
Particulate matter is clogging the column frit.Filter the crude sample solution before loading it onto the column. If a blockage occurs, you can try carefully stirring the top layer of the silica or, as a last resort, removing the blocked silica and replacing it.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical stationary and mobile phase for the purification of this compound?

A typical stationary phase is silica gel (230-400 mesh).[3] A common mobile phase is a mixture of dichloromethane and hexane, often in a 70:30 ratio.[3]

Q2: How should I prepare my sample for loading onto the column?

The crude this compound should be dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent.[2] Alternatively, a dry loading method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the column.

Q3: How can I monitor the separation during the chromatography?

Porphyrins are colored, so you can visually track the main purple/red band as it moves down the column. To identify which fractions contain your desired product, collect fractions and analyze them by Thin Layer Chromatography (TLC).

Q4: What should I do if my porphyrin is sensitive to silica gel?

If you suspect your this compound is degrading on the silica gel, you can use a less acidic stationary phase like alumina or deactivate the silica gel.[1] To deactivate silica, you can wash it with a dilute solution of a base like triethylamine in your solvent system before packing the column.

Q5: The separation is not working well, and all my fractions are mixed. What can I do?

This can happen if the initial sample band is too wide. Ensure you load your sample in the smallest possible volume of solvent.[2] Overloading the column with too much crude material can also lead to poor separation. Another reason could be that the compound is degrading during chromatography, leading to the appearance of multiple spots in all fractions.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline for the purification of this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Hexane

  • Sand (acid-washed)

  • Cotton or glass wool

  • Chromatography column

  • Collection tubes/flasks

  • TLC plates and developing chamber

2. Column Packing:

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 70:30 dichloromethane/hexane).

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica settle evenly.

  • Allow the silica to settle, and let the excess solvent drain until the solvent level is just above the silica bed. Do not let the silica run dry.[2]

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in the minimum amount of dichloromethane.[2] Carefully add this solution to the top of the column using a pipette, allowing it to adsorb onto the silica.

  • Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • After loading the sample, carefully add the mobile phase (70:30 dichloromethane/hexane) to the column.

  • Begin collecting fractions as the solvent starts to elute from the column.

  • The main purple/red band of this compound should move down the column.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure product.

5. Post-Purification:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting solid can be further dried under high vacuum to remove any residual solvent.

Troubleshooting Workflow

Troubleshooting_H2DPP_Purification start Start Purification problem Problem Encountered? start->problem no_elution No Elution of Porphyrin problem->no_elution Yes mixed_fractions Mixed Fractions problem->mixed_fractions Yes tailing_band Tailing Band problem->tailing_band Yes slow_flow Slow Flow / Blockage problem->slow_flow Yes success Successful Purification problem->success No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity check_stability Check Compound Stability (2D TLC) no_elution->check_stability min_load_vol Minimize Loading Volume mixed_fractions->min_load_vol check_loading_amount Check for Column Overloading mixed_fractions->check_loading_amount repack_column Repack Column Carefully tailing_band->repack_column add_polar_modifier Add Polar Modifier to Mobile Phase tailing_band->add_polar_modifier check_silica_mesh Check Silica Mesh Size slow_flow->check_silica_mesh filter_sample Filter Sample Before Loading slow_flow->filter_sample increase_polarity->problem check_stability->problem Stable use_alt_stationary_phase Use Alumina or Deactivated Silica check_stability->use_alt_stationary_phase Unstable use_alt_stationary_phase->success min_load_vol->problem check_loading_amount->problem repack_column->problem add_polar_modifier->problem check_silica_mesh->problem filter_sample->problem

Caption: Troubleshooting workflow for H2DPP purification.

References

Technical Support Center: Aggregation of 5,15-Diphenylporphyrin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 5,15-Diphenylporphyrin (H2DPP) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (H2DPP) aggregation and why is it problematic?

A1: H2DPP aggregation is the self-association of individual porphyrin molecules to form larger assemblies in solution. This phenomenon is primarily driven by non-covalent interactions, such as π-π stacking between the aromatic porphyrin rings. Aggregation is problematic as it can significantly alter the compound's fundamental properties, leading to:

  • Decreased solubility and precipitation.

  • Changes in UV-vis absorption and fluorescence spectra, complicating quantitative analysis.

  • Reduced efficacy in applications such as photosensitizers in photodynamic therapy or as catalysts.

Q2: What are the primary factors that induce H2DPP aggregation?

A2: The aggregation of H2DPP is influenced by several experimental factors:

  • Concentration: Higher concentrations of H2DPP increase the probability of intermolecular interactions, leading to aggregation.

  • Solvent Choice: The polarity and nature of the solvent play a crucial role. Porphyrins are known to aggregate in solvents with high dielectric constants. For instance, aggregation can be more pronounced in polar aprotic solvents like dimethylformamide (DMF) compared to less polar solvents like dichloromethane (B109758) (CH₂Cl₂).

  • Porphyrin Structure: The planarity of the porphyrin macrocycle facilitates π-π stacking. The presence of bulky substituents on the porphyrin ring can sterically hinder this process.

  • Temperature: Changes in temperature can affect solubility and the thermodynamics of the aggregation process.

  • Presence of Water: Trace amounts of water in organic solvents can promote aggregation of hydrophobic porphyrins.[1]

Q3: How can I detect if my H2DPP is aggregating in solution?

A3: Aggregation can be detected through both visual inspection and spectroscopic methods:

  • Visual Inspection: The most apparent signs of aggregation are the formation of a precipitate or the solution becoming cloudy or turbid. A subtle color change may also be observed.

  • UV-vis Spectroscopy: This is a powerful technique to monitor aggregation. Aggregation typically leads to a broadening and a shift in the Soret band of the porphyrin's absorption spectrum. A blue shift (hypsochromic shift) is indicative of "H-aggregates" (face-to-face stacking), while a red shift (bathochromic shift) suggests the formation of "J-aggregates" (edge-to-edge association). Deviations from the Beer-Lambert law upon increasing concentration are a strong indicator of aggregation.

Troubleshooting Guides

This section provides a systematic approach to address common issues related to H2DPP aggregation.

Issue 1: Precipitation or cloudiness observed in the H2DPP solution.

  • Question: Is the concentration of H2DPP too high?

    • Troubleshooting Step: Reduce the concentration of the H2DPP solution. Prepare a dilution series to identify the concentration at which the porphyrin remains monomeric.

  • Question: Is the chosen solvent appropriate for H2DPP?

    • Troubleshooting Step: Consult literature for solubility data of H2DPP in various organic solvents. Consider switching to a solvent in which H2DPP has higher solubility and a lower tendency to aggregate, such as shifting from DMF to THF or CH₂Cl₂.

  • Question: Could trace amounts of water be inducing aggregation?

    • Troubleshooting Step: Ensure that the organic solvent used is anhydrous. Dry the solvent using appropriate methods if necessary.

Issue 2: Inconsistent or unexpected UV-vis spectral data.

  • Question: Are you observing shifts in the Soret band or deviations from the Beer-Lambert law?

    • Troubleshooting Step: This is a strong indication of aggregation. Perform a concentration-dependent UV-vis study to confirm. If aggregation is confirmed, consider the preventative measures outlined in the experimental protocols section.

  • Question: Has the pH of the solution been altered, particularly if using a solvent mixture that includes water or protic solvents?

    • Troubleshooting Step: While H2DPP itself is not readily ionizable, acidic or basic impurities in the solvent can potentially protonate or deprotonate the inner nitrogen atoms, affecting its electronic structure and aggregation tendency.[2][3] Ensure the use of high-purity solvents.

Quantitative Data Presentation

The following tables summarize quantitative data related to the aggregation of phenyl-substituted porphyrins.

Table 1: Effect of Phenyl Group Number on Aggregation of Iron(III) meso-Phenylporphyrins in DMF.

PorphyrinNumber of Phenyl GroupsRelative Aggregation Severity
FeDiPP (Iron this compound)2Least Severe
FeTriPP (Iron 5,10,15-Triphenylporphyrin)3Intermediate
FeTetraPP (Iron 5,10,15,20-Tetraphenylporphyrin)4Most Severe

This data is inferred from a study on iron meso-phenylporphyrins, which suggests that a higher number of phenyl groups leads to stronger London dispersion forces and thus more severe aggregation.

Table 2: Concentration-Dependent UV-vis Spectral Changes of Iron(III) meso-Phenylporphyrins in DMF.

PorphyrinConcentration Range (mM)Observed Spectral Changes in Q-bandInterpretation
FeDiPP0.125 - 2.0Significant changes in peak shape and positionAggregation state is highly sensitive to concentration in this range.
FeTriPP0.125 - 2.0Moderate changes in peak shape and positionAggregation occurs, but to a lesser extent than FeTetraPP.
FeTetraPP0.125 - 2.0Minimal changes in peak shape and positionAlready significantly aggregated at the lowest concentration.

This table is based on data for the iron complexes of these porphyrins, but the general trends in aggregation with concentration are expected to be similar for the free-base porphyrins.

Experimental Protocols

Protocol 1: Monitoring H2DPP Aggregation using UV-vis Spectroscopy

This protocol describes how to perform a concentration-dependent UV-vis analysis to detect the onset of H2DPP aggregation.

Materials:

  • This compound (H2DPP)

  • High-purity organic solvent (e.g., DMF, THF, or CH₂Cl₂)

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of H2DPP in the chosen solvent at a concentration where it is expected to be fully dissolved and monomeric (e.g., 1 x 10⁻⁵ M).

  • From the stock solution, prepare a series of dilutions in volumetric flasks to obtain a range of concentrations (e.g., 1 x 10⁻⁶ M to 1 x 10⁻⁴ M).

  • Record the UV-vis absorption spectrum for each concentration, scanning a wavelength range that includes the Soret band (typically around 400-450 nm) and the Q-bands (500-700 nm).

  • Plot the absorbance at the Soret band maximum against the concentration.

  • Analyze the data:

    • A linear plot that passes through the origin indicates that the Beer-Lambert law is obeyed and no significant aggregation is occurring in this concentration range.

    • A deviation from linearity suggests the onset of aggregation.

  • Analyze the spectral shifts:

    • Observe if the Soret band broadens or shifts to shorter (blue-shift, H-aggregation) or longer (red-shift, J-aggregation) wavelengths as the concentration increases.

Protocol 2: Preventing H2DPP Aggregation with a Non-ionic Surfactant

This protocol provides a general method for using a non-ionic surfactant to prevent H2DPP aggregation in an organic solvent.

Materials:

  • H2DPP

  • Organic solvent (e.g., DMF)

  • Non-ionic surfactant (e.g., Tween 20)

  • UV-vis spectrophotometer

Procedure:

  • Prepare a stock solution of the non-ionic surfactant (e.g., 1% v/v Tween 20) in the chosen organic solvent.

  • Prepare a series of H2DPP solutions at a concentration known to cause aggregation.

  • To each H2DPP solution, add varying amounts of the surfactant stock solution to achieve a range of surfactant concentrations (e.g., 0.01% to 0.5% v/v).

  • Allow the solutions to equilibrate.

  • Record the UV-vis spectrum of each solution.

  • Compare the spectra to a control solution of H2DPP without any surfactant. The disappearance of spectral broadening and shifts in the Soret band indicates the prevention or reduction of aggregation.

Note: The optimal surfactant and its concentration will depend on the specific solvent and H2DPP concentration and may require optimization.

Visualizations

Aggregation_Pathway cluster_factors Influencing Factors cluster_prevention Prevention Strategies High Concentration High Concentration Aggregation Aggregation High Concentration->Aggregation Polar Solvent Polar Solvent Polar Solvent->Aggregation Planar Structure Planar Structure Planar Structure->Aggregation Lower Concentration Lower Concentration H2DPP Monomer H2DPP Monomer Lower Concentration->H2DPP Monomer Solvent Selection Solvent Selection Solvent Selection->H2DPP Monomer Steric Hindrance Steric Hindrance Steric Hindrance->H2DPP Monomer Additives (Surfactants) Additives (Surfactants) Additives (Surfactants)->H2DPP Monomer H2DPP Monomer->Aggregation Aggregated H2DPP Aggregated H2DPP Aggregation->Aggregated H2DPP

Caption: Factors leading to and strategies for preventing H2DPP aggregation.

Troubleshooting_Workflow Start Problem: Aggregation Suspected Visual Visual Inspection: Precipitate/Cloudy? Start->Visual UVvis UV-vis Analysis: Spectral Shift? Visual->UVvis No ReduceConc Reduce Concentration Visual->ReduceConc Yes UVvis->ReduceConc Yes Monomeric Solution: Monomeric H2DPP UVvis->Monomeric No ChangeSolvent Change Solvent ReduceConc->ChangeSolvent UseAdditives Use Additives (e.g., Surfactants) ChangeSolvent->UseAdditives Re-evaluate Re-evaluate Experiment UseAdditives->Re-evaluate Re-evaluate->Monomeric

Caption: A troubleshooting workflow for addressing H2DPP aggregation.

References

optimizing reaction conditions for 5,15-Diphenylporphyrin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,15-diphenylporphyrin (DPP).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in DPP synthesis are a frequent issue and can stem from several factors. The most common synthetic routes are modifications of the Lindsey or Adler-Longo methods, and optimization is key.

  • Purity of Reagents: Pyrrole (B145914) and benzaldehyde (B42025) are susceptible to oxidation and polymerization. Use freshly distilled pyrrole and benzaldehyde for best results. Impurities can lead to the formation of tar-like byproducts that complicate purification and reduce the yield of the desired porphyrin.[1][2]

  • Reaction Conditions:

    • Concentration: The Lindsey synthesis requires high dilution conditions (typically ~10 mM) to disfavor polymerization of the pyrrole and aldehyde reactants.[1] Running the reaction at higher concentrations can significantly increase the formation of unwanted oligomeric side products.[1]

    • Catalyst: The choice and concentration of the acid catalyst are critical. Trifluoroacetic acid (TFA) is commonly used. For some dipyrromethanes, optimal conditions have been identified, such as 17.8 mM TFA for a 10 mM reactant concentration in CH₂Cl₂.[3] Using an inappropriate acid or concentration can lead to side reactions or decomposition.

    • Temperature: The initial condensation is typically performed at room temperature.[3][4] Higher temperatures can accelerate side reactions.

  • Oxidation Step: Incomplete oxidation of the porphyrinogen (B1241876) intermediate to the porphyrin will result in a lower yield of the final product. Ensure an adequate amount of a suitable oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, is used.[2][3] The oxidation should be allowed to proceed for a sufficient time (e.g., at least 1 hour).[3]

  • Scrambling: Acid-catalyzed scrambling can lead to a mixture of porphyrin isomers, reducing the yield of the specific this compound.[3] This is particularly a problem in mixed-aldehyde condensations but can also occur in self-condensation of dipyrromethanes. Minimizing scrambling can be achieved by using milder conditions and carefully controlling the catalyst concentration.[3]

Q2: I am observing a green-colored impurity in my final product. What is it and how can I remove it?

A2: A common green-colored impurity in porphyrin synthesis is a chlorin (B1196114), which is a reduced form of the porphyrin.[2] In the context of tetraphenylporphyrin (B126558) synthesis, meso-tetraphenylchlorin has been identified as a significant byproduct.[5]

  • Formation: Chlorins are formed when the porphyrinogen intermediate is not fully oxidized to the porphyrin.

  • Removal:

    • Oxidation: The most effective way to remove chlorin impurities is to ensure complete oxidation during the workup. If you suspect the presence of chlorins after purification, you can try re-dissolving the product in a suitable solvent (like chloroform (B151607) or dichloromethane), adding an oxidant like DDQ, and stirring at room temperature for an hour.

    • Chromatography: While challenging, it is sometimes possible to separate the porphyrin from the chlorin by careful column chromatography on silica (B1680970) gel. The porphyrin is typically the more mobile fraction.

Q3: The purification of my this compound by column chromatography is very difficult, with significant product loss and tailing.

A3: Purification of porphyrins can indeed be challenging due to their strong adsorption to silica gel and the presence of tarry byproducts.[1]

  • Column Deactivation: Porphyrins are basic compounds and can interact strongly with the acidic sites on silica gel, leading to tailing and decomposition. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a weak base, such as triethylamine (B128534) (1-2%).

  • Solvent System: A common eluent system for porphyrin purification is a mixture of dichloromethane (B109758) or chloroform with a less polar solvent like hexane (B92381).[4] You may need to gradually increase the polarity to elute the porphyrin.

  • Alternative Purification: If chromatography is problematic, consider crystallization as an alternative purification method.[6] this compound is soluble in solvents like chloroform, dichloromethane, and tetrahydrofuran.[7] You may be able to crystallize it by slow evaporation or by adding a less polar solvent like hexane or methanol.

  • Pre-purification: Before loading the crude product onto the column, it can be beneficial to perform a preliminary filtration through a short plug of silica gel to remove the most polar impurities and tar.

Q4: What is "scrambling" in the context of porphyrin synthesis, and how can I minimize it for this compound?

A4: Scrambling refers to the acid-catalyzed rearrangement of pyrrole units during the condensation reaction.[3] This leads to the formation of a mixture of porphyrin isomers instead of the desired single product, which complicates purification and reduces the yield.[3]

  • Mechanism: The acid catalyst can protonate and cleave the dipyrromethane or the growing oligopyrrolic chain, generating smaller pyrrolic fragments that can then recondense in a random fashion.[3]

  • Minimizing Scrambling:

    • "2+2" Condensation: A highly effective method to avoid scrambling is the "2+2" condensation. This involves reacting a dipyrromethane with a dipyrromethane-1,9-dicarbinol or a 1,9-diformyldipyrromethane.[8][9] For the synthesis of this compound, the self-condensation of 5-phenyldipyrromethane is often employed.[8]

    • Reaction Conditions: Conducting the condensation at lower temperatures (e.g., 0 °C) and lower reactant concentrations can help to reduce the rate of scrambling.[3]

    • Catalyst Control: Careful control of the acid catalyst concentration is crucial. Use the minimum amount of catalyst required to promote the condensation.

Data Presentation

Table 1: Comparison of Synthetic Methodologies for Porphyrin Synthesis

MethodTypical ConditionsTypical YieldsAdvantagesDisadvantages
Rothemund Pyrrole and aldehyde in a sealed tube with pyridine/methanol at high temperature and pressure.[10]LowHistorical significance.Harsh conditions, very low yields.[10]
Adler-Longo Pyrrole and aldehyde refluxed in propionic or acetic acid in open air.[1][10]10-30%Simple one-step procedure.[1]High temperatures, formation of tar-like byproducts, difficult purification.[1][2]
Lindsey Two-step, one-flask: 1) Acid-catalyzed condensation of pyrrole and aldehyde at room temperature in a chlorinated solvent (e.g., CH₂Cl₂). 2) Oxidation with DDQ or p-chloranil.[2][10]30-40%Mild reaction conditions, higher yields, easier purification.[2][10]Requires high dilution, which can be a drawback for large-scale synthesis.[2]
"2+2" Condensation Condensation of a dipyrromethane with a diformyldipyrromethane or self-condensation of a 5-phenyldipyrromethane.HighHigh yields, minimizes scrambling.[8][11]Requires the pre-synthesis of dipyrromethane precursors.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lindsey-type Condensation

This protocol is adapted from literature procedures for the synthesis of meso-substituted porphyrins.[3][4]

  • Reaction Setup: To a 1 L round-bottom flask, add dipyrromethane (1.0 g, 6.8 mmol) and benzaldehyde (0.72 mL, 7.1 mmol). Dissolve the reactants in 1 L of dry dichloromethane (CH₂Cl₂). The flask should be protected from light.

  • Degassing: Bubble argon or nitrogen gas through the solution for 15 minutes to remove dissolved oxygen.

  • Condensation: Add trifluoroacetic acid (TFA) (0.42 mL, 5.4 mmol) to the solution. Stir the reaction mixture at room temperature for 18 hours under an inert atmosphere.

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 g, 9.52 mmol) to the reaction mixture and continue stirring at room temperature for at least 1 hour.

  • Workup: Quench the reaction by adding triethylamine (5 mL). Remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by column chromatography on silica gel using an eluent of dichloromethane/petroleum ether (1:1) to afford the desired this compound as a purple solid. A reported yield for a similar procedure is 39%.[4]

Protocol 2: Synthesis of the 5-Phenyldipyrromethane Precursor

This protocol is a general procedure for the synthesis of dipyrromethanes.[7]

  • Reaction Setup: In a flask, dissolve benzaldehyde (1 equivalent) in a large excess of pyrrole (e.g., 10-15 equivalents).

  • Degassing: Deoxygenate the mixture by bubbling dry nitrogen through it for 15 minutes.

  • Condensation: Add trifluoroacetic acid (TFA) in one portion and stir the resulting mixture at room temperature for 15 minutes.

  • Workup: Remove the excess pyrrole by rotary evaporation.

  • Purification: Dissolve the resulting dark oil in a minimal amount of dichloromethane and purify by flash chromatography on silica gel. An alternative purification for 5-phenyldipyrromethane is sublimation, which can obviate the need for large-scale chromatography.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification reactants Dipyrromethane + Benzaldehyde in CH2Cl2 degas Degas with Ar/N2 reactants->degas condensation Add TFA catalyst Stir at RT degas->condensation oxidation Add DDQ oxidant Stir at RT condensation->oxidation quench Quench with Et3N oxidation->quench evaporation Solvent Removal quench->evaporation chromatography Column Chromatography evaporation->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? impure_reagents Impure Reagents? start->impure_reagents wrong_conditions Incorrect Conditions? start->wrong_conditions incomplete_oxidation Incomplete Oxidation? start->incomplete_oxidation scrambling Scrambling? start->scrambling distill_reagents Distill Pyrrole & Aldehyde impure_reagents->distill_reagents Yes optimize_conditions Optimize Concentration, Catalyst, & Temperature wrong_conditions->optimize_conditions Yes check_oxidant Increase Oxidant Amount & Reaction Time incomplete_oxidation->check_oxidant Yes use_2_2 Use '2+2' Synthesis Method scrambling->use_2_2 Yes

Caption: Troubleshooting guide for low yields in DPP synthesis.

References

troubleshooting 5,15-Diphenylporphyrin synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,15-diphenylporphyrin (DPP). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common and reliable method for synthesizing this compound is the [2+2] condensation of a dipyrromethane with an aldehyde. Specifically, 5-phenyldipyrromethane is reacted with a suitable formaldehyde (B43269) equivalent (like trimethyl orthoformate) or benzaldehyde (B42025) itself under acidic conditions, followed by oxidation. The Lindsey synthesis conditions, which involve carrying out the reaction at room temperature under high dilution, are often preferred as they can lead to higher yields and purity compared to older methods like the Adler-Longo synthesis, which uses harsher conditions.[1][2] A reliable procedure published in Organic Syntheses reports a 44% yield of analytically pure this compound from pyrrole (B145914) and benzaldehyde.[3]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The main side reactions include:

  • Scrambling: This is a significant issue, especially in the synthesis of unsymmetrically substituted porphyrins like DPP. Under acidic conditions, the dipyrromethane precursors can cleave and recombine, leading to a mixture of porphyrin isomers, including the desired this compound, 5,10-diphenylporphyrin, and even tetraphenylporphyrin.

  • Oligomerization: The acid-catalyzed condensation of pyrrole and aldehydes can lead to the formation of linear, acyclic polypyrrolic oligomers, which often present as a tar-like byproduct and can be difficult to remove.[4]

  • Formation of Polypyrrolic Contaminants: During the synthesis of the 5-phenyldipyrromethane precursor, side products such as 5,10-diphenyltripyrrane and 1,1,2,2-dipyrrolylethane can form.[5][6][7]

  • Chlorin (B1196114) Formation: Over-reduction of the porphyrin macrocycle can lead to the formation of chlorins (dihydroporphyrins) as a minor impurity.

Q3: How can I purify the synthesized this compound?

A3: The primary method for purifying this compound is column chromatography on silica (B1680970) gel. A common eluent system is a mixture of dichloromethane (B109758) and hexanes. The desired porphyrin is typically the major colored band. After column chromatography, recrystallization or trituration with a solvent like methanol (B129727) can further enhance purity. For the precursor, 5-phenyldipyrromethane, sublimation has been reported as an effective purification method that avoids large-scale chromatography.[3]

Q4: What are the key analytical techniques for characterizing this compound?

A4: The two main techniques for characterizing this compound are:

  • UV-Visible Spectroscopy: Porphyrins have a characteristic electronic absorption spectrum with an intense Soret band (or B band) near 400-420 nm and several weaker Q bands in the 500-700 nm region. For this compound, you should observe a sharp Soret peak and four distinct Q bands.[8][9][10][11][12]

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the highly symmetric this compound is quite distinctive. Key signals include the meso-protons, the β-pyrrolic protons, and the protons of the phenyl groups, as well as the N-H protons which appear at a characteristic upfield chemical shift (around -2 to -3 ppm) due to the aromatic ring current.

Troubleshooting Guide

Low Yield
Symptom Possible Cause Suggested Solution
Overall low yield of porphyrin product. Suboptimal Reaction Conditions: Incorrect stoichiometry, catalyst concentration, reaction time, or temperature.Adhere to a reliable, detailed protocol such as the one from Organic Syntheses.[3] Ensure high-purity reagents and dry solvents. The Lindsey method, with its milder room temperature conditions, generally gives higher yields than high-temperature methods.[1][2]
Excessive Oligomerization: High concentrations of reactants can favor the formation of linear oligomers over the desired macrocycle.Perform the condensation reaction under high dilution conditions, as recommended in the Lindsey synthesis, to favor intramolecular cyclization.
Inefficient Oxidation: The intermediate porphyrinogen (B1241876) is not fully converted to the porphyrin.Use an appropriate oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil after the condensation step. Ensure sufficient reaction time for the oxidation to go to completion.
Degradation of Reactants or Products: Dipyrromethanes can be sensitive to air and light. Porphyrins can also degrade under harsh acidic or oxidative conditions.Use freshly prepared or purified 5-phenyldipyrromethane. Protect the reaction mixture from light and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Yield of desired 5,15-isomer is low, with a mixture of other porphyrins. Scrambling: Acid-catalyzed cleavage and re-condensation of dipyrromethane units.Minimizing scrambling while maintaining a good yield can be challenging. Using milder acid catalysts (e.g., trifluoroacetic acid - TFA) and carefully controlling the reaction time can help. Shorter reaction times may reduce scrambling but could also lower the overall yield.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Presence of a green tint in the product; absorption band around 650-670 nm in UV-Vis. Chlorin Contamination: Over-reduction of the porphyrin during synthesis or incomplete oxidation of a chlorin precursor.Treat the crude porphyrin mixture with an excess of an oxidizing agent like DDQ in a solvent such as toluene (B28343) or chloroform, and reflux for a short period.[13] The progress of the oxidation can be monitored by UV-Vis spectroscopy, looking for the disappearance of the chlorin absorption band.
Multiple porphyrin spots on TLC; complex NMR spectrum. Isomeric Mixture due to Scrambling: Co-formation of 5,10-diphenylporphyrin and other isomers.Careful column chromatography is required to separate the isomers. This can be challenging due to their similar polarities. Multiple chromatographic runs or the use of high-performance liquid chromatography (HPLC) may be necessary for complete separation.[14][15]
Sticky, tar-like residue that is difficult to purify. High Levels of Acyclic Oligomers: Incomplete cyclization or polymerization side reactions.Ensure high dilution during the condensation step. Purification will require thorough column chromatography on silica gel, potentially with a gradient elution system to first remove the more polar oligomeric material before eluting the porphyrin products.
NMR spectrum shows unexpected signals. Presence of Polypyrrolic Contaminants: Carryover of side products from the dipyrromethane synthesis, such as 5,10-diphenyltripyrrane.Purify the 5-phenyldipyrromethane precursor carefully before use. Sublimation is an effective method.[3] If the contaminant is present in the final product, it may be separable by careful column chromatography.

Experimental Protocols

Synthesis of 5-Phenyldipyrromethane

This protocol is adapted from a reliable procedure in Organic Syntheses.[3]

Materials:

Procedure:

  • In a flask under an inert atmosphere, dissolve benzaldehyde in an excess of freshly distilled pyrrole.

  • Cool the solution in an ice bath and add TFA dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for the recommended time (typically 10-15 minutes).

  • Quench the reaction by adding an aqueous solution of NaOH.

  • Extract the mixture with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by sublimation or flash column chromatography to obtain pure 5-phenyldipyrromethane.

Synthesis of this compound (Lindsey-type [2+2] Condensation)

This protocol is a generalized representation of a Lindsey-type synthesis.

Materials:

  • 5-Phenyldipyrromethane

  • Trimethyl orthoformate

  • Dry dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA) or other Lewis acid catalyst

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil

  • Triethylamine

  • Silica gel for chromatography

Procedure:

  • In a large flask, dissolve 5-phenyldipyrromethane and trimethyl orthoformate in a large volume of dry dichloromethane to achieve high dilution (typically in the millimolar concentration range).

  • Purge the solution with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the acid catalyst (e.g., TFA) and stir the reaction mixture at room temperature in the dark for several hours or until the reaction reaches equilibrium.

  • Add the oxidant (e.g., DDQ) and continue stirring for another 1-2 hours.

  • Quench the reaction by adding a small amount of triethylamine.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by column chromatography on silica gel, typically eluting with a dichloromethane/hexane mixture.

  • Collect the main purple fraction, remove the solvent, and dry the product under vacuum.

Visualizations

Reaction Pathway for this compound Synthesis

G cluster_precursor Precursor Synthesis cluster_porphyrin Porphyrin Synthesis Pyrrole Pyrrole Phenyldipyrromethane 5-Phenyldipyrromethane Pyrrole->Phenyldipyrromethane Benzaldehyde Benzaldehyde Benzaldehyde->Phenyldipyrromethane Porphyrinogen Porphyrinogen Intermediate Phenyldipyrromethane->Porphyrinogen TFA Orthoformate Trimethyl Orthoformate Orthoformate->Porphyrinogen DPP This compound Porphyrinogen->DPP DDQ

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield of DPP CheckPurity Check Purity of Reactants and Solvents Start->CheckPurity CheckConditions Verify Reaction Conditions (Concentration, Catalyst, Time) Start->CheckConditions CheckOxidation Analyze for Incomplete Oxidation Start->CheckOxidation CheckScrambling Analyze for Scrambled Isomers Start->CheckScrambling Sol_Purify Use High-Purity Reagents and Dry Solvents CheckPurity->Sol_Purify Sol_Dilution Implement High Dilution (Lindsey Conditions) CheckConditions->Sol_Dilution Sol_Oxidant Increase Oxidant Amount or Reaction Time CheckOxidation->Sol_Oxidant Sol_Optimize Optimize Catalyst/Time for Minimal Scrambling CheckScrambling->Sol_Optimize

Caption: Troubleshooting low yield in DPP synthesis.

Side Reaction: Scrambling

G cluster_products Product Mixture DPM 5-Phenyldipyrromethane DPP This compound (Desired) DPM->DPP H+ DPP_10 5,10-Diphenylporphyrin (Scrambled) DPM->DPP_10 Scrambling TPP Tetraphenylporphyrin (Scrambled) DPM->TPP Scrambling Aldehyde Aldehyde Aldehyde->DPP H+ Aldehyde->DPP_10 Aldehyde->TPP

Caption: Scrambling side reaction in DPP synthesis.

References

Navigating the Intricacies of Large-Scale 5,15-Diphenylporphyrin Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

The large-scale synthesis of 5,15-Diphenylporphyrin (H₂DPP), a versatile platform molecule in materials science and drug development, presents a unique set of challenges for researchers. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis and purification, ensuring a more efficient and reproducible workflow.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of H₂DPP, offering potential causes and actionable solutions.

Problem IDIssue DescriptionPotential CausesSuggested Solutions
H2DPP-S-01 Low or No Porphyrin Yield Incomplete reaction; incorrect stoichiometry; inactive catalyst; insufficient reaction time.- Ensure high-purity starting materials (pyrrole and benzaldehyde).- Verify the concentration and activity of the acid catalyst (e.g., TFA).- Extend the reaction time, monitoring progress via TLC.- Use freshly distilled pyrrole (B145914) for the reaction.
H2DPP-S-02 Formation of a complex mixture of porphyrins (scrambling) Use of a one-pot reaction with pyrrole and benzaldehyde (B42025) can lead to the statistical formation of various porphyrins (e.g., tetraphenylporphyrin).- Employ a stepwise [2+2] condensation method using 5-phenyldipyrromethane as a key intermediate to control the regioselectivity.[1][2]
H2DPP-P-01 Difficult Purification: Presence of stubborn impurities Formation of closely related porphyrin isomers or oligomeric byproducts.- Utilize flash column chromatography with a suitable solvent gradient (e.g., hexane (B92381)/chloroform (B151607) or dichloromethane (B109758)/hexane).[3]- Consider recrystallization from a solvent mixture like chloroform/methanol.
H2DPP-P-02 Presence of green or brown impurities after oxidation Incomplete oxidation of the porphyrinogen (B1241876) intermediate; presence of unreacted starting materials or side products.- Ensure a sufficient amount of oxidant (e.g., DDQ) is used.[3]- Increase the oxidation reaction time.- Purify the crude product thoroughly using column chromatography.
H2DPP-I-01 Intermediate (5-phenyldipyrromethane) is difficult to purify The intermediate can be an oil and prone to decomposition, making chromatographic purification challenging on a large scale.- A novel purification method involves sublimation of the 5-phenyldipyrromethane, which can be more efficient than large-scale chromatography for obtaining gram quantities.[4]

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the most reliable method for the large-scale synthesis of this compound? A reliable and high-yield method involves a [2+2] type condensation. This typically uses 5-phenyldipyrromethane, which is first synthesized from the acid-catalyzed condensation of pyrrole with benzaldehyde.[1][2] This stepwise approach provides greater control and higher yields compared to a one-pot synthesis. One reported procedure provides an analytically pure product in 44% yield on a 12-gram scale.[4]

  • Q2: What are the key reaction parameters to control for a successful synthesis? Critical parameters include the purity of reactants (especially pyrrole), the choice and concentration of the acid catalyst (trifluoroacetic acid is common), the reaction solvent (typically dichloromethane or chloroform), and the reaction time.[3][4] Maintaining an inert atmosphere (e.g., argon or nitrogen) during the initial condensation is also recommended.[3]

  • Q3: What are common side products, and how can their formation be minimized? Common side products include other porphyrin isomers like 5,10-diphenylporphyrin and tetraphenylporphyrin, especially in one-pot syntheses. Additionally, open-chain polypyrrolic compounds can form.[1][2] Using a stepwise synthesis with dipyrromethane intermediates is the most effective way to minimize the formation of these unwanted porphyrins.[1][2]

Purification

  • Q4: What is the recommended method for purifying crude this compound? The most common and effective method is column chromatography on silica (B1680970) gel.[3] A solvent system with a gradient of hexane and chloroform or dichloromethane is typically used to elute the desired porphyrin.[3] Fractions should be monitored by TLC or UV-Vis spectroscopy to collect the pure product.

  • Q5: Are there any alternatives to column chromatography for purification? While column chromatography is standard, for the intermediate 5-phenyldipyrromethane, sublimation has been reported as a successful and practical alternative for purification on a gram scale, avoiding the need for large columns.[4] For the final porphyrin product, recrystallization can be an effective final purification step after chromatography.

Experimental Protocols

Synthesis of this compound via [2+2] Condensation

This protocol is based on the condensation of dipyrromethane with benzaldehyde.

Materials:

  • Dipyrromethane

  • Benzaldehyde

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine

  • Silica gel for column chromatography

  • Hexane and Chloroform for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve dipyrromethane (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous DCM.[5]

  • Add a catalytic amount of TFA to the solution.[5]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction time can be several hours to overnight.[5]

  • Once the condensation is complete, add a solution of DDQ (1.4-2.0 eq) in DCM to the reaction mixture to oxidize the porphyrinogen.[3][5]

  • Continue stirring for an additional 1-2 hours at room temperature.[3]

  • Neutralize the reaction mixture with a small amount of triethylamine.[5]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/chloroform gradient as the eluent.[3]

  • Collect the purple-colored fractions containing the desired porphyrin and evaporate the solvent to obtain the product as a crystalline solid.[3]

Quantitative Data Summary

Synthesis MethodKey ReactantsCatalyst/OxidantReported YieldScaleReference
Stepwise from PyrrolePyrrole, BenzaldehydeTFA / DDQ44%12 g[4]
[2+2] CondensationDipyrromethane, BenzaldehydeTFA / DDQ39%1.5 g[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants Reactants (Dipyrromethane, Benzaldehyde) dissolution Dissolve in Anhydrous DCM reactants->dissolution condensation Acid-Catalyzed Condensation (TFA, RT) dissolution->condensation oxidation Oxidation (DDQ) condensation->oxidation neutralization Neutralization (Triethylamine) oxidation->neutralization evaporation Solvent Evaporation neutralization->evaporation crude_product Crude H₂DPP evaporation->crude_product Proceed to Purification chromatography Silica Gel Column Chromatography (Hexane/Chloroform) crude_product->chromatography collection Collect Purple Fractions chromatography->collection final_product Pure H₂DPP collection->final_product troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low/No Yield (H2DPP-S-01) cause1 Incomplete Reaction start->cause1 cause2 Impure Reagents start->cause2 cause3 Inactive Catalyst start->cause3 solution1 Extend Reaction Time & Monitor by TLC cause1->solution1 solution2 Use Freshly Distilled Pyrrole cause2->solution2 solution3 Verify Catalyst Activity/ Concentration cause3->solution3 end Improved Yield solution1->end solution2->end solution3->end

References

Technical Support Center: Characterization of Impurities in 5,15-Diphenylporphyrin (H2DPP) Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the characterization of impurities in 5,15-Diphenylporphyrin (H2DPP) samples. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound (H2DPP) samples?

A1: The synthesis of H2DPP, typically through the acid-catalyzed condensation of pyrrole (B145914) and benzaldehyde, can lead to the formation of several process-related impurities. The most common impurities are polypyrrolic compounds, which are intermediates or byproducts of the main reaction. These can include:

  • Unreacted starting materials: Residual pyrrole and benzaldehyde.

  • Linear polypyrroles: These are open-chain structures that have not cyclized to form the porphyrin macrocycle. Examples include dipyrromethanes, tripyrromethanes, and higher oligomers. Specific examples identified as side-products in H2DPP synthesis include 1,1,2,2-dipyrrolylethane and 5,10-diphenyltripyrrane.

  • Other porphyrin isomers: In some cases, isomers of the desired 5,15-disubstituted porphyrin may form, although this is less common with controlled synthetic methods.

  • Oxidation products: Porphyrins can be susceptible to oxidation, leading to the formation of chlorinated or other oxidized species, especially during purification or storage.

dot```dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Pyrrole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acid Catalyst" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Dipyrromethane" [fillcolor="#FBBC05", fontcolor="#202124"]; "Tripyrrane" [fillcolor="#FBBC05", fontcolor="#202124"]; "Open-chain Polypyrroles" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound (H2DPP)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Oxidized Porphyrins" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Pyrrole" -- "Dipyrromethane"; "Benzaldehyde" -- "Dipyrromethane"; "Acid Catalyst" -- "Dipyrromethane"; "Dipyrromethane" -- "Tripyrrane"; "Tripyrrane" -- "Open-chain Polypyrroles"; "Open-chain Polypyrroles" -- "this compound (H2DPP)" [label="Cyclization"]; "this compound (H2DPP)" -- "Oxidized Porphyrins" [label="Oxidation"]; }

Caption: Troubleshooting logic for HPLC peak shape issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q3: How can I use NMR spectroscopy to identify polypyrrolic impurities in my H2DPP sample?

A3: ¹H NMR spectroscopy is a powerful tool for identifying these impurities. The key is to look for signals that are characteristic of open-chain polypyrroles and absent in the spectrum of pure H2DPP.

Impurity TypeKey ¹H NMR Spectral Features
Dipyrromethanes Look for signals corresponding to the methylene (B1212753) bridge protons, typically a singlet around 4.0-4.5 ppm. The pyrrolic NH protons will appear as broad signals at lower chemical shifts compared to the internal NH protons of the porphyrin macrocycle.
Tripyrranes and higher oligomers These will also show characteristic methylene bridge proton signals. The integration of the pyrrolic and phenyl proton signals relative to the methylene bridge signals can help in identifying the length of the polypyrrolic chain.
Unreacted Benzaldehyde A sharp singlet for the aldehydic proton will be observed around 10 ppm.

Experimental Tip: To enhance the resolution and sensitivity for detecting low-level impurities, consider using a high-field NMR spectrometer (e.g., 500 MHz or higher) and acquiring a larger number of scans. Two-dimensional NMR techniques like COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in confirming the structure of unknown impurities by establishing proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Q4: What are the expected mass spectral fragmentation patterns for H2DPP and its potential impurities?

A4: Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is essential for confirming the molecular weights of H2DPP and its impurities.

CompoundExpected [M+H]⁺ (m/z)Common Fragmentation Pattern
This compound (H2DPP) 463.19The porphyrin macrocycle is very stable, so fragmentation is often minimal under soft ionization conditions. With higher collision energy, fragmentation may involve the loss of phenyl groups.
5-Phenyldipyrromethane 223.12Fragmentation may involve cleavage of the bond between the phenyl group and the dipyrromethane core.
5,10-Diphenyltripyrrane 383.19Expect fragmentation at the methylene bridges connecting the pyrrole rings.

Experimental Tip: High-resolution mass spectrometry (HRMS) is highly recommended to obtain accurate mass measurements, which can be used to determine the elemental composition of the impurities and confidently distinguish between species with similar nominal masses.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol provides a general method for the separation of H2DPP from its potential impurities. Optimization may be required based on the specific instrument and sample matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • Start with a composition suitable to retain H2DPP (e.g., 70% B).

    • Increase the percentage of B to elute more retained impurities. A typical gradient might be from 70% to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at the Soret band of the porphyrin (around 410-420 nm) for high sensitivity. A photodiode array (PDA) detector is recommended to acquire full UV-Vis spectra for peak purity analysis.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the H2DPP sample in a suitable organic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) and dilute with the initial mobile phase composition.

dot

Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection C18 Column Separation C18 Column Separation HPLC Injection->C18 Column Separation UV-Vis/PDA Detection UV-Vis/PDA Detection C18 Column Separation->UV-Vis/PDA Detection Data Analysis Data Analysis UV-Vis/PDA Detection->Data Analysis Mobile Phase A (Water + 0.1% TFA) Mobile Phase A (Water + 0.1% TFA) Mobile Phase A (Water + 0.1% TFA)->C18 Column Separation Mobile Phase B (ACN + 0.1% TFA) Mobile Phase B (ACN + 0.1% TFA) Mobile Phase B (ACN + 0.1% TFA)->C18 Column Separation Gradient Elution Gradient Elution Gradient Elution->C18 Column Separation

Caption: General workflow for HPLC analysis of H2DPP.

Protocol 2: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the H2DPP sample in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans for good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • 2D NMR (if necessary):

    • COSY: To establish ¹H-¹H correlations.

    • HMBC: To establish long-range ¹H-¹³C correlations.

Protocol 3: Mass Spectrometry Analysis
  • Ionization Source: ESI or MALDI.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • ESI Sample Preparation: Dissolve the H2DPP sample in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile with a small amount of formic acid to promote ionization) to a concentration of approximately 1-10 µg/mL.

  • MALDI Sample Preparation: Co-crystallize the H2DPP sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Acquisition Mode: Positive ion mode is typically used for porphyrins. Acquire full scan mass spectra to identify the molecular ions of the components in the sample. If necessary, perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

Quantitative Data Summary

The acceptable level of impurities in a this compound sample depends on its intended application. For pharmaceutical applications, stringent regulatory guidelines apply.

Impurity TypeTypical Reporting Threshold
Any single unknown impurity ≤ 0.1%
Total impurities Typically ≤ 1.0%

Note: These are general thresholds and may vary depending on the specific regulatory requirements and the toxicity of the impurity. It is crucial to consult the relevant pharmacopeial monographs and regulatory guidelines for specific limits.

Technical Support Center: Sublimation as a Purification Method for 5,15-Diphenylporphyrin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sublimation for the purification of 5,15-Diphenylporphyrin precursors, with a primary focus on 5-phenyldipyrromethane.

Frequently Asked Questions (FAQs)

Q1: Why is sublimation a preferred method for purifying 5-phenyldipyrromethane, a precursor to this compound?

A1: Sublimation is a highly effective method for purifying 5-phenyldipyrromethane as it avoids the need for large-scale chromatography, which can be time-consuming and solvent-intensive.[1] This "green chemistry" technique yields a high-purity crystalline product by separating the volatile 5-phenyldipyrromethane from non-volatile impurities without the use of solvents, thereby minimizing waste generation.

Q2: What are the typical conditions for the sublimation of 5-phenyldipyrromethane?

A2: A reliable procedure for the sublimation of 5-phenyldipyrromethane involves heating the crude product to approximately 120°C under a high vacuum of 0.01 mmHg.[1] A slow heating rate is crucial to prevent bumping and ensure efficient separation.[1]

Q3: What kind of yield and purity can be expected after subliming 5-phenyldipyrromethane?

A3: Following the recommended protocol, a yield of 65-67% of white crystalline 5-phenyldipyrromethane can be achieved.[1] The product is typically analytically pure, suitable for the subsequent synthesis of this compound.[1]

Q4: Can this compound itself be purified by sublimation?

A4: While sublimation is a common technique for purifying porphyrins and their precursors, specific experimental data for the sublimation of this compound is not as readily available as for its precursor, 5-phenyldipyrromethane. Porphyrins, in general, are known to have thermal stability, but the optimal conditions for sublimation would need to be determined empirically.[2][3] Purification of this compound is often achieved through column chromatography.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No sublimate is forming on the cold finger. 1. Insufficient heating: The temperature is too low to achieve the necessary vapor pressure for sublimation. 2. Inadequate vacuum: The pressure in the system is too high, requiring a higher temperature for sublimation.1. Increase the temperature gradually. Monitor the crude material for any signs of melting or decomposition. 2. Check the vacuum pump and all connections for leaks. Ensure the pressure is at the recommended level (e.g., 0.01 mmHg for 5-phenyldipyrromethane).[1]
The crude material is melting or turning dark instead of subliming. 1. Heating rate is too fast: Rapid heating can cause the compound to melt before it can sublime efficiently. 2. Temperature is too high: Exceeding the optimal sublimation temperature can lead to thermal decomposition.1. Reduce the heating rate. A slow and steady increase in temperature is crucial.[1] 2. Lower the temperature. If decomposition is observed, reduce the heat and allow the system to stabilize before gradually increasing the temperature again.
The sublimate appears fluffy and not crystalline. Presence of residual solvent or volatile impurities: These can co-sublime with the product and affect crystal growth.Ensure the crude material is thoroughly dried before starting the sublimation. A slow initial heating phase under vacuum can help remove residual volatiles before the main sublimation begins.[1]
Low yield of the purified product. 1. Incomplete sublimation: The process was stopped prematurely. 2. Sublimate loss during collection: Poor technique when scraping the product from the cold finger. 3. Sub-optimal temperature or pressure: Conditions are not ideal for efficient sublimation.1. Continue the sublimation until no more sublimate is observed forming on the cold finger. 2. Carefully and thoroughly scrape the sublimate from the cold finger onto a clean, tared surface. 3. Optimize the temperature and pressure. Small adjustments to these parameters can significantly impact the yield.
The sublimed product is contaminated with the starting material. "Bumping" of the crude material: The crude material violently boiled or splattered onto the cold finger.Ensure a slow and controlled heating rate. [1] Placing a small amount of glass wool in the sublimation apparatus above the crude material can help to catch any splattered particles.

Quantitative Data

The following table summarizes the quantitative data from a reliable, published procedure for the sublimation purification of 5-phenyldipyrromethane.

ParameterValueReference
Starting Material Crude 5-phenyldipyrromethane (tan oil)[1]
Pressure 0.01 mmHg[1]
Sublimation Temperature ~120°C (visible sublimation)[1]
Heating Rate ~0.75°C/min[1]
Yield 65-67%[1]
Product Appearance White crystalline solid[1]
Purity Analytically pure[1]

Experimental Protocols

Synthesis and Sublimation Purification of 5-Phenyldipyrromethane

This protocol is adapted from a procedure published in Organic Syntheses.[1]

  • Reaction Setup: A 250-mL two-necked, round-bottomed flask equipped with a magnetic stir bar and a gas outlet is charged with freshly distilled pyrrole (B145914) (150 mL, 2.16 mol) and benzaldehyde (B42025) (6.0 mL, 59 mmol).

  • Deoxygenation: The mixture is deoxygenated by bubbling dry nitrogen through it for 15 minutes.

  • Acid Catalysis: Trifluoroacetic acid (0.45 mL, 5.8 mmol) is added in one portion via syringe, and the mixture is stirred for 15 minutes at room temperature.

  • Workup: Excess pyrrole is removed by rotary evaporation (5-20 mmHg) at 50-60°C to yield a dark oil. The oil is dissolved in a minimal amount of dichloromethane (B109758) and subjected to flash chromatography on silica (B1680970) gel, eluting with dichloromethane to collect the major fraction containing 5-phenyldipyrromethane.

  • Preparation for Sublimation: The solvent is removed from the collected fraction by rotary evaporation to yield a tan oil.

  • Sublimation: The tan oil is transferred to a vacuum sublimation apparatus and subjected to a high vacuum (0.01 mmHg). The apparatus is heated slowly (approximately 0.75°C/min) until visible sublimation begins at around 120°C.

  • Collection: After sublimation is complete, the white crystalline sublimate of 5-phenyldipyrromethane is collected from the cold finger.

Visualizations

Sublimation_Workflow cluster_synthesis Synthesis of Crude 5-Phenyldipyrromethane cluster_workup Workup and Initial Purification cluster_sublimation Sublimation Purification A 1. Mix Pyrrole and Benzaldehyde B 2. Deoxygenate with N2 A->B C 3. Add Trifluoroacetic Acid B->C D 4. Stir at Room Temperature C->D E 5. Remove Excess Pyrrole (Rotovap) D->E Crude Reaction Mixture F 6. Flash Chromatography E->F G 7. Evaporate Solvent to yield Crude Oil F->G H 8. Transfer Crude Oil to Sublimation Apparatus G->H Crude 5-Phenyldipyrromethane Oil I 9. Apply High Vacuum (0.01 mmHg) H->I J 10. Heat Slowly (~0.75°C/min to ~120°C) I->J K 11. Collect Pure Crystalline Product J->K

Caption: Experimental workflow for the synthesis and sublimation purification of 5-phenyldipyrromethane.

References

Validation & Comparative

A Comparative Guide to 5,15-Diphenylporphyrin and 5,10,15,20-Tetraphenylporphyrin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of porphyrin chemistry, 5,15-Diphenylporphyrin (5,15-DPP) and 5,10,15,20-Tetraphenylporphyrin (TPP) stand out as foundational molecules for a wide array of applications, from therapeutic agents to materials science. This guide provides an objective comparison of their physicochemical properties, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate macrocycle for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

The structural difference between 5,15-DPP and TPP, namely the number and position of the meso-phenyl substituents, gives rise to distinct properties. The following tables summarize the key quantitative data for these two porphyrins.

Table 1: General and Spectroscopic Properties

PropertyThis compound (5,15-DPP)5,10,15,20-Tetraphenylporphyrin (TPP)
Molecular Formula C₃₂H₂₂N₄C₄₄H₃₀N₄
Molecular Weight 462.54 g/mol 614.74 g/mol
UV-Vis λmax (Soret Band) in CH₂Cl₂ ~408 nm~419 nm[1]
UV-Vis λmax (Q-Bands) in CH₂Cl₂ ~508, 543, 580, 636 nm~515, 550, 590, 648 nm[1]
Fluorescence Quantum Yield (Φf) Data not readily available0.11 (in DMF)

Table 2: Solubility and Thermal Stability

PropertyThis compound (5,15-DPP)5,10,15,20-Tetraphenylporphyrin (TPP)
Solubility in DMF 2 mg/mLSoluble
Solubility in Chloroform/Dichloromethane (B109758) SolubleSoluble
Solubility in Water InsolubleInsoluble
Thermal Decomposition Temperature Data not readily available~398 °C (671 K)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and characterization of 5,15-DPP and TPP.

Synthesis of this compound (Lindsey Synthesis)

The Lindsey synthesis is a common method for preparing meso-substituted porphyrins at room temperature.[2]

  • Condensation: A solution of pyrrole (B145914) (1 eq) and benzaldehyde (B42025) (1 eq) in a large volume of dry dichloromethane (CH₂Cl₂) is stirred at room temperature.

  • Catalysis: A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is added to the solution. The reaction is monitored by UV-Vis spectroscopy for the appearance of the porphyrinogen (B1241876).

  • Oxidation: Upon completion of the condensation, an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is added to the reaction mixture to convert the porphyrinogen to the corresponding porphyrin.

  • Purification: The crude porphyrin is purified by column chromatography on silica (B1680970) gel using a suitable eluent, typically a mixture of dichloromethane and hexane.

Synthesis of 5,10,15,20-Tetraphenylporphyrin (Adler-Longo Method)

The Adler-Longo method is a classical approach for the synthesis of TPP, involving higher temperatures.[3][4]

  • Reaction Setup: A mixture of pyrrole (1 eq) and benzaldehyde (1 eq) is added to refluxing propionic acid.

  • Reaction Execution: The reaction mixture is refluxed for a specified period, typically 30 minutes to an hour, in the presence of air, which acts as the oxidizing agent.

  • Isolation: The reaction mixture is cooled to room temperature, and the purple crystalline product is collected by filtration.

  • Purification: The crude TPP is washed with a suitable solvent, such as methanol, to remove impurities. Further purification can be achieved by recrystallization or column chromatography.

Determination of Solubility

A standard method for determining the solubility of porphyrins in organic solvents is the shake-flask method.

  • Sample Preparation: An excess amount of the porphyrin is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.

  • Separation: The saturated solution is carefully filtered to remove any undissolved solid.

  • Quantification: The concentration of the porphyrin in the filtrate is determined using UV-Vis spectroscopy by measuring the absorbance at the Soret band maximum and using a pre-determined calibration curve.

UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: A dilute solution of the porphyrin in a suitable spectroscopic grade solvent (e.g., CH₂Cl₂) is prepared in a quartz cuvette.

  • UV-Vis Measurement: The absorption spectrum is recorded over a relevant wavelength range (typically 350-700 nm) using a spectrophotometer.

  • Fluorescence Measurement: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to one of its absorption maxima (e.g., the Soret band), and the emission is scanned over a longer wavelength range.

  • Quantum Yield Determination: The fluorescence quantum yield is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small, accurately weighed amount of the porphyrin is placed in a TGA crucible.

  • Analysis: The crucible is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

  • Data Acquisition: The instrument records the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition, which is indicative of the thermal stability of the compound.

Signaling Pathways and Mechanisms of Action

The distinct applications of 5,15-DPP and TPP are rooted in their interactions with biological systems. The following diagrams, generated using the DOT language, illustrate these mechanisms.

STAT3_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylation stat3_active p-STAT3 (active) stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerization dna DNA dimer->dna Nuclear Translocation dpp 5,15-DPP dpp->dimer Inhibits Dimerization gene_transcription Gene Transcription (Proliferation, Survival) dna->gene_transcription

Figure 1. Mechanism of STAT3 inhibition by 5,15-DPP.

PDT_Mechanism cluster_process Photodynamic Therapy (PDT) cluster_activation Activation cluster_reaction Photosensitization cluster_effect Cellular Effect light Light (Specific Wavelength) tpp_ground TPP (Ground State) light->tpp_ground Absorption tpp_excited_singlet TPP (Excited Singlet State) tpp_ground->tpp_excited_singlet tpp_excited_triplet TPP (Excited Triplet State) tpp_excited_singlet->tpp_excited_triplet Intersystem Crossing tpp_excited_triplet->tpp_ground Returns to Ground State oxygen_ground ³O₂ (Ground State Oxygen) tpp_excited_triplet->oxygen_ground Energy Transfer oxygen_singlet ¹O₂ (Singlet Oxygen) oxygen_ground->oxygen_singlet cell_damage Oxidative Stress & Cell Damage oxygen_singlet->cell_damage apoptosis Apoptosis/Necrosis cell_damage->apoptosis

Figure 2. Mechanism of Photodynamic Therapy with TPP.

Conclusion

This compound and 5,10,15,20-Tetraphenylporphyrin, while structurally similar, exhibit distinct properties that make them suitable for different applications. TPP, with its higher symmetry and well-documented photophysical properties, is a workhorse in photodynamic therapy research and as a photosensitizer in various chemical reactions. In contrast, the lower symmetry of 5,15-DPP provides a scaffold for more specific biological interactions, as evidenced by its role as a STAT3 inhibitor. The choice between these two porphyrins will ultimately depend on the specific requirements of the research or drug development project, with this guide serving as a foundational resource for making an informed decision.

References

A Comparative Guide to STAT3 Inhibition: 5,15-Diphenylporphyrin and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell growth, proliferation, and survival. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides an objective comparison of the STAT3 inhibitory properties of 5,15-Diphenylporphyrin (5,15-DPP) against other well-characterized STAT3 inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tools for their studies.

Mechanism of Action: A Point of Contention for 5,15-DPP

This compound is a cell-permeable porphyrin derivative that has been reported to inhibit STAT3 activity.[1] The proposed mechanism involves the inhibition of STAT3 dimerization by targeting the Src Homology 2 (SH2) domain, which is crucial for the formation of active STAT3 dimers, their subsequent nuclear translocation, and DNA binding.[1]

However, the direct interaction of 5,15-DPP with the STAT3 SH2 domain has been a subject of debate in the scientific community. While one study reported a binding affinity (Kd) of 880 nM for 5,15-DPP to STAT3,[1] a subsequent study using surface plasmon resonance (SPR) spectroscopy found no direct interaction between 5,15-DPP and the core residues (127-722) of STAT3.[2][3] This latter study suggests that 5,15-DPP's inhibitory effects might be indirect or involve interactions with the N-terminal domain of STAT3. This discrepancy highlights the need for careful interpretation of data and further investigation into the precise mechanism of action of 5,15-DPP.

Quantitative Comparison of STAT3 Inhibitors

The following table summarizes the in vitro efficacy of 5,15-DPP and other commonly used STAT3 inhibitors. It is important to note that the IC50 values are sourced from various studies and may not be directly comparable due to differences in experimental conditions.

InhibitorTarget DomainAssay TypeIC50 (STAT3)IC50 (STAT1)Cell Line/SystemReference
This compound (5,15-DPP) SH2 Domain (Disputed)STAT3 Dimerization280 nM10 µMRecombinant Protein[1]
S3I-201 SH2 DomainSTAT3 DNA Binding86 µM>300 µMCell-free[4]
Stattic SH2 DomainSTAT3 Dimerization5.1 µM-Recombinant Protein[5]
Niclosamide Indirect (Upstream Kinases)STAT3 Reporter Assay0.25 µM-DU145 cells
LLL12 SH2 DomainCell Viability0.16 - 3.09 µM-Various Cancer Cell Lines[6]
Cryptotanshinone SH2 DomainSTAT3 Phosphorylation~5 µM-DU145 cells
AG-490 JAK2 (Upstream Kinase)STAT3 Phosphorylation---[1]

Note: The IC50 values presented are for the inhibition of STAT3 activity or cell viability and may not directly reflect the binding affinity to STAT3. The selectivity for STAT3 over other STAT family members is a critical parameter for minimizing off-target effects.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of STAT3 inhibitors are provided below.

Western Blot for STAT3 Phosphorylation

This assay is used to determine the levels of phosphorylated STAT3 (p-STAT3), an indicator of STAT3 activation.

1. Cell Culture and Treatment:

  • Seed cells (e.g., a cell line with constitutive STAT3 activation or one that can be stimulated) in 6-well plates and allow them to adhere overnight.
  • Prepare stock solutions of the STAT3 inhibitors in a suitable solvent (e.g., DMSO).
  • Treat the cells with varying concentrations of the inhibitor or vehicle control for the desired time period. If applicable, stimulate the cells with a known STAT3 activator (e.g., IL-6) for a short period before harvesting.

2. Cell Lysis:

  • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.
  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C.
  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control like β-actin or GAPDH.[7][8][9][10]

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
  • Treat the cells with a serial dilution of the STAT3 inhibitor or vehicle control.

2. MTT Incubation:

  • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

3. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6][11][12]

Fluorescence Polarization (FP) Assay for STAT3 Dimerization

This in vitro assay measures the ability of a compound to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide.

1. Reagents and Plate Setup:

  • Recombinant STAT3 protein.
  • A fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain (e.g., fluorescein-labeled GpYLPQTV).
  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
  • Perform the assay in a 96-well or 384-well black plate.

2. Assay Procedure:

  • Add the assay buffer, recombinant STAT3 protein, and varying concentrations of the test inhibitor to the wells.
  • Incubate for a short period to allow for binding.
  • Add the fluorescently labeled phosphopeptide probe to all wells.
  • Incubate at room temperature for a specified time (e.g., 1-4 hours) to reach equilibrium.

3. Measurement:

  • Measure the fluorescence polarization using a suitable plate reader. An increase in the polarization value indicates binding of the probe to STAT3. A decrease in the polarization in the presence of an inhibitor suggests displacement of the probe and inhibition of the interaction.[13][14][15][16][17][18]

Visualizing the STAT3 Signaling Pathway and Experimental Workflow

To better understand the context of STAT3 inhibition, the following diagrams illustrate the canonical STAT3 signaling pathway and a typical experimental workflow for evaluating STAT3 inhibitors.

STAT3_Signaling_Pathway Cytokine Cytokine / Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates DNA DNA STAT3_dimer->DNA Binds Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates Experimental_Workflow Cell_Culture Cell Culture & Treatment with Inhibitor Biochemical_Assays Biochemical Assays Cell_Culture->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Cell_Culture->Cell_Based_Assays Western_Blot Western Blot (p-STAT3) Biochemical_Assays->Western_Blot FP_Assay Fluorescence Polarization (Dimerization) Biochemical_Assays->FP_Assay Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis FP_Assay->Data_Analysis MTT_Assay MTT Assay (Viability) Cell_Based_Assays->MTT_Assay Reporter_Assay Reporter Gene Assay (Transcription) Cell_Based_Assays->Reporter_Assay MTT_Assay->Data_Analysis Reporter_Assay->Data_Analysis

References

Validating the Purity of 5,15-Diphenylporphyrin using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of 5,15-Diphenylporphyrin (DPP) and its common synthetic precursor impurity, 5-phenyldipyrromethane, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and data interpretation are included to facilitate accurate purity assessment.

Introduction

This compound (DPP) is a versatile synthetic porphyrin with applications in catalysis, materials science, and as a photosensitizer in photodynamic therapy. A common synthetic route to DPP involves the acid-catalyzed condensation of benzaldehyde (B42025) with pyrrole, which proceeds through the formation of 5-phenyldipyrromethane. Incomplete reaction or side reactions can lead to the presence of 5-phenyldipyrromethane and other polypyrrolic species, such as 5,10-diphenyltripyrrane, as impurities in the final DPP product. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity determination of porphyrins due to its sensitivity to the unique electronic environment of the porphyrin macrocycle.

Comparative NMR Data

The purity of a this compound sample can be effectively determined by comparing its ¹H and ¹³C NMR spectra with that of the pure compound and its potential impurities. The most characteristic signals for DPP in ¹H NMR are the upfield shift of the inner NH protons and the downfield shifts of the β-pyrrolic and meso protons, a direct consequence of the porphyrin's ring current effect.

Below is a summary of the ¹H and ¹³C NMR chemical shifts for pure this compound and the common impurity, 5-phenyldipyrromethane, in CDCl₃.

Compound ¹H NMR (CDCl₃, 300 MHz) Chemical Shifts (ppm) ¹³C NMR (CDCl₃, 75 MHz) Chemical Shifts (ppm)
This compound (DPP) -3.12 (br s, 2H, NH), 7.80-7.84 (m, 6H, phenyl-H), 8.28 (dd, 4H, phenyl-H), 9.09 (d, 4H, J=4.2 Hz, β-pyrrolic-H), 9.40 (d, 4H, J=4.8 Hz, β-pyrrolic-H), 10.32 (s, 2H, meso-H)[1]105.2, 119.0, 126.9, 127.6, 130.9, 131.5, 134.7, 141.2, 145.0, 147.0[1]
5-Phenyldipyrromethane 5.47 (s, 1H, meso-CH), 5.92 (br s, 2H, pyrrole-H), 6.15 (d, 2H, J=2.8 Hz, pyrrole-H), 6.69 (br s, 2H, pyrrole-H), 7.20-7.34 (m, 5H, phenyl-H), 7.90 (br s, 2H, NH)[1]43.9, 107.1, 108.3, 117.1, 126.8, 128.3, 128.5, 132.3, 141.9[1]
5,10-Diphenyltripyrrane NMR data for this potential impurity is not readily available in the surveyed literature.NMR data for this potential impurity is not readily available in the surveyed literature.

Experimental Protocol

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate purity assessment.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial. Ensure the CDCl₃ is of high purity to avoid solvent-related impurity peaks.

  • Gently swirl or vortex the vial to completely dissolve the sample. Porphyrin solutions should be intensely colored.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height in the tube should be approximately 4-5 cm.

  • Cap the NMR tube and label it clearly.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: Room temperature (e.g., 298 K).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: A spectral width of approximately -5 to 12 ppm is recommended to encompass both the upfield NH protons and the downfield aromatic protons.

    • Referencing: The residual CHCl₃ signal should be referenced to 7.26 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C and potential for long relaxation times.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: A spectral width of approximately 0 to 160 ppm.

    • Referencing: The CDCl₃ triplet should be referenced to 77.16 ppm.

Data Analysis and Purity Validation Workflow

The following workflow outlines the steps for validating the purity of a this compound sample using the acquired NMR data.

Purity_Validation_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Purity Assessment SamplePrep Prepare NMR Sample (5-10 mg in 0.6 mL CDCl3) Acquire1H Acquire 1H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire 13C NMR Spectrum SamplePrep->Acquire13C ProcessSpectra Process Spectra (Referencing, Phasing) Acquire1H->ProcessSpectra Acquire13C->ProcessSpectra IdentifyDPP Identify Characteristic DPP Signals (NH, β-pyrrolic, meso-H) ProcessSpectra->IdentifyDPP SearchImpurities Search for Impurity Signals (e.g., 5-phenyldipyrromethane) ProcessSpectra->SearchImpurities CompareToRef Compare with Reference Spectra IdentifyDPP->CompareToRef PurityDecision Impurities Detected? CompareToRef->PurityDecision SearchImpurities->PurityDecision Pure Sample is Pure PurityDecision->Pure No Impure Sample is Impure PurityDecision->Impure Yes Quantify Quantify Impurities (Integration) Impure->Quantify

Figure 1. Workflow for the validation of this compound purity by NMR spectroscopy.

Interpretation of Results:

  • Pure this compound: The ¹H NMR spectrum should exhibit the characteristic signals as detailed in the comparison table, with no other significant peaks present. The integration of the signals should correspond to the number of protons in each environment.

  • Presence of 5-Phenyldipyrromethane: The presence of this impurity will be indicated by a singlet at approximately 5.47 ppm (meso-CH), along with other characteristic signals in the aromatic region that do not belong to DPP.

  • Other Impurities: The presence of unreacted benzaldehyde would be indicated by a singlet around 10 ppm. Other polypyrrolic impurities may result in a more complex spectrum with broader signals.

By following this guide, researchers can confidently assess the purity of their this compound samples, ensuring the reliability and reproducibility of their subsequent experiments.

References

Mass Spectrometry Showdown: 5,15-Diphenylporphyrin vs. Tetraphenylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the mass spectrometric analysis of synthesized 5,15-Diphenylporphyrin (H2DPP), offering insights for researchers, scientists, and drug development professionals. This guide provides a detailed look at its mass spectral characteristics in comparison to the well-established alternative, 5,10,15,20-Tetraphenylporphyrin (TPP), supported by experimental data and protocols.

In the realm of porphyrin chemistry, meticulous structural verification is paramount. Mass spectrometry stands as a cornerstone technique for confirming the molecular weight and elucidating the structural integrity of synthesized porphyrins. This guide delves into the mass spectrometric analysis of this compound (H2DPP), a key intermediate in the synthesis of more complex porphyrin-based architectures. To provide a comprehensive performance benchmark, its mass spectral behavior is compared with that of the closely related and widely studied 5,10,15,20-Tetraphenylporphyrin (TPP).

Performance Comparison: Ionization and Fragmentation

The choice of ionization technique is critical in the mass spectrometry of porphyrins. Soft ionization methods like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are generally preferred to minimize fragmentation and preserve the molecular ion.

For this compound, with a molecular weight of 462.54 g/mol , the primary ion observed in mass spectrometry corresponds to its molecular ion ([M]⁺˙) or its protonated form ([M+H]⁺). In contrast, 5,10,15,20-Tetraphenylporphyrin, a larger analogue with a molecular weight of 614.78 g/mol , behaves similarly, readily forming a prominent molecular ion under soft ionization conditions.

A key differentiator in the mass spectra of these porphyrins lies in their fragmentation patterns, typically studied using tandem mass spectrometry (MS/MS). The fragmentation of meso-substituted porphyrins is largely dictated by the nature and stability of these substituents.

A detailed comparison of the mass spectrometric data for H2DPP and TPP is presented below:

FeatureThis compound (H2DPP)5,10,15,20-Tetraphenylporphyrin (TPP)
Molecular Formula C₃₂H₂₂N₄C₄₄H₃₀N₄
Molecular Weight 462.54 g/mol 614.78 g/mol
Typical Ionization MALDI, ESI, APCIMALDI, ESI, APCI
Molecular Ion (m/z) ~462.5 [M]⁺˙ or ~463.5 [M+H]⁺~614.8 [M]⁺˙ or ~615.8 [M+H]⁺
Major Fragmentation Pathway Loss of Phenyl SubstituentsLoss of Phenyl Substituents[1][2]
Key Fragment Ions (m/z) Data not readily available in literature[M-Phenyl]⁺, [M-2Phenyl]⁺, etc.[1][2]

Note: The fragmentation of H2DPP is expected to proceed via the loss of its two phenyl groups, though specific experimental data on the fragment m/z values is not as widely published as for TPP.

Experimental Protocols

Reproducible and accurate mass spectrometric analysis hinges on well-defined experimental protocols. Below are detailed methodologies for the analysis of this compound and its analogues.

MALDI-TOF Mass Spectrometry Protocol

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of porphyrins, often yielding strong molecular ion signals with minimal fragmentation.

  • Sample Preparation:

    • Dissolve the synthesized this compound in a suitable organic solvent (e.g., chloroform, dichloromethane, or THF) to a concentration of approximately 1 mg/mL.

  • Matrix Selection and Preparation:

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a 1:1 (v/v) mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water. For metalloporphyrins, neutral matrices like 1,4-benzoquinone (B44022) may be preferred to prevent demetalation[3].

  • Sample Spotting:

    • Mix the porphyrin solution and the matrix solution in a 1:10 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely, forming a co-crystal of the analyte and matrix.

  • Mass Spectrometric Analysis:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.

    • Calibrate the instrument using a standard peptide mixture.

    • Acquire spectra over a mass range appropriate for the expected molecular ion (e.g., m/z 300-1000).

Electrospray Ionization (ESI) Mass Spectrometry Protocol

ESI mass spectrometry is well-suited for analyzing porphyrins, particularly when coupled with liquid chromatography (LC-ESI-MS) for sample purification and separation.

  • Sample Preparation:

    • Dissolve the this compound sample in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile, or a mixture with chloroform) to a concentration of approximately 100 µg/mL.

  • Chromatographic Separation (Optional but Recommended):

    • Utilize a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid. A typical gradient would be to start with a high percentage of A and gradually increase the percentage of B.

  • Mass Spectrometric Analysis:

    • Introduce the sample into the ESI source via direct infusion or from the LC eluent.

    • Operate the mass spectrometer in positive ion mode.

    • Set the capillary voltage, nebulizer gas flow, and drying gas temperature to optimal values for porphyrin ionization.

    • For fragmentation studies, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID).

Visualizing the Workflow and Comparative Logic

To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Synthesized H2DPP Dissolution Dissolution in Organic Solvent Sample->Dissolution Matrix_Mixing Mixing with MALDI Matrix Dissolution->Matrix_Mixing for MALDI Ionization Ionization (MALDI / ESI) Dissolution->Ionization Introduction Mass_Analyzer Mass Analyzer (TOF / Quadrupole) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum Mass Spectrum (m/z vs. Intensity) Detection->Spectrum Mol_Ion Identify Molecular Ion Spectrum->Mol_Ion Frag_Analysis Analyze Fragmentation Mol_Ion->Frag_Analysis

Caption: General workflow for mass spectrometry analysis of porphyrins.

Comparative_Logic cluster_h2dpp H2DPP Analysis cluster_tpp TPP Analysis (Alternative) H2DPP_MS Acquire Mass Spectrum of H2DPP H2DPP_Data Molecular Ion (m/z ~462.5) Fragmentation Data H2DPP_MS->H2DPP_Data Comparison Objective Comparison H2DPP_Data->Comparison TPP_MS Acquire Mass Spectrum of TPP TPP_Data Molecular Ion (m/z ~614.8) Fragmentation Data (Loss of Phenyl Groups) TPP_MS->TPP_Data TPP_Data->Comparison

Caption: Logical flow for comparing H2DPP and TPP mass spectrometry data.

References

A Comparative Guide to the Photodynamic Efficiency of 5,15-Diphenylporphyrin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective photosensitizers is a cornerstone of advancing photodynamic therapy (PDT). Among the promising candidates, 5,15-diphenylporphyrin (DPP) derivatives have garnered significant attention due to their synthetic accessibility and tunable photophysical and photochemical properties. This guide provides a comprehensive comparison of the photodynamic efficiency of various DPP derivatives, supported by experimental data and detailed protocols, to aid researchers in the selection and development of next-generation photosensitizers.

Data Presentation

Photophysical Properties of this compound Derivatives

The photophysical characteristics of a photosensitizer are critical determinants of its efficacy. Key parameters include the absorption maximum (λmax), which should ideally fall within the "phototherapeutic window" (600-800 nm) for deeper tissue penetration, a high molar extinction coefficient (ε) for efficient light absorption, and a significant triplet state quantum yield to facilitate singlet oxygen generation.

DerivativeSolventSoret Band λmax (nm) (ε x 10⁵ M⁻¹cm⁻¹)Q-Bands λmax (nm)Fluorescence Emission λmax (nm)Fluorescence Quantum Yield (ΦF)Reference
This compound (H₂DPP)CH₂Cl₂412 (1.00 relative absorbance)508, 543, 580, 636--[1]
Ni(II) this compoundCH₂Cl₂403 (1.00 relative absorbance)519, 551--[1]
5,15-Diaryl-10,20-dihalogeno porphyrins (General)DMSO~425~523, 558, 602, 660No fluorescence-[2]
5,15-bis[(4-carboxymethoxy)phenyl]tetrabenzoporphyrin-~668550-700--[3]
Singlet Oxygen Quantum Yields (ΦΔ)

The primary cytotoxic agent in Type II PDT is singlet oxygen (¹O₂). The singlet oxygen quantum yield (ΦΔ) is a direct measure of a photosensitizer's ability to produce this reactive species. A higher ΦΔ value generally correlates with greater photodynamic activity.

PhotosensitizerSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
5,10,15,20-tetrakis(3,5-dimethoxyphenyl)porphyrin-Higher than Methylene Blue[4]
P-InCl (Indium Porphyrin)-0.32[3]
P-2H (Metal-free Porphyrin)-0.096[3]
Hematoporphyrin Derivative (HpD)Various0.44 - 0.85[3]
Hematoporphyrin IX (Hp9)Various0.44 - 0.85[3]
Methylene Blue (Reference)Various0.52[4]
Rose Bengal (Reference)-0.79[3]
HiPorfinDMF0.61 ± 0.03[5][6]
HMMEDMF0.60 ± 0.02[5][6]
PsD-007DMF0.59 ± 0.03[5][6]
In Vitro Phototoxicity (IC₅₀ Values)

The ultimate measure of a photosensitizer's efficacy is its ability to kill cancer cells upon light activation. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for cytotoxicity. Lower IC₅₀ values indicate higher potency.

DerivativeCell LineLight Dose (J/cm²)IC₅₀ (µM)Reference
5,15-Diaryl-10,20-dihalogeno porphyrin (II₄)Eca-109120.4[2]
5,15-bis[(4-carboxymethoxy)phenyl]tetrabenzoporphyrin (I₃)Eca-109-0.45[3]
Cationic aminoporphyrin-quinoxaline hybrid (14)A5490.0012 (2 mW, 10 min)0.06[7]
Amphiphilic porphyrin derivative (16)HeLa3.60.11[7]
Amphiphilic porphyrin derivative (16)U87MG3.60.15[7]
Platinum porphyrin–folate conjugate (54)HeLa4~5.78[7]
Hematoporphyrin monomethyl ether (HMME)Eca-10912Higher than dihalogeno derivatives[2]

Experimental Protocols

Singlet Oxygen Detection using 1,3-Diphenylisobenzofuran (DPBF)

This assay indirectly quantifies singlet oxygen production by measuring the decrease in absorbance of DPBF, which is bleached upon reaction with singlet oxygen.[8][9][10][11]

Materials:

  • 1,3-Diphenylisobenzofuran (DPBF) stock solution (e.g., in ethanol (B145695) or DMSO).

  • Photosensitizer stock solution.

  • Appropriate solvent (e.g., ethanol/water mixture, DMSO).

  • Quartz cuvette.

  • Spectrophotometer.

  • Light source with a specific wavelength for photosensitizer excitation.

Procedure:

  • Prepare a solution of the photosensitizer in the chosen solvent in a quartz cuvette.

  • Add a small aliquot of the DPBF stock solution to the cuvette to a final concentration that gives an initial absorbance of approximately 1.0 at its λmax (~410-415 nm).

  • Measure the initial absorbance of the solution at the λmax of DPBF.

  • Irradiate the solution with the light source at the excitation wavelength of the photosensitizer for a set period.

  • At regular intervals during irradiation, stop the light exposure and record the absorbance of the solution at the λmax of DPBF.

  • A decrease in the absorbance of DPBF indicates its consumption by singlet oxygen.

  • The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield can be calculated by comparing the bleaching rate to that of a standard photosensitizer with a known ΦΔ.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13][14][15][16]

Materials:

  • 96-well cell culture plates.

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Photosensitizer stock solution.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

  • Microplate reader.

  • Light source for PDT.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the photosensitizer for a specific incubation period (e.g., 24 hours). Include untreated control wells.

  • After incubation, wash the cells with PBS and replace the medium with fresh, phenol (B47542) red-free medium.

  • Expose the plates to a specific light dose from the light source. Keep a set of plates in the dark as a "dark toxicity" control.

  • Following irradiation, incubate the cells for a further period (e.g., 24-48 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values can be calculated from the dose-response curves.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[17][18][19][20][21]

Materials:

  • 96-well cell culture plates.

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Photosensitizer stock solution.

  • Trichloroacetic acid (TCA), cold (10-50% w/v).

  • Sulforhodamine B (SRB) solution (0.057-0.4% w/v in 1% acetic acid).

  • 1% acetic acid solution.

  • Tris base solution (10 mM, pH 10.5).

  • Microplate reader.

  • Light source for PDT.

Procedure:

  • Follow steps 1-5 of the MTT assay protocol for cell seeding, treatment, irradiation, and post-incubation.

  • To fix the cells, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water or deionized water and allow them to air dry completely.

  • Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four to five times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measure the absorbance at approximately 510-540 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine IC₅₀ values.

Mandatory Visualizations

Jablonski_Diagram cluster_0 Singlet Ground State cluster_3 Type II Photochemistry S0 S₀ S1 S₁ S0->S1 Absorption (Light) S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer

Caption: Jablonski diagram illustrating the photophysical processes of a photosensitizer.

PDT_Workflow cluster_synthesis Photosensitizer Preparation cluster_photophysics Photophysical & Photochemical Assessment cluster_invitro In Vitro Evaluation synthesis Synthesis & Characterization of 5,15-DPP Derivative photophysics UV-Vis & Fluorescence Spectroscopy (λmax, ε, ΦF) synthesis->photophysics Characterize singlet_oxygen Singlet Oxygen Quantum Yield (ΦΔ) Measurement (DPBF Assay) photophysics->singlet_oxygen Assess cell_culture Cell Seeding (e.g., Cancer Cell Line) singlet_oxygen->cell_culture Select Candidate incubation Incubation with Photosensitizer cell_culture->incubation irradiation Light Irradiation incubation->irradiation viability Cell Viability Assay (MTT or SRB) irradiation->viability Evaluate Cytotoxicity apoptosis_assay Apoptosis/Cell Death Mechanism Studies viability->apoptosis_assay Investigate Mechanism PDT_Apoptosis_Pathway PDT Photodynamic Therapy (PS + Light + O₂) ROS Reactive Oxygen Species (ROS) (¹O₂) PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER_Stress ER Stress ROS->ER_Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Calcium Ca²⁺ Release ER_Stress->Calcium Calcium->Mitochondria Amplifies

References

A Comparative Guide to 5,15-Diarylporphyrins in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) presents a promising modality for cancer treatment, relying on the interplay of a photosensitizer, light, and oxygen to induce targeted cell death. Among the vast array of photosensitizers, 5,15-diarylporphyrins have emerged as a compelling class of molecules due to their synthetic accessibility and potent photodynamic activity. This guide provides a comparative analysis of different 5,15-diarylporphyrins, offering a synthesis of experimental data to aid in the selection and development of next-generation photosensitizers.

Performance Comparison of 5,15-Diarylporphyrins

The efficacy of a photosensitizer in PDT is determined by a combination of its photophysical properties, cellular uptake, and the subsequent biological response. This section summarizes key performance indicators for a selection of 5,15-diarylporphyrins from recent studies.

Photophysical and Photochemical Properties

The ideal photosensitizer should exhibit strong absorption in the red to near-infrared region of the electromagnetic spectrum, where light penetration through tissue is maximal. Furthermore, a high singlet oxygen quantum yield (ΦΔ), a measure of the efficiency of producing the cytotoxic reactive oxygen species ¹O₂, is crucial for potent photodynamic activity.

Photosensitizerλmax (nm)Singlet Oxygen Generation Rate (k, s⁻¹)Reference
Unhalogenated 5,15-diarylporphyrin (PS1)630Lower than halogenated derivatives[1][2]
5,15-diaryl-10,20-dihalogeno porphyrins (I1-6, II1-4)~660Significantly higher than PS1[1][2]
5,15-bis[(4-carboxymethoxy)phenyl]tetrabenzoporphyrin (I3)~668Efficient singlet oxygen generation[3]

Note: The singlet oxygen generation rates for the dihalogenated porphyrins were reported to be significantly higher than the unhalogenated precursor PS1 and the clinically used photosensitizer Hematoporphyrin monomethyl ether (HMME)[1][2].

In Vitro Phototoxicity

The phototoxicity of a photosensitizer is a direct measure of its ability to kill cancer cells upon light activation. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the photosensitizer required to kill 50% of the cells. A lower IC50 value indicates higher potency.

PhotosensitizerCell LineIC50 (µM)Reference
5,15-diaryl-10,20-dihalogeno porphyrin (II4)Eca-109 (Esophageal carcinoma)0.4[1][2]
5,15-bis[(4-carboxymethoxy)phenyl]tetrabenzoporphyrin (I3)Eca-109 (Esophageal carcinoma)0.45[3]

Note: Studies have shown that 5,15-diarylporphyrins can exhibit significantly higher photocytotoxicity than the clinically approved photosensitizer Photofrin II[1][4]. The introduction of halogen atoms and amino acid groups into the 5,15-diarylporphyrin structure has been shown to enhance photodynamic activity[1][4].

Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides an overview of the methodologies used to obtain the comparative data presented above.

Singlet Oxygen Quantum Yield Measurement

The determination of the singlet oxygen quantum yield (ΦΔ) is crucial for assessing the photochemical efficiency of a photosensitizer. A common method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is irreversibly consumed by singlet oxygen, leading to a decrease in its absorbance.

Protocol:

  • A solution of the photosensitizer and DPBF in a suitable solvent (e.g., DMSO) is prepared.

  • The solution is irradiated with monochromatic light at a wavelength where the photosensitizer absorbs.

  • The decrease in the absorbance of DPBF at its maximum absorption wavelength is monitored over time using a UV-Vis spectrophotometer.

  • The rate of DPBF degradation is used to calculate the singlet oxygen quantum yield relative to a standard photosensitizer with a known ΦΔ.

Cellular Uptake Studies

The efficiency of a photosensitizer is highly dependent on its ability to be taken up by target cells. Cellular uptake can be quantified using fluorescence-based methods.

Protocol:

  • Cancer cells are seeded in a multi-well plate and allowed to adhere overnight.

  • The cells are incubated with a known concentration of the 5,15-diarylporphyrin for a specific period.

  • Following incubation, the cells are washed to remove any unbound photosensitizer.

  • The intracellular fluorescence of the porphyrin is measured using a fluorescence microplate reader or flow cytometer.

  • The fluorescence intensity is correlated with the intracellular concentration of the photosensitizer, often by creating a calibration curve.

In Vitro Phototoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, in the context of PDT, to determine the phototoxicity of a photosensitizer.

Protocol:

  • Cells are seeded in a 96-well plate and incubated with varying concentrations of the 5,15-diarylporphyrin for a predetermined time.

  • The cells are then irradiated with light of a specific wavelength and dose.

  • After a post-irradiation incubation period (e.g., 24-48 hours), the MTT reagent is added to each well.

  • Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.

Flow Cytometry for Apoptosis and Necrosis Analysis

Flow cytometry is a powerful technique to elucidate the mechanism of cell death induced by PDT. By using specific fluorescent probes, it is possible to distinguish between viable, apoptotic, and necrotic cells.

Protocol:

  • Cells are treated with the 5,15-diarylporphyrin and irradiated as in the phototoxicity assay.

  • At a specific time point post-PDT, the cells are harvested and stained with a combination of Annexin V-FITC and Propidium Iodide (PI).

  • Annexin V-FITC binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.

  • PI is a fluorescent nuclear stain that can only enter cells with a compromised plasma membrane, characteristic of late apoptotic and necrotic cells.

  • The stained cells are analyzed by a flow cytometer, which quantifies the fluorescence intensity of thousands of individual cells.

  • The data is used to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_for_PDT_Efficacy cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PS_Synthesis 5,15-Diarylporphyrin Synthesis & Characterization Photophysical_Properties Photophysical Characterization (λmax, ΦΔ) PS_Synthesis->Photophysical_Properties Cellular_Uptake Cellular Uptake Assay PS_Synthesis->Cellular_Uptake Cell_Culture Cancer Cell Culture Cell_Culture->Cellular_Uptake Phototoxicity Phototoxicity (MTT Assay) Cellular_Uptake->Phototoxicity Cell_Death_Mechanism Cell Death Mechanism (Flow Cytometry) Phototoxicity->Cell_Death_Mechanism Tumor_Model Tumor Xenograft Model in Mice Cell_Death_Mechanism->Tumor_Model Lead Candidate Selection PS_Administration Photosensitizer Administration Tumor_Model->PS_Administration Light_Irradiation Tumor Irradiation PS_Administration->Light_Irradiation Tumor_Regression Tumor Volume Measurement Light_Irradiation->Tumor_Regression Histology Histological Analysis Tumor_Regression->Histology

Caption: Experimental workflow for evaluating 5,15-diarylporphyrins in PDT.

PDT_Signaling_Pathways cluster_pdt PDT Induction cluster_cellular_damage Cellular Damage cluster_cell_death Cell Death Pathways PS 5,15-Diarylporphyrin Light Light Activation ROS Reactive Oxygen Species (¹O₂) Light->ROS Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Lysosomes Lysosomal Damage ROS->Lysosomes Plasma_Membrane Plasma Membrane Damage ROS->Plasma_Membrane Apoptosis Apoptosis Mitochondria->Apoptosis Caspase Activation ER->Apoptosis Autophagy Autophagy ER->Autophagy Necrosis Necrosis Lysosomes->Necrosis Plasma_Membrane->Necrosis

Caption: Signaling pathways in PDT-induced cell death.

Conclusion

5,15-Diarylporphyrins represent a versatile and potent class of photosensitizers for photodynamic therapy. The strategic modification of their peripheral substituents, such as the introduction of halogen atoms or hydrophilic moieties, can significantly enhance their photophysical properties and photodynamic efficacy. This guide provides a framework for the comparative evaluation of these compounds, highlighting the key experimental data and methodologies required for their preclinical assessment. Further research focusing on structure-activity relationships and targeted delivery strategies will undoubtedly pave the way for the clinical translation of novel 5,15-diarylporphyrin-based photosensitizers for the effective treatment of cancer.

References

A Comparative Analysis of 5,15-Diphenylporphyrin's Electronic Structure Using Density Functional Theory

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 5,15-Diphenylporphyrin (H2DPP) with unsubstituted porphyrin (H2P) and meso-tetraphenylporphyrin (H2TPP) reveals distinct electronic properties influenced by the number and position of phenyl substituents. This guide presents a comparative analysis based on Density Functional Theory (DFT) calculations, offering valuable insights for researchers in materials science and drug development.

This analysis focuses on the geometric and electronic structures of these three porphyrin derivatives, providing a quantitative comparison of their frontier molecular orbitals. The data presented herein is crucial for understanding the structure-property relationships that govern the functionality of these molecules in various applications, including as photosensitizers in photodynamic therapy and as components in molecular electronics.

Quantitative Comparison of Electronic Properties

The electronic properties of porphyrins, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of their chemical reactivity and photophysical behavior. DFT calculations provide a reliable method for determining these properties. The following table summarizes the calculated HOMO-LUMO energy gaps for H2P, H2DPP, and H2TPP, computed at the B3LYP/6-31G(d) level of theory.

Porphyrin DerivativeHOMO-LUMO Gap (eV)
Unsubstituted Porphyrin (H2P)2.9104[1]
This compound (H2DPP)2.7962[1]
meso-Tetraphenylporphyrin (H2TPP)2.6955[1]

The data clearly indicates a trend of decreasing HOMO-LUMO gap with an increasing number of meso-phenyl substituents. This red-shift in the electronic absorption spectrum is attributed to in-plane nuclear reorganization induced by the phenyl groups.[1]

Experimental and Computational Protocols

The presented data is based on Density Functional Theory (DFT) calculations, a computational method used to investigate the electronic structure of many-body systems.

Computational Methodology:

The geometric and electronic structures of 5,15-diphenylporphine (H2DPP), free base porphine (B87208) (H2P), and meso-tetraphenylporphine (H2TPP) were investigated using the Gaussian 03 program suite.[1] The calculations were performed using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[1] The 6-31G(d) basis set was employed for these calculations.[1] The initial structures for the meso-phenyl porphyrins were derived from the well-established structure of H2TPP by replacing the appropriate phenyl groups with hydrogen atoms.[1] All geometries were optimized to a stationary point on the potential energy surface.

Visualization of Comparative DFT Workflow

The following diagram illustrates the logical workflow for a comparative DFT study of porphyrin derivatives.

DFT_Comparison_Workflow cluster_input Input Structures cluster_dft DFT Calculation cluster_output Output Data cluster_analysis Comparative Analysis H2P Unsubstituted Porphyrin (H2P) Optimization Geometry Optimization H2P->Optimization H2DPP This compound (H2DPP) H2DPP->Optimization H2TPP Tetraphenylporphyrin (H2TPP) H2TPP->Optimization Method Functional: B3LYP Basis Set: 6-31G(d) Electronic_Structure Electronic Structure Calculation Method->Electronic_Structure Optimization->Electronic_Structure HOMO_LUMO HOMO/LUMO Energies Electronic_Structure->HOMO_LUMO Energy_Gap HOMO-LUMO Gap Electronic_Structure->Energy_Gap Spectra Simulated Spectra Electronic_Structure->Spectra Comparison Structure-Property Relationship HOMO_LUMO->Comparison Energy_Gap->Comparison Spectra->Comparison

Caption: Workflow for comparative DFT analysis of porphyrins.

The study of these porphyrin derivatives reveals that the substitution at the meso-positions significantly influences the electronic properties of the porphyrin core. The progressive addition of phenyl groups leads to a systematic decrease in the HOMO-LUMO gap, which is a key factor in tuning the molecules for specific applications. These computational findings are consistent with experimental observations of the electronic absorption spectra of these compounds.[2]

References

electrochemical comparison of 5,15-Diphenylporphyrin metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

An Electrochemical Comparison of 5,15-Diphenylporphyrin Metal Complexes: A Guide for Researchers

This guide provides a comparative analysis of the electrochemical properties of four common first-row transition metal complexes of this compound (H₂DPP): Cobalt(II), Nickel(II), Copper(II), and Zinc(II). The distinct redox behaviors of these metalloporphyrins, arising from the interplay between the central metal ion and the porphyrin macrocycle, are crucial for their application in catalysis, sensing, and materials science.

Introduction to this compound Metal Complexes

This compound (H₂DPP) is an A₂B₂-type porphyrin, a class of synthetic porphyrins that serve as versatile ligands in coordination chemistry. The insertion of different metal ions into the porphyrin core significantly influences its electronic properties and, consequently, its electrochemical behavior. The metal center can act as the primary redox-active site, or it can modulate the redox chemistry of the porphyrin ring. Understanding these electrochemical characteristics is paramount for designing and developing new functional materials and catalysts.

The electrochemical behavior of metalloporphyrins is typically investigated using cyclic voltammetry (CV), which provides information on the redox potentials and the stability of the oxidized and reduced species. The redox processes can be either metal-centered or porphyrin ring-centered. For the metals in this guide, Co(II) can be oxidized to Co(III) and reduced to Co(I), making it a versatile redox catalyst.[1] In contrast, Ni(II), Cu(II), and Zn(II) are generally redox-inactive within the typical potential windows, and the observed redox processes are usually associated with the porphyrin π-system, leading to the formation of radical cations and anions.

Comparative Electrochemical Data

While a comprehensive dataset for the target compounds is not available, the following table provides representative redox potential values for related tetraphenylporphyrin (B126558) (TPP) complexes, which can offer a general trend for the electrochemical behavior of these metal centers in a porphyrin environment. It is important to note that the substitution pattern (diphenyl vs. tetraphenyl) can influence the electronic properties and thus the redox potentials.

Metal ComplexFirst Oxidation (E½, V vs. SCE)Second Oxidation (E½, V vs. SCE)First Reduction (E½, V vs. SCE)Second Reduction (E½, V vs. SCE)
Co(II)TPP~0.98~1.30~-0.82 (CoII/CoI)~-1.85
Ni(II)TPP~1.05~1.38~-1.20~-1.58
Cu(II)TPP~1.06~1.39~-1.18~-1.57
Zn(II)TPP~0.78~1.09~-1.32~-1.70

Note: These values are compiled from various sources for tetraphenylporphyrin complexes and should be considered as approximations for this compound complexes. The experimental conditions (e.g., solvent, electrolyte) can significantly affect these values.

Experimental Protocols

The following is a generalized experimental protocol for performing cyclic voltammetry on metalloporphyrin complexes, based on common practices reported in the literature.

Cyclic Voltammetry (CV) Setup:

  • Electrochemical Analyzer: A standard potentiostat capable of performing cyclic voltammetry.

  • Three-Electrode Cell:

    • Working Electrode: Glassy carbon or platinum electrode.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter (Auxiliary) Electrode: Platinum wire or foil.

  • Solvent: Dichloromethane (CH₂Cl₂), benzonitrile, or N,N-dimethylformamide (DMF), freshly distilled and deoxygenated.

  • Supporting Electrolyte: 0.1 M tetra-n-butylammonium perchlorate (B79767) (TBAP) or tetra-n-butylammonium hexafluorophosphate (B91526) (TBAPF₆), dried under vacuum before use.

  • Analyte Concentration: Approximately 1 mM solution of the metalloporphyrin complex.

  • Procedure:

    • The electrochemical cell is assembled and purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

    • The cyclic voltammogram is recorded at a specific scan rate (e.g., 100 mV/s) over a potential range that encompasses the redox events of interest.

    • The potential of the reference electrode is often calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

Electrochemical Pathways and Mechanisms

The electrochemical behavior of these metalloporphyrins can be generalized into distinct pathways depending on the central metal ion. The following diagrams illustrate these general redox processes.

cluster_Co Cobalt(II) Diphenylporphyrin Co(I)DPP Co(I)DPP Co(II)DPP Co(II)DPP Co(I)DPP->Co(II)DPP -e⁻ Co(III)DPP⁺ Co(III)DPP⁺ Co(II)DPP->Co(III)DPP⁺ +e⁻ [Co(III)DPP]²⁺ [Co(III)DPP]²⁺ Co(III)DPP⁺->[Co(III)DPP]²⁺ +e⁻ cluster_M Ni(II), Cu(II), Zn(II) Diphenylporphyrin [M(II)DPP]²⁻ [M(II)DPP]²⁻ [M(II)DPP]⁻ [M(II)DPP]⁻ [M(II)DPP]²⁻->[M(II)DPP]⁻ -e⁻ M(II)DPP M(II)DPP [M(II)DPP]⁻->M(II)DPP -e⁻ [M(II)DPP]⁺ [M(II)DPP]⁺ M(II)DPP->[M(II)DPP]⁺ +e⁻ [M(II)DPP]²⁺ [M(II)DPP]²⁺ [M(II)DPP]⁺->[M(II)DPP]²⁺ +e⁻ cluster_workflow Experimental Workflow A Synthesis of This compound B Metal Insertion (Co, Ni, Cu, Zn) A->B C Purification and Characterization B->C E Cyclic Voltammetry Measurement C->E D Preparation of Electrolyte Solution D->E F Data Analysis and Comparison E->F

References

A Comparative Analysis of 5,15-Diphenylporphyrin-Based Sensors for Heavy Metal and Gas Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparison of 5,15-Diphenylporphyrin (5,15-DPP)-based sensors against established technologies for the detection of aqueous heavy metal ions and gaseous analytes. The unique photophysical and chemical properties of 5,15-DPP and its derivatives offer a versatile platform for developing sensitive and selective sensing systems.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the performance and methodologies of these novel sensors in comparison to traditional analytical techniques.

Core Principles of this compound-Based Sensing

This compound is an aromatic macrocycle that exhibits strong absorption in the visible spectrum, a characteristic that is highly sensitive to its chemical environment.[1] The central cavity of the porphyrin can coordinate with metal ions, leading to distinct changes in its absorption and fluorescence spectra. Furthermore, the extended π-electron system of the porphyrin ring can interact with various gaseous analytes, modulating its electronic properties and providing a detectable signal. These interactions form the basis of 5,15-DPP's utility in optical and mass-based sensing applications.

Benchmarking Against Existing Technologies

To provide a clear performance overview, this guide focuses on two key application areas: the detection of aqueous copper (II) ions (Cu²⁺) and gaseous ammonia (B1221849) (NH₃).

Heavy Metal Ion Detection: Copper (II)

5,15-DPP and its derivatives are effective fluorescent chemosensors for heavy metal ions like Cu²⁺. The coordination of Cu²⁺ within the porphyrin's central cavity often leads to fluorescence quenching, a phenomenon that can be precisely measured to determine the analyte's concentration.[3]

Quantitative Performance Comparison: Cu²⁺ Detection

Technology Sensing Principle Limit of Detection (LOD) Linear Range Response Time Selectivity
This compound Derivative Optical Sensor Fluorescence Quenching5 x 10⁻⁹ M[3]2.0 x 10⁻⁸ - 1.0 x 10⁻⁵ M[3]< 5 minutes[3]High
Atomic Absorption Spectroscopy (AAS) Light absorption by free atoms~0.34 µg/L (~5.4 x 10⁻⁹ M)[4]0.2 - 35 µg/L[5]MinutesHigh
Ion-Selective Electrode (ISE) Potentiometric measurement~1 µM (10⁻⁶ M)[6]1µM - 0.1M[6]Seconds to minutesGood to High
Colorimetric Assay (MnO₂ Nanosheets) Catalytic reaction and color change6.9 nM (6.9 x 10⁻⁹ M)[7]10 - 300 nM[7]~10 minutesGood

Signaling Pathway for Cu²⁺ Detection

Analyte Cu²⁺ Ion Sensor This compound Analyte->Sensor Coordination Complex [Cu(II)-DPP] Complex Sensor->Complex Signal Fluorescence Quenching Complex->Signal Induces

Caption: Signaling pathway for Cu²⁺ detection by 5,15-DPP.

Gas Detection: Ammonia (NH₃)

Thin films of porphyrins can be used in optical and gravimetric sensors for the detection of volatile organic compounds (VOCs) and other gases like ammonia. For optical sensors, the interaction of ammonia with the porphyrin film causes a measurable change in the absorbance spectrum. In Quartz Crystal Microbalance (QCM) sensors, the adsorption of ammonia molecules onto the porphyrin-coated crystal surface results in a change in its resonance frequency.

Quantitative Performance Comparison: NH₃ Detection

Technology Sensing Principle Limit of Detection (LOD) Linear Range Response Time
Porphyrin-based Optical Sensor Change in Absorbance-0 - 100 ppm[8]< 30 seconds[8]
Quartz Crystal Microbalance (QCM) Sensor Mass adsorption (frequency change)73 ppb (theoretical)[9]-36 seconds[9]
Electrochemical Sensor Amperometric/Potentiometric-0 - 1000 ppm[10][11]≤ 90 seconds[10]
Metal-Oxide Semiconductor (MOS) Sensor Change in conductivity30 ppm[12]-< 80 seconds[13]
Photoacoustic Infrared Monitor Infrared absorptionLow ppm[14]-Fast

Signaling Pathway for NH₃ Detection (Optical)

Analyte Ammonia (NH₃) Gas Sensor Porphyrin Thin Film Analyte->Sensor Adsorption/ Interaction Interaction Analyte-Film Interaction Sensor->Interaction Signal Change in Absorbance Spectrum Interaction->Signal Causes

Caption: Signaling pathway for optical ammonia detection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of sensing experiments. Below are representative protocols for the fabrication of a 5,15-DPP-based sensor and its application in analyte detection.

Fabrication of a this compound Thin Film Sensor

This protocol describes the creation of a porphyrin thin film on a substrate, suitable for both optical and QCM-based sensing.

Materials:

  • This compound

  • Chloroform (B151607) (or other suitable organic solvent)

  • Substrate (e.g., glass slide for optical sensing, quartz crystal for QCM)

  • Spin-coater

  • Acetone, Isopropanol, Deionized water

  • Nitrogen gas source

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in chloroform (e.g., 1 mg/mL).

  • Substrate Cleaning: Thoroughly clean the substrate by sonication in acetone, followed by isopropanol, and finally deionized water.

  • Drying: Dry the substrate with a stream of nitrogen gas.

  • Spin-Coating:

    • Place the cleaned substrate on the chuck of the spin-coater.

    • Dispense a small amount of the porphyrin solution onto the center of the substrate.

    • Spin the substrate at a desired speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.

  • Annealing: Gently heat the coated substrate to remove any residual solvent and to stabilize the film.

Experimental Workflow for Sensor Fabrication

cluster_prep Preparation cluster_fab Fabrication A Prepare Porphyrin Solution C Spin-Coat onto Substrate A->C B Clean Substrate B->C D Anneal Film C->D

Caption: Experimental workflow for sensor fabrication.

Protocol for Fluorescence-Based Cu²⁺ Detection

This protocol outlines the steps for determining the concentration of Cu²⁺ using a 5,15-DPP-based fluorescent sensor.

Materials:

  • 5,15-DPP-based sensor (e.g., porphyrin solution or thin film)

  • Buffer solution (to maintain constant pH)

  • Standard solutions of Cu²⁺ of known concentrations

  • Unknown water samples

  • Fluorometer

Procedure:

  • Instrument Setup: Set the excitation and emission wavelengths on the fluorometer appropriate for the 5,15-DPP derivative being used.

  • Blank Measurement: Measure the fluorescence intensity of the buffer solution containing the porphyrin sensor without any Cu²⁺. This will serve as the baseline fluorescence (F₀).

  • Calibration Curve:

    • Add known concentrations of the Cu²⁺ standard solutions to the porphyrin sensor solution.

    • Measure the fluorescence intensity (F) for each standard concentration.

    • Plot a calibration curve of (F₀ - F)/F₀ versus the concentration of Cu²⁺.

  • Sample Measurement:

    • Add the unknown water sample to the porphyrin sensor solution.

    • Measure the resulting fluorescence intensity.

  • Concentration Determination: Use the calibration curve to determine the concentration of Cu²⁺ in the unknown sample.

Experimental Workflow for Cu²⁺ Detection

A Prepare Sensor and Samples B Measure Baseline Fluorescence (F₀) A->B E Measure Fluorescence of Unknown Sample A->E C Add Cu²⁺ Standards and Measure Fluorescence (F) B->C D Generate Calibration Curve C->D F Determine Cu²⁺ Concentration D->F E->F

Caption: Experimental workflow for fluorescence-based Cu²⁺ detection.

Conclusion

This compound-based sensors present a promising alternative to conventional analytical methods for the detection of heavy metals and gases. Their high sensitivity, selectivity, and potential for real-time monitoring make them particularly attractive for a range of applications, from environmental monitoring to medical diagnostics. While established technologies like AAS and electrochemical sensors remain the gold standard in many fields, the ease of fabrication, lower cost, and comparable performance of porphyrin-based sensors, as demonstrated in the comparative data, highlight their potential for future development and deployment. Further research focusing on enhancing the stability and selectivity of these sensors will be crucial for their widespread adoption.

References

A Comparative Guide to 5,15-Diphenylporphyrin-Based STAT3 Inhibitors: Scrutinizing Cross-Reactivity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5,15-Diphenylporphyrin (5,15-DPP) as a STAT3 inhibitor, juxtaposed with other commonly used alternatives. We delve into the cross-reactivity profiles, present supporting experimental data, and offer detailed methodologies for key assays, addressing the critical need for specificity in targeted drug discovery.

Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology and inflammatory diseases. Its inhibition has been a focal point of drug development, leading to the emergence of numerous small molecule inhibitors. Among these, this compound (5,15-DPP) has been commercially available as a selective STAT3 inhibitor. However, recent studies have brought its direct binding and mechanism of action into question, highlighting the importance of rigorous cross-reactivity and mechanistic studies.

This compound (5,15-DPP): A Controversial STAT3 Inhibitor

Initially, 5,15-DPP was reported to be a cell-permeable, selective inhibitor of STAT3 that acts by binding to the Src Homology 2 (SH2) domain, which is crucial for STAT3 dimerization and subsequent nuclear translocation.[1] However, a 2020 study utilizing surface plasmon resonance (SPR) spectroscopy found that 5,15-DPP does not directly bind to the core residues of STAT3 (amino acids 127-722), which includes the SH2 domain.[2][3][4] This research suggests that the observed biological effects of 5,15-DPP may be due to off-target effects or interaction with the N-terminal domain of STAT3, which was absent in the protein construct used in the SPR study.[2] Further complicating the picture, a recent study has shown that 5,15-DPP, along with several other reported STAT3 inhibitors, can inhibit Thioredoxin Reductase 1 (TrxR1), suggesting an indirect mechanism for its effects on STAT3.

Cross-Reactivity Profile of 5,15-DPP and Alternatives

The selectivity of a targeted inhibitor is paramount for its therapeutic potential. The following tables summarize the available cross-reactivity data for 5,15-DPP and a selection of alternative STAT3 inhibitors. It is important to note that the inhibitory concentrations for 5,15-DPP should be interpreted with caution given the conflicting binding data.

Table 1: Cross-Reactivity of this compound (5,15-DPP)

TargetIC50 / KdAssay TypeCommentsReference
STAT3IC50: 280 nMInhibition of dimerizationData from initial reports.[1]
STAT3Kd: 880 nMSelective bindingData from initial reports.[1]
STAT1IC50: 10 µMPoor inhibition---[1]
STAT3 (core)No binding detectedSurface Plasmon ResonanceUsed STAT3 construct lacking the N-terminal domain.[2][3][4]
TrxR1Inhibition observedCellular activity assaySuggests an off-target effect.

Table 2: Cross-Reactivity of Alternative STAT3 Inhibitors

InhibitorTargetIC50 / KdAssay TypeCommentsReference
S3I-201 STAT3IC50: 86 µMDNA-binding activityAlso shows inhibition of STAT1 and STAT5 at higher concentrations.[5]
STAT1IC50: >300 µMDNA-binding activity[5]
STAT5IC50: 166 µMDNA-binding activity[5]
Multiple ProteinsNon-specificAlkylating agentA study suggests it acts as a non-selective alkylating agent.
Stattic STAT3IC50: 5.1 µMInhibition of activation, dimerization, and nuclear translocation[6]
Histone AcetylationInhibition observedCellular assaysSTAT3-independent effects observed.[7][8]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific findings. Below are methodologies for key experiments used to assess inhibitor binding and cross-reactivity.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique to study biomolecular interactions in real-time.

  • Immobilization of STAT3:

    • Recombinant human STAT3 protein (e.g., core domain residues 127-722) is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface.

    • Remaining active sites are deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A series of dilutions of the inhibitor (e.g., 5,15-DPP or alternatives) in running buffer (e.g., HBS-EP+) is injected over the immobilized STAT3 surface.

    • The association and dissociation of the inhibitor are monitored in real-time by measuring changes in the refractive index at the sensor surface, which are proportional to the change in mass.

    • A reference flow cell without immobilized STAT3 is used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The resulting sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Fluorescence Polarization (FP) for Inhibition of Dimerization

FP assays are used to measure the disruption of protein-protein interactions, such as STAT3 dimerization.

  • Assay Principle:

    • A fluorescently labeled phosphopeptide corresponding to the STAT3 SH2 domain binding site is used.

    • When the fluorescent peptide is bound to the larger STAT3 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value.

    • In the presence of an inhibitor that displaces the peptide, the free peptide tumbles rapidly, leading to a low fluorescence polarization value.

  • Protocol:

    • Reactions are set up in a microplate containing recombinant STAT3 protein, the fluorescently labeled phosphopeptide, and varying concentrations of the test inhibitor in an appropriate assay buffer.

    • The plate is incubated to allow the binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • The IC50 value, the concentration of inhibitor required to displace 50% of the bound fluorescent peptide, is calculated by plotting the change in fluorescence polarization against the inhibitor concentration.

Microscale Thermophoresis (MST) for Binding Affinity Measurement

MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.

  • Sample Preparation:

    • The target protein (e.g., STAT3) is labeled with a fluorescent dye.

    • A serial dilution of the non-labeled binding partner (the inhibitor) is prepared.

    • A constant concentration of the labeled protein is mixed with the different concentrations of the inhibitor.

  • Measurement:

    • The samples are loaded into glass capillaries.

    • An infrared laser is used to create a precise temperature gradient within the capillaries.

    • The movement of the fluorescently labeled protein along this temperature gradient is monitored. The change in this movement upon binding to the inhibitor is used to determine the binding affinity.

  • Data Analysis:

    • The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration, and the data is fitted to a binding model to calculate the dissociation constant (Kd).

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

STAT3_Signaling_Pathway receptor Cytokine Receptor jak JAK receptor->jak Activation stat3_inactive STAT3 (inactive) jak->stat3_inactive Phosphorylation (Tyr705) stat3_active p-STAT3 (active) stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerization nucleus Nucleus dimer->nucleus transcription Gene Transcription nucleus->transcription cytokine Cytokine cytokine->receptor inhibitor STAT3 Inhibitor (e.g., 5,15-DPP) inhibitor->dimer Inhibits Dimerization (Proposed for SH2 binders)

Caption: Canonical STAT3 signaling pathway and the proposed mechanism of action for SH2 domain inhibitors.

Experimental_Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_fp Fluorescence Polarization (FP) cluster_mst Microscale Thermophoresis (MST) spr1 Immobilize STAT3 on sensor chip spr2 Inject Inhibitor (Analyte) spr1->spr2 spr3 Measure Binding (Sensorgram) spr2->spr3 spr4 Calculate Kd spr3->spr4 fp1 Mix STAT3, Fluorescent Peptide & Inhibitor fp2 Incubate to Equilibrium fp1->fp2 fp3 Measure Polarization fp2->fp3 fp4 Calculate IC50 fp3->fp4 mst1 Label STAT3 with Fluorophore mst2 Mix with Inhibitor Series mst1->mst2 mst3 Measure Thermophoresis mst2->mst3 mst4 Calculate Kd mst3->mst4

Caption: Workflow for key biophysical assays to characterize STAT3 inhibitor binding and activity.

Conclusion

The case of 5,15-DPP underscores the critical importance of thorough and multi-faceted characterization of small molecule inhibitors. While initially promising, the conflicting data regarding its direct binding to the STAT3 SH2 domain necessitates a cautious interpretation of its utility as a selective STAT3 probe. Researchers should be aware of its potential off-target effects, including the inhibition of TrxR1. For future studies, it is imperative to employ a suite of orthogonal assays, including direct binding studies like SPR and MST, alongside cellular assays to confirm on-target engagement and selectivity. This comparative guide serves as a resource to aid in the critical evaluation and selection of appropriate tools for investigating STAT3 biology and developing novel therapeutics.

References

Safety Operating Guide

Proper Disposal of 5,15-Diphenylporphyrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 5,15-Diphenylporphyrin must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound.

Safety and Hazard Information

This compound is a chemical compound that requires careful handling. The primary hazards associated with this substance include skin irritation, serious eye irritation, and potential respiratory irritation. Always consult the Safety Data Sheet (SDS) before handling the chemical.

Hazard and Precautionary Data Summary

Identifier Code Description
Hazard Statements H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/eye protection/face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340 + P312IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Personal protective equipment for handling 5,15-Diphenylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5,15-Diphenylporphyrin

This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound in its solid, powdered form or in solution, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential risks. The following table summarizes the required PPE for various handling scenarios.

Scenario Required Personal Protective Equipment
Handling Solid Compound Primary: • Safety glasses with side shields or safety goggles[1][2] • Chemical-resistant gloves (e.g., nitrile)[1][3] • Laboratory coat[1] Secondary (in case of significant dust generation): • Respiratory protection (e.g., N95 respirator or use of a fume hood)[2]
Handling Solutions Primary: • Chemical splash goggles[2] • Chemical-resistant gloves (select based on solvent)[3][4] • Chemical-resistant apron or coveralls over a lab coat[1][2] • Work in a certified chemical fume hood[5]
Accidental Spills Primary: • The highest level of protection appropriate for the spill size and substance concentration.[3] • This may include a full-face respirator, chemical-resistant suit, and double-gloving.[6]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound at room temperature, protected from light, in a tightly sealed container.[7]

  • Ensure the storage area is well-ventilated.

2. Weighing the Solid Compound:

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the fine powder.

  • Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Use a dedicated spatula and weighing paper. Clean all equipment thoroughly after use.

3. Dissolving the Compound:

  • This compound is soluble in solvents such as Dimethylformamide (DMF).[8]

  • Always handle solvents in a certified chemical fume hood.

  • Wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves for the solvent being used.

  • Add the solid this compound to the solvent slowly to avoid splashing.

4. Experimental Use:

  • All procedures involving this compound or its solutions should be conducted within a chemical fume hood.

  • Maintain a clean and organized workspace to prevent accidental spills.

  • Keep all containers with this compound clearly labeled.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused or expired solid compounds, contaminated gloves, weighing papers, and other solid materials in a clearly labeled, sealed, and chemically resistant container designated for "Hazardous Solid Chemical Waste".

  • Liquid Waste: Solutions containing this compound, as well as the first rinse from cleaning contaminated glassware, should be collected in a clearly labeled, sealed, and chemically resistant container for "Hazardous Liquid Chemical Waste". Do not mix with other waste streams unless compatible.

  • Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated, puncture-proof sharps container labeled as "Hazardous Sharps Waste".

2. Disposal Procedure:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain this compound ppe Don Appropriate PPE: - Safety Glasses - Lab Coat - Gloves start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution (if required) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate segregate_waste Segregate Waste: - Solid - Liquid - Sharps decontaminate->segregate_waste dispose Dispose of Waste via Certified Vendor segregate_waste->dispose end End dispose->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,15-Diphenylporphyrin
Reactant of Route 2
5,15-Diphenylporphyrin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.